molecular formula Ca3H2O9P2 B8022116 Calcium phosphate monohydrate

Calcium phosphate monohydrate

Cat. No.: B8022116
M. Wt: 328.19 g/mol
InChI Key: VQNBUJAEBQLLKU-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium phosphate monohydrate is a useful research compound. Its molecular formula is Ca3H2O9P2 and its molecular weight is 328.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tricalcium;diphosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Ca.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNBUJAEBQLLKU-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ca3H2O9P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Monocalcium Phosphate Monohydrate for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monocalcium phosphate (B84403) monohydrate, focusing on its chemical properties, synthesis, characterization, and application as a drug delivery vehicle.

Core Properties of Monocalcium Phosphate Monohydrate

The chemical formula for monothis compound is Ca(H₂PO₄)₂·H₂O [1]. It is the monohydrate form of calcium dihydrogen phosphate.

1.1. Quantitative Physicochemical Data

A summary of the key quantitative properties of monothis compound is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
Chemical Formula Ca(H₂PO₄)₂·H₂O[1]
Molar Mass 252.07 g/mol [2]
Appearance White crystalline powder[3]
Density 2.220 g/cm³[3]
Solubility in Water Sparingly soluble, 1.8 g/100 mL at 30°C. Another source reports a higher solubility of 783.1 g/L. Its stability in aqueous solutions is primarily at a pH below 2.[3][4][5][6]
Solubility in Other Solvents Soluble in hydrochloric acid and nitric acid; insoluble in alcohol.[3]
Melting Point Decomposes upon heating. Loses crystal water at 109°C.[1][3]
Crystal System Triclinic[1]
Space Group [1]
Lattice Parameters a = 5.61 Å, b = 11.89 Å, c = 6.46 Å, α = 98.6°, β = 118.0°, γ = 83.37°[1]

Experimental Protocols for Drug Delivery Applications

This section details the methodologies for the synthesis, characterization, drug loading, and in vitro evaluation of monothis compound nanoparticles as a drug delivery system.

2.1. Synthesis of Monothis compound Nanoparticles

This protocol is adapted from a method utilizing calcium carbonate and phosphoric acid to produce monothis compound nanoparticles[7][8][9][10].

  • Materials: Calcium carbonate (CaCO₃) powder, phosphoric acid (H₃PO₄, 70% w/w), acetone (B3395972).

  • Procedure:

    • In a beaker, suspend 100.00 g of CaCO₃ powder in 100 mL of acetone. Stir continuously with a magnetic stirrer to form "suspension A".

    • Slowly add 166 mL of 70% w/w H₃PO₄ to suspension A while stirring vigorously at ambient temperature.

    • Continue vigorous stirring for 15 minutes.

    • Age the resulting reaction mixture for 30 minutes to allow for the formation of a precipitate.

    • Filter the precipitate using a suction pump.

    • Wash the collected precipitate three times with acetone to remove any unreacted phosphate ions.

    • Dry the final product in the air for 24 hours to obtain monothis compound powders.

2.2. Characterization of Nanoparticles

2.2.1. X-Ray Diffraction (XRD)

  • Purpose: To confirm the crystalline phase and purity of the synthesized monothis compound.

  • Sample Preparation: A thin layer of the dried nanoparticle powder is mounted on a sample holder.

  • Instrumentation: A powder X-ray diffractometer with CuKα radiation is used.

  • Data Acquisition: Data is typically collected over a 2θ range of 20-90° with a step size of 0.0334°.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The characteristic peaks for monothis compound should be identified[11][12].

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present in the synthesized material and confirm its chemical identity.

  • Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a thin pellet[13].

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Spectra are typically recorded in the range of 400-4000 cm⁻¹.

  • Data Analysis: The spectrum should be analyzed for characteristic absorption bands of the phosphate (PO₄³⁻) and water (H₂O) groups. Key vibrational modes for phosphate groups include P-O stretching and O-P-O bending vibrations[14][15][16][17][18].

2.3. Drug Loading Protocol: Doxorubicin (B1662922)

This protocol describes the loading of the chemotherapeutic drug doxorubicin (DOX) onto calcium phosphate nanoparticles, adapted from a microemulsion method[19][20].

  • Materials: Synthesized monothis compound nanoparticles, doxorubicin hydrochloride, cyclohexane, Igepal CO-520, sodium phosphate (Na₂HPO₄), chloroform (B151607), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

  • Procedure:

    • Prepare a water-in-oil microemulsion by dispersing an aqueous solution containing the monothis compound nanoparticles and doxorubicin into a cyclohexane/Igepal CO-520 oil phase.

    • In a separate oil phase, prepare a phosphate microemulsion with Na₂HPO₄.

    • Add a solution of DOPC in chloroform to the phosphate microemulsion.

    • Mix the two microemulsions to initiate the formation of doxorubicin-loaded, lipid-coated calcium phosphate nanoparticles.

    • The final product can be purified through dialysis to remove excess reagents.

2.4. In Vitro Drug Release Study

  • Purpose: To evaluate the release kinetics of the loaded drug from the nanoparticles under physiological conditions.

  • Procedure:

    • Disperse a known amount of the doxorubicin-loaded nanoparticles in a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions, and another set at a lower pH (e.g., 5.5) to simulate the endolysosomal environment.

    • Incubate the suspensions at 37°C with continuous shaking.

    • At predetermined time intervals, withdraw aliquots of the release medium.

    • Separate the nanoparticles from the supernatant by centrifugation.

    • Quantify the concentration of doxorubicin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.

    • Calculate the cumulative percentage of drug release over time. The release kinetics can be influenced by the dissolution rate of the calcium phosphate phase[21][22].

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the overall experimental workflow from nanoparticle synthesis to in vitro evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_drug_loading Drug Loading cluster_evaluation In Vitro Evaluation synthesis Synthesis of Ca(H₂PO₄)₂·H₂O Nanoparticles xrd XRD Analysis synthesis->xrd Characterize structure ftir FTIR Spectroscopy synthesis->ftir Confirm functional groups drug_loading Doxorubicin Loading synthesis->drug_loading Load therapeutic agent drug_release Drug Release Study drug_loading->drug_release Evaluate release kinetics cell_uptake Cellular Uptake & Cytotoxicity Assays drug_loading->cell_uptake Assess biological -activity

Experimental workflow for nanoparticle synthesis and evaluation.

3.2. Cellular Uptake and Drug Release Pathway

This diagram illustrates the proposed mechanism of cellular uptake of drug-loaded monothis compound nanoparticles and the subsequent intracellular release of the therapeutic agent.

cellular_pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space cluster_endosome Endosome (pH ~6.0-6.5) cluster_lysosome Endolysosome (pH ~5.0-5.5) np Drug-Loaded Ca(H₂PO₄)₂·H₂O Nanoparticle endosome Nanoparticle within Early Endosome np->endosome Endocytosis (Clathrin/Caveolae-mediated) lysosome NP Dissolution & Osmotic Swelling endosome->lysosome Maturation rupture Endolysosomal Rupture lysosome->rupture Acidic pH cytoplasm Drug Release into Cytoplasm rupture->cytoplasm Release of Cargo nucleus Drug Action (e.g., in Nucleus) cytoplasm->nucleus Therapeutic Effect

Cellular uptake and intracellular drug release mechanism.

The cellular uptake of calcium phosphate nanoparticles is primarily mediated by endocytosis[23][24][25]. Once inside the cell, the nanoparticles are trafficked through the endosomal pathway. As the endosomes mature into endolysosomes, the internal pH decreases significantly[25]. The acidic environment of the endolysosomes facilitates the dissolution of the calcium phosphate nanoparticles. This dissolution leads to an increase in the concentration of calcium and phosphate ions within the endolysosome, causing osmotic swelling and eventual rupture of the vesicle. This process allows the encapsulated drug to be released into the cytoplasm, where it can then reach its therapeutic target[25][26].

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Monocalcium Phosphate (B84403) Monohydrate

This technical guide provides a comprehensive overview of monocalcium phosphate monohydrate (MCPM), a versatile inorganic compound with significant applications in research and drug development. This document details its chemical and physical properties, synthesis protocols, and its role in biomedical applications, particularly in drug delivery and tissue engineering.

Chemical and Physical Properties

Monothis compound, also known by synonyms such as calcium dihydrogen phosphate monohydrate and calcium bis(dihydrogenphosphate) monohydrate, is a key compound in the family of calcium phosphates.[1][2][3][4] Its fundamental properties are summarized below.

Identifiers and Formula
IdentifierValue
CAS Number 10031-30-8[2][3][4][5][6][7][8]
EC Number 231-837-1[2][5]
Molecular Formula Ca(H₂PO₄)₂·H₂O[2][4][5][6]
Physicochemical Properties

A compilation of the key physicochemical data for monothis compound is presented in the following table for easy reference.

PropertyValue
Molecular Weight 252.07 g/mol [2][3][8]
Appearance White crystalline powder[4][7]
Density 2.22 g/cm³[4][7]
Melting Point 109 °C (decomposes)[4][7]
Solubility in Water 18 g/L (2 g/100 mL)[1][7]
pH (in solution) > 3.3[1]

Synthesis and Experimental Protocols

Monothis compound can be synthesized through various methods, with the reaction of a calcium source and phosphoric acid being the most common. The protocols outlined below are based on established laboratory procedures.

Synthesis from Calcium Carbonate and Phosphoric Acid

This method is widely used for the preparation of MCPM.

Detailed Methodology:

  • Preparation of Reactants: A suspension of calcium carbonate (CaCO₃) is prepared in a suitable solvent, such as acetone (B3395972) or water.[9][10]

  • Reaction: Phosphoric acid (H₃PO₄) is slowly added to the vigorously stirred calcium carbonate suspension at a controlled temperature.[9][10] The reaction is typically carried out at temperatures ranging from ambient to 100 °C.[9][10]

  • Aging and Precipitation: The resulting mixture is aged for a specific period, generally around 30 minutes, to allow for the complete precipitation of the product.[9]

  • Filtration and Washing: The precipitate is collected by filtration and washed multiple times with a solvent like acetone or water to remove any unreacted phosphoric acid.[9][10]

  • Drying: The final product, monothis compound, is dried at a temperature around 95 °C until a constant weight is achieved.[10][11]

G CaCO3 Calcium Carbonate Suspension Reactor Stirred Reactor CaCO3->Reactor H3PO4 Phosphoric Acid H3PO4->Reactor Aging Aging Tank Reactor->Aging Filtration Filtration Unit Aging->Filtration Washing Washing Step Filtration->Washing Drying Drying Oven Washing->Drying MCPM Monocalcium Phosphate Monohydrate Drying->MCPM

Synthesis workflow for Monothis compound.

Applications in Drug Development and Research

Due to its excellent biocompatibility, biodegradability, and osteoconductive properties, monothis compound is a material of significant interest in the biomedical field.[4][12][13][14]

Bone Tissue Engineering and Regeneration

Calcium phosphates, including MCPM, are integral components of the mineral phase of bone.[12] This compositional similarity makes them highly suitable for applications in bone regeneration.[15] They are used in the formulation of bone cements, bone grafts, and porous scaffolds for tissue engineering.[4][12] These materials provide a framework that supports cell adhesion and proliferation, ultimately promoting the formation of new bone tissue.[15]

Drug Delivery Systems

The porous structure and biocompatibility of calcium phosphate-based materials make them effective carriers for the controlled release of therapeutic agents.[16][17] Monothis compound can be incorporated into nanoparticles and other delivery vehicles to encapsulate drugs, growth factors, and nucleic acids.[16] These systems can be designed for targeted delivery and sustained release, enhancing therapeutic efficacy while minimizing systemic side effects.[16][17]

G cluster_biomedical Biomedical Applications MCPM Monocalcium Phosphate Monohydrate Biocompatibility Biocompatibility MCPM->Biocompatibility Osteoconductivity Osteoconductivity MCPM->Osteoconductivity DrugDelivery Drug Delivery Systems Biocompatibility->DrugDelivery TissueEngineering Tissue Engineering (Scaffolds, Cements) Biocompatibility->TissueEngineering Osteoconductivity->TissueEngineering

Key roles of MCPM in biomedical applications.

Biocompatibility

Extensive studies have demonstrated the biocompatibility of calcium phosphate-based materials.[13][18][19] They are generally well-tolerated in vivo, showing minimal inflammatory response.[20] The degradation products of calcium phosphates are calcium and phosphate ions, which are naturally present in the body and can be metabolized.[16] This inherent biocompatibility is a critical factor for their use in implantable medical devices and drug delivery systems.[14][19]

References

Crystal Structure of Monocalcium Phosphate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of monocalcium phosphate (B84403) monohydrate (MCPM), Ca(H₂PO₄)₂·H₂O. The information presented is collated from seminal crystallographic studies and is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and related fields.

Crystallographic Data

The crystal structure of monocalcium phosphate monohydrate was first determined by MacLennan and Beevers in 1956 and later refined by Jones and Cruickshank in 1961. The compound crystallizes in the triclinic system with the space group Pī.[1][2][3] This centrosymmetric space group implies that the crystallographic unit cell possesses an inversion center.

The fundamental crystallographic parameters for monothis compound are summarized in the table below. These values represent the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

ParameterValue
Crystal SystemTriclinic
Space Group
a5.61 Å
b11.89 Å
c6.46 Å
α98° 36'
β118° 0'
γ83° 23'
Unit Cell Volume375.7 ų
Z (formula units per unit cell)2

Table 1: Crystallographic Data for Monothis compound.[1][2]

The atomic coordinates for each atom within the asymmetric unit of the crystal structure are detailed in the following table. These coordinates define the precise position of each atom and are essential for understanding the molecular geometry and intermolecular interactions.

Atomxyz
Ca0.2580.0000.288
P10.2380.2800.203
P20.2520.6100.278
O10.0330.2030.213
O20.1670.3800.033
O30.2330.3170.433
O40.5330.2270.217
O50.0330.6830.217
O60.1830.5170.117
O70.2500.5830.500
O80.5330.6670.283
O(H₂O)0.2670.9830.817

Table 2: Atomic Coordinates for Monothis compound. Data extracted from the Crystallography Open Database, referencing the work of MacLennan and Beevers (1956).

Experimental Protocols

The determination of the crystal structure of monothis compound was initially carried out using single-crystal X-ray diffraction techniques. The following provides a summary of the experimental methodologies employed in the foundational studies.

Crystal Growth and Sample Preparation

Single crystals of monothis compound suitable for X-ray diffraction were obtained. For the initial structure determination, a lath-shaped crystal fragment with dimensions of approximately 0.7 x 0.2 x 0.1 mm was selected.[2]

Data Collection

The crystallographic data were collected using a Weissenberg camera, a common instrument for single-crystal X-ray diffraction at the time.[2]

  • Radiation Source: Copper Kα (Cu Kα) radiation was used to generate the X-ray beam.[2]

  • Data Acquisition: Oscillation and Weissenberg photographs were taken about the principal crystallographic axes to record the diffraction patterns.[2]

Structure Solution and Refinement

The positions of the calcium, phosphorus, and oxygen atoms were determined from the analysis of the diffraction data. The initial structure was later refined using the method of least squares, which minimizes the difference between the observed and calculated structure factors.[3] This refinement allows for a more accurate determination of atomic positions and thermal vibration parameters.

Below is a generalized workflow for the crystallographic analysis of monothis compound.

Crystallographic_Workflow A Single Crystal Selection B X-ray Diffraction Data Collection (Weissenberg Camera, Cu Kα) A->B C Initial Structure Solution B->C D Structure Refinement (Least Squares) C->D E Final Crystal Structure Model (Atomic Coordinates, Lattice Parameters) D->E

Figure 1: Generalized workflow for the crystallographic analysis of MCPM.

Structural Visualization

The crystal structure of monothis compound is characterized by a complex network of ionic and hydrogen bonds. The coordination environment of the calcium and phosphate ions is a key feature of the structure.

The following diagram illustrates the coordination of the calcium ion with surrounding oxygen atoms from the phosphate groups and the water molecule.

Figure 2: Coordination sphere of the Calcium ion in MCPM.

References

An In-depth Technical Guide to the Solubility of Monocalcium Phosphate Monohydrate in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aqueous solubility of monocalcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O), a compound of significant interest in pharmaceuticals, biomaterials, and various industrial applications. This document delves into the complexities of its dissolution behavior, presents quantitative solubility data, and provides detailed experimental protocols for its determination.

Executive Summary

Monocalcium phosphate monohydrate (MCPM) exhibits complex dissolution behavior in aqueous solutions, characterized by incongruent dissolution. This process involves the simultaneous dissolution of MCPM and the precipitation of less soluble calcium phosphate phases, primarily dicalcium phosphate dihydrate (DCPD) or monetite. This incongruent dissolution leads to significant discrepancies in reported solubility values. The solubility of MCPM is highly dependent on pH, with stability and true congruent dissolution only occurring in highly acidic conditions (pH < 2). This guide will elucidate these phenomena and provide a framework for accurate solubility determination.

The Challenge of Incongruent Dissolution

When monothis compound is added to water, it initially dissolves to release calcium ions (Ca²⁺) and dihydrogen phosphate ions (H₂PO₄⁻). However, the resulting solution is acidic and becomes supersaturated with respect to more stable, less soluble calcium phosphate phases. This leads to the precipitation of dicalcium phosphate (in its dihydrate or anhydrous form), and the release of phosphoric acid into the solution.[1][2] This can be represented by the following reaction:

Ca(H₂PO₄)₂·H₂O(s) ⇌ CaHPO₄(s) + H₃PO₄(aq) + H₂O

This incongruent dissolution means that a simple equilibrium between the solid MCPM and its constituent ions in solution is not achieved under most conditions. The final composition of the solution and the solid phase depends on factors such as the solid-to-liquid ratio, temperature, and pH.

Quantitative Solubility Data

The reported solubility of monothis compound varies significantly in the literature due to its incongruent dissolution. The commonly cited value of approximately 1.8 to 2.0 g/100 mL likely represents a state of metastable equilibrium where the solution is saturated with respect to the precipitated dicalcium phosphate.[3] In contrast, a much higher solubility of 78.31 g/100 mL has been reported, which may represent the intrinsic solubility under conditions that prevent the precipitation of less soluble phases.[4]

The following table summarizes the available quantitative data:

Solubility ValueTemperature (°C)ConditionsReference
1.8 g/100 mL30Slightly soluble in water.[3]
2.0 g/100 mL25In water.[5]
78.31 g/100 mLNot SpecifiedIn water, representing a high, likely intrinsic, solubility.

Factors Influencing Solubility:

  • pH: The solubility of all calcium phosphates increases with decreasing pH.[6][7] For MCPM, it is only stable and dissolves congruently at a pH below 2.[1] At higher pH values, it transforms into less soluble dicalcium phosphates.

  • Temperature: While specific quantitative data on the temperature dependence of MCPM solubility is limited, for most salts, solubility increases with temperature. However, some calcium phosphates exhibit a negative thermal coefficient of solubility.

  • Presence of Other Ions: The presence of other ions in the solution can affect the ionic strength and may form complexes with calcium or phosphate, thereby influencing the solubility.

Experimental Protocols

Accurate determination of the solubility of an incongruently dissolving compound like MCPM requires careful control of experimental conditions and analysis of both the liquid and solid phases. The "shake-flask" method is the gold standard for equilibrium solubility determination and can be adapted for this purpose.[8][9][10]

Adapted Shake-Flask Method for Incongruent Solubility Determination

Objective: To determine the aqueous solubility of monothis compound while accounting for its incongruent dissolution.

Materials:

  • Monothis compound (Ca(H₂PO₄)₂·H₂O) powder

  • Deionized water

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Constant temperature shaker bath

  • pH meter

  • Centrifuge

  • Syringe filters (0.22 µm pore size)

  • Analytical instruments for calcium and phosphate determination (e.g., Atomic Absorption Spectrophotometer, UV-Vis Spectrophotometer)

Procedure:

  • pH-Controlled Media Preparation: Prepare a series of aqueous solutions with controlled pH values below 2 (e.g., pH 1.0, 1.5, 2.0) using deionized water and HCl.

  • Sample Preparation: Add an excess amount of MCPM powder to several flasks containing the prepared pH-controlled media. The presence of excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate at a constant speed. Allow the samples to equilibrate for a sufficient period (e.g., 24 to 72 hours). Periodically withdraw small aliquots to monitor the approach to equilibrium.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter. This step is critical to prevent undissolved solids from interfering with the analysis.

  • pH Measurement: Measure the pH of the equilibrated solution.

  • Analysis of the Liquid Phase: Analyze the filtered supernatant for calcium and phosphate concentrations using appropriate analytical methods (see sections 4.2 and 4.3).

  • Analysis of the Solid Phase: The remaining solid phase should be analyzed using techniques like X-ray diffraction (XRD) to identify the crystalline phases present (i.e., to confirm if it is still MCPM or has transformed into DCPD or other phases).

  • Data Analysis: Calculate the solubility based on the concentrations of calcium and phosphate in the supernatant. The molar ratio of calcium to phosphate should be determined to assess the extent of incongruent dissolution.

Analytical Protocol: Determination of Calcium by Atomic Absorption Spectrophotometry (AAS)

Principle: AAS measures the absorption of light by free atoms in the gaseous state. The concentration of the element is proportional to the amount of light absorbed. Lanthanum chloride is often added to mask interferences from phosphate.[11][12]

Procedure:

  • Standard Preparation: Prepare a series of calcium standard solutions of known concentrations.[13][14][15]

  • Sample Preparation: Dilute the filtered supernatant from the solubility experiment to a concentration within the working range of the AAS instrument. Add a lanthanum chloride solution to both the samples and standards to suppress phosphate interference.[11]

  • Instrumentation: Set up the AAS instrument with a calcium hollow-cathode lamp and select the appropriate wavelength (typically 422.7 nm).[15]

  • Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.

  • Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the calcium concentration in the samples from the calibration curve.

Analytical Protocol: Spectrophotometric Determination of Phosphate (Molybdenum Blue Method)

Principle: In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex. This complex is then reduced by a reducing agent (e.g., ascorbic acid or hydrazine) to form a stable blue-colored complex (molybdenum blue). The intensity of the blue color is directly proportional to the phosphate concentration and is measured using a spectrophotometer.[16][17][18][19][20]

Procedure:

  • Reagent Preparation:

    • Ammonium Molybdate Solution: Dissolve ammonium molybdate in water.[17][20]

    • Reducing Agent Solution: Prepare a solution of ascorbic acid or hydrazine (B178648) sulfate.[17][18]

    • Combined Reagent: A combined reagent containing ammonium molybdate, an antimony salt, and ascorbic acid in an acidic medium can also be used.[16]

  • Standard Preparation: Prepare a series of phosphate standard solutions of known concentrations from a stock solution of potassium dihydrogen phosphate (KH₂PO₄).[16][17][20]

  • Sample Preparation: Dilute the filtered supernatant from the solubility experiment to a concentration within the working range of the assay.

  • Color Development: Add the ammonium molybdate solution and the reducing agent to the standards and samples. Allow sufficient time for the blue color to develop fully.[16]

  • Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (typically around 880 nm) using a spectrophotometer.[16][17]

  • Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the phosphate concentration in the samples from the calibration curve.

Visualizations

Dissolution Pathway of Monothis compound

G MCPM Ca(H₂PO₄)₂·H₂O (solid) Dissolved_Ions Ca²⁺(aq) + 2H₂PO₄⁻(aq) MCPM->Dissolved_Ions Dissolution Precipitate CaHPO₄ (solid) (Dicalcium Phosphate) Dissolved_Ions->Precipitate Precipitation (at pH > 2) Solution_Species H₃PO₄(aq) Dissolved_Ions->Solution_Species Acidification

Caption: Incongruent dissolution of MCPM in water.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis cluster_results Results Start Start Prepare_Media Prepare pH-controlled Aqueous Media Start->Prepare_Media Add_MCPM Add Excess MCPM Prepare_Media->Add_MCPM Equilibrate Equilibrate in Shaker Bath Add_MCPM->Equilibrate Separate Centrifuge & Filter Equilibrate->Separate Analyze_Liquid Analyze Supernatant (Ca²⁺, PO₄³⁻, pH) Separate->Analyze_Liquid Analyze_Solid Analyze Solid Phase (XRD) Separate->Analyze_Solid Calculate Calculate Solubility Analyze_Liquid->Calculate

Caption: Workflow for determining the solubility of MCPM.

References

An In-depth Technical Guide to the Molecular Weight of Calcium Dihydrogen Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed breakdown of the molecular weight of Calcium Dihydrogen Phosphate (B84403) Monohydrate. It is intended for researchers, scientists, and professionals in drug development who require precise data for experimental accuracy and formulation development.

Data Presentation: Atomic and Molecular Weights

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below summarizes the standard atomic weights of the elements in Ca(H₂PO₄)₂·H₂O and the calculated molecular weight of the entire compound.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Element/MoleculeSymbol/FormulaQuantityAtomic/Molecular Weight ( g/mol )Total Weight ( g/mol )
CalciumCa140.07840.078
HydrogenH61.0086.048
PhosphorusP230.97461.948
OxygenO915.999143.991
Ca(H₂PO₄)₂·H₂O Total 252.065

Experimental Protocol: Calculation Methodology

The determination of the molecular weight of Ca(H₂PO₄)₂·H₂O is a fundamental calculation based on the chemical formula and the standard atomic weights of the constituent elements. The protocol is as follows:

  • Identify the chemical formula: The formula for Calcium Dihydrogen Phosphate Monohydrate is Ca(H₂PO₄)₂·H₂O.

  • List the constituent elements: The elements present are Calcium (Ca), Hydrogen (H), Phosphorus (P), and Oxygen (O).

  • Determine the number of atoms for each element:

    • Calcium (Ca): 1

    • Hydrogen (H): There are 2 hydrogen atoms in each of the two dihydrogen phosphate (H₂PO₄) groups, and 2 hydrogen atoms in the water molecule (H₂O), for a total of (2 * 2) + 2 = 6 atoms.

    • Phosphorus (P): There is 1 phosphorus atom in each of the two dihydrogen phosphate (H₂PO₄) groups, for a total of 1 * 2 = 2 atoms.

    • Oxygen (O): There are 4 oxygen atoms in each of the two dihydrogen phosphate (H₂PO₄) groups, and 1 oxygen atom in the water molecule (H₂O), for a total of (4 * 2) + 1 = 9 atoms.

  • Obtain the standard atomic weight for each element from a reliable source such as the IUPAC.

  • Calculate the total weight for each element: Multiply the number of atoms of each element by its atomic weight.

    • Ca: 1 * 40.078 g/mol = 40.078 g/mol

    • H: 6 * 1.008 g/mol = 6.048 g/mol

    • P: 2 * 30.974 g/mol = 61.948 g/mol

    • O: 9 * 15.999 g/mol = 143.991 g/mol

  • Sum the total weights: Add the total weights of all elements to get the molecular weight of the compound.

    • Molecular Weight = 40.078 + 6.048 + 61.948 + 143.991 = 252.065 g/mol

Visualization of Molecular Weight Components

The following diagram illustrates the logical relationship between the constituent parts of Calcium Dihydrogen Phosphate Monohydrate and their contribution to the total molecular weight.

MolecularWeight cluster_CaH2PO42 Ca(H₂PO₄)₂ cluster_H2O H₂O Ca Ca 40.078 Total Ca(H₂PO₄)₂·H₂O Total Molecular Weight 252.065 Ca->Total P1 P 30.974 P1->Total H1 2 x H 2.016 H1->Total O1 4 x O 63.996 O1->Total P2 P 30.974 P2->Total H2 2 x H 2.016 H2->Total O2 4 x O 63.996 O2->Total H3 2 x H 2.016 H3->Total O3 O 15.999 O3->Total

Caption: Components of Ca(H₂PO₄)₂·H₂O Molecular Weight.

References

A Technical Guide to the Synthesis of Calcium Phosphate Hydrates from Calcium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis of calcium phosphate (B84403) hydrates, specifically dicalcium phosphate dihydrate (DCPD) and monocalcium phosphate monohydrate (MCPM), using calcium carbonate as a precursor. The synthesis of these compounds is critical for various applications, including in the pharmaceutical industry as excipients, in bone cements, and as nutritional supplements.

The reaction between calcium carbonate (CaCO₃) and phosphoric acid (H₃PO₄) is a common and versatile method for producing various calcium phosphate salts. The final product is largely determined by the stoichiometry of the reactants, pH, and temperature of the reaction environment. This guide details the experimental protocols, summarizes key quantitative data from established methods, and provides visual workflows for the synthesis processes.

Synthesis of Dicalcium Phosphate Dihydrate (CaHPO₄·2H₂O)

Dicalcium phosphate dihydrate (DCPD), also known as brushite, is a widely used calcium phosphate compound. Its synthesis from calcium carbonate is a precipitation reaction where phosphoric acid is neutralized by the carbonate.

1.1. Chemical Principles

The fundamental reaction for the formation of dicalcium phosphate dihydrate from calcium carbonate and phosphoric acid is:

CaCO₃ + H₃PO₄ + H₂O → CaHPO₄·2H₂O + CO₂

This reaction highlights the 1:1 molar ratio between calcium carbonate and phosphoric acid. The process involves the dissolution of calcium carbonate in the acidic medium, followed by the precipitation of DCPD. The evolution of carbon dioxide gas is a characteristic feature of this reaction.[1]

1.2. Experimental Protocols

Several methods have been documented for the synthesis of DCPD. Below are detailed protocols derived from patented and established laboratory procedures.

Protocol 1: Aqueous Suspension Reaction

This method involves the reaction of an aqueous suspension of calcium carbonate with phosphoric acid in a controlled manner.

  • Preparation of Reactants : Prepare an aqueous suspension of calcium carbonate.[2]

  • Reaction Setup : Introduce the calcium carbonate suspension into a stirred reactor. The reactor can be equipped with a high-speed mixer (e.g., 3,500 to 8,000 rpm) to ensure a homogenous mixture.[2]

  • Acid Addition : While vigorously mixing, introduce the required amount of phosphoric acid. The amount should be at least sufficient for the quantitative formation of dicalcium phosphate dihydrate.[2] The reaction is exothermic, leading to a temperature increase.[2]

  • pH Adjustment : The initial pH after acid addition will be acidic (e.g., pH 2.4).[2] For specific grain sizes, the pH can be maintained between 2.0 and 6.0.[3] Larger grains are typically formed at lower pH values within this range.[3] The pH can be subsequently raised by adding a base like lime milk (Ca(OH)₂ suspension) to a final pH of up to 6.9.[2]

  • Aging and Precipitation : Allow the reaction mixture to age to ensure complete precipitation.

  • Product Recovery : The resulting suspension, containing DCPD, is then processed. For instance, it can be spray-dried using hot air (150° to 350° C) to obtain a fine powder.[2]

Protocol 2: Solid-State Reaction for Granulation

This method is suitable for producing granulated anhydrous dicalcium phosphate, which can be formed from the dihydrate.

  • Mixing : Place a measured quantity of powdered calcium carbonate (e.g., 50 g) in a suitable mixing vessel like a beaker or a Hobart mixing tank.[4]

  • Acid Addition : Add concentrated phosphoric acid (e.g., 85%) dropwise while continuously mixing the mass with a spatula or a mechanical mixer.[4]

  • Granulation : After the acid addition is complete, a small amount of water (e.g., 4 ml) can be added to the mass with continued mixing to facilitate granule formation.[4]

  • Drying : Collect the resulting particles and dry them overnight at 100°C to remove water, which will also convert the dihydrate form to the anhydrous form.[4]

  • Sieving : The dried granules can be gently ground and passed through a sieve (e.g., 20 mesh) to achieve the desired particle size range.[4]

1.3. Quantitative Data for DCPD Synthesis

The following table summarizes the quantitative parameters from various synthesis methods.

ParameterValueSource
Reactants
Calcium CarbonateAqueous Suspension or Powder[2][4]
Phosphoric Acid Concentration77.4% - 85%[2]
Reaction Conditions
Initial Temperature14°C - 16°C[2]
Final Temperature (Exothermic)32°C - 39°C[2]
Mixer Speed3,500 - 8,000 rpm[2]
Reaction pH Range2.0 - 6.9[2][3]
Reaction TimeApprox. 5 minutes for initial reaction[2]
Post-Processing
Drying Temperature100°C (Oven) or 150°C - 350°C (Spray)[2][4]
Final Product Concentration20 - 33 wt% in suspension before drying[2]

1.4. Visualization of DCPD Synthesis Workflow

DCPD_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery CaCO3_susp Aqueous CaCO₃ Suspension Reactor Stirred Reactor (3500-8000 rpm) CaCO3_susp->Reactor H3PO4 Phosphoric Acid (e.g., 85%) Mixing Vigorous Mixing & Acid Addition H3PO4->Mixing Reactor->Mixing Recirculation pH_Control pH Adjustment (e.g., with Ca(OH)₂) Mixing->pH_Control pH ~2.4 Filtering Filtering / Separation pH_Control->Filtering Final pH ~6.7 Drying Drying (e.g., Spray Drying) Filtering->Drying Final_Product Dicalcium Phosphate Dihydrate Powder Drying->Final_Product

Caption: Workflow for the synthesis of Dicalcium Phosphate Dihydrate.

Synthesis of Monothis compound (Ca(H₂PO₄)₂·H₂O)

Monothis compound (MCPM) is another important calcium phosphate, often used as a leavening agent in the food industry and in fertilizers.[5] Its synthesis requires a higher proportion of phosphoric acid relative to calcium carbonate compared to DCPD.

2.1. Chemical Principles

The reaction for the formation of monothis compound is:

CaCO₃ + 2H₃PO₄ → Ca(H₂PO₄)₂·H₂O + CO₂

This stoichiometry shows that two moles of phosphoric acid are required for every mole of calcium carbonate.

2.2. Experimental Protocols

The following protocols describe methods for synthesizing MCPM.

Protocol 1: Ambient Temperature Synthesis in Acetone (B3395972)

This method utilizes an organic solvent to facilitate the reaction and product recovery.

  • Suspension Preparation : Create a suspension (Suspension A) by adding 100.00 g of CaCO₃ powder to 100 mL of acetone and stirring continuously with a magnetic stirrer.[6]

  • Acid Addition : Slowly add 166 mL of 70% w/w H₃PO₄ to Suspension A while stirring vigorously at ambient temperature.[6] The reaction should proceed for about 15 minutes.[6]

  • Aging : Age the resulting mixture for 30 minutes to allow for the formation of precipitates.[6]

  • Product Recovery : Filter the precipitates using a suction pump.[6]

  • Washing and Drying : Wash the collected solid three times with acetone to remove any unreacted phosphate ions.[6] Dry the final product in the air for 24 hours.[6]

Protocol 2: High-Temperature Aqueous Synthesis

This protocol involves heating the reactants to drive the reaction to completion.

  • Heating : Heat 100 g of a mother liquor solution (recycled from previous batches) from 25°C to approximately 100°C.[7]

  • Reactant Addition : Add a defined volume of phosphoric acid solution, followed by the gradual addition of the required amount of calcium carbonate.[7]

  • Reaction : Stir the mixture vigorously to ensure homogeneity.[7]

  • Cooling and Crystallization : After the reaction is complete, cool the slurry slowly to 25°C over several hours to allow for crystallization.[7]

  • Filtration and Washing : Collect the solid product by filtration and wash it with water to remove free acid.[7]

  • Drying : Dry the solid product at 95°C to a constant weight.[7]

2.3. Quantitative Data for MCPM Synthesis

The table below summarizes quantitative data for the synthesis of MCPM.

ParameterValueSource
Reactants
Calcium Carbonate100 g (powder)[6]
Phosphoric Acid166 mL of 70% w/w[6]
Solvent (Protocol 1)100 mL Acetone[6]
Reaction Conditions
TemperatureAmbient or 85°C - 100°C[5][6][7]
Reaction Time15 min (initial) or 60 min[5][6]
Aging Time30 min[6]
Post-Processing
Washing SolventAcetone or Water[6][7]
Drying TemperatureAir-dried or 95°C[6][7]
Product Yield~92.4%[7]

2.4. Visualization of MCPM Synthesis Logical Flow

MCPM_Synthesis_Flow CaCO3 Calcium Carbonate (CaCO₃) Reactants Reactants H3PO4 Phosphoric Acid (H₃PO₄) Process Reaction (CaCO₃ + 2H₃PO₄) Reactants->Process Products Products Process->Products Product Monocalcium Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O) Byproduct Carbon Dioxide (CO₂)

Caption: Logical relationship of reactants and products in MCPM synthesis.

Characterization

The synthesized calcium phosphate hydrates should be characterized to confirm their phase, purity, and morphology. Common analytical techniques include:

  • X-Ray Diffraction (XRD) : To identify the crystalline phase (e.g., brushite, monetite, or MCPM) and assess crystallinity.[6][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the functional groups (e.g., P-O, O-H) present in the sample.[6]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : To study the thermal stability and dehydration processes of the hydrated compounds.[8]

  • Scanning Electron Microscopy (SEM) : To observe the morphology and particle size of the synthesized powders.

This guide provides a foundational understanding of the synthesis of dicalcium phosphate dihydrate and monothis compound from calcium carbonate. Researchers can adapt these protocols and quantitative parameters to suit their specific application and scale requirements.

References

An In-depth Technical Guide to the Thermal Decomposition of Hydrated Calcium Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of two key hydrated calcium phosphate (B84403) compounds: Calcium Hydrogen Phosphate Dihydrate (Brushite) and Calcium Dihydrogen Phosphate Monohydrate. The information presented is intended to support research and development activities where the thermal stability and transformation of these biomaterials are of critical importance.

Introduction and Nomenclature

The term "calcium phosphate monohydrate" can be ambiguous. In scientific literature, it most commonly relates to the family of calcium orthophosphates. This guide will focus on the thermal behavior of two distinct, commercially significant hydrated calcium phosphates:

  • Calcium Hydrogen Phosphate Dihydrate (CaHPO₄·2H₂O) , commonly known as Brushite or Dicalcium Phosphate Dihydrate (DCPD). Its thermal decomposition involves the formation of an anhydrous intermediate, Calcium Hydrogen Phosphate (CaHPO₄) , or Monetite (DCPA).

  • Calcium Dihydrogen Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O) , also known as Monothis compound (MCPM).

Understanding the thermal decomposition pathways of these materials is crucial for applications in pharmaceuticals as excipients, in bone cements, and in the manufacturing of bioceramics, where high-temperature processes like sintering are employed.[1][2]

Thermal Decomposition of Calcium Hydrogen Phosphate Dihydrate (Brushite, CaHPO₄·2H₂O)

The thermal decomposition of Brushite is a multi-step process that has been the subject of extensive research. The process generally involves the initial loss of water of hydration to form an anhydrous phase, followed by a condensation reaction at higher temperatures to form calcium pyrophosphate.[2] However, the exact nature of the intermediate phases can be complex and dependent on experimental conditions.[2][3][4][5]

Decomposition Pathway and Key Transformations

The decomposition proceeds through two primary stages:

Stage 1: Dehydration of Brushite to Monetite and Amorphous Phases Upon heating, Brushite loses its two molecules of water of hydration. This process typically begins around 80-111°C and can extend up to approximately 220°C.[6][7] The reaction is represented as:

CaHPO₄·2H₂O → CaHPO₄ + 2H₂O

However, studies have shown this dehydration is not a simple, direct conversion to crystalline Monetite (CaHPO₄).[4][8][9] Instead, it often results in a heterogeneous mixture consisting of:

  • Dibasic Calcium Phosphate Anhydrous (DCPA), or Monetite. [4]

  • An amorphous calcium phosphate phase. [4][8][9] This amorphous phase appears at temperatures as low as 160°C and can persist up to 375°C.[4][9] The formation of this amorphous phase is attributed to the non-linear dehydration of Brushite.[8]

The conversion temperature is generally cited as ~220°C, though prolonged heating at lower temperatures can also induce the transformation.[6][8] The rate of heating has been shown to influence the amount of amorphous phase formed, with slower rates promoting its formation.[8]

Stage 2: Condensation of Anhydrous Intermediates to Calcium Pyrophosphate At higher temperatures, typically in the range of 400°C to 490°C, the anhydrous calcium hydrogen phosphate undergoes a condensation reaction, eliminating water and forming calcium pyrophosphate (Ca₂P₂O₇, CPP).[6][10][11] This process is a dehydroxylation reaction where orthophosphate groups condense.[10][11]

2CaHPO₄ → Ca₂P₂O₇ + H₂O

The resulting calcium pyrophosphate can exist in several polymorphic forms, depending on the temperature:

  • γ-Ca₂P₂O₇: Forms from the crystallization of the amorphous CPP at temperatures around 375°C.[4][9]

  • β-Ca₂P₂O₇: This is a more stable high-temperature polymorph that forms at or above 375°C.[4][9] Heating to 700°C ensures the formation of β-CPP.[8]

  • α'-Ca₂P₂O₇: A metastable high-temperature phase has also been reported to form between 620-740°C.[3]

The total theoretical mass loss for the complete conversion of Brushite to calcium pyrophosphate is approximately 20.93%.[6]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events and associated mass loss observed during the decomposition of CaHPO₄·2H₂O.

Temperature Range (°C)ProcessIntermediate/Final Product(s)TechniqueMass Loss (%)Reference(s)
~110 - 220Dehydration (Loss of 2 H₂O)CaHPO₄ (Monetite) + Amorphous PhaseTGA~20.6 - 21.0[5][6]
190 - 195Conversion to mixtureCalcium ortho-phosphate (B1173645) + Calcium pyrophosphateTGA/DTA-[3][6][7]
375 - 490Condensation (Loss of constitutional water)γ-Ca₂P₂O₇, β-Ca₂P₂O₇TGA/DTA~5.2 (for this step)[5][6][11]
530 - 650Crystallizationβ-Ca₂P₂O₇DTA/XRDNo mass loss[3][5]

Note: Temperature ranges and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.[1]

Visualizing the Decomposition Pathway

The logical progression of the decomposition of Brushite is illustrated below.

G Brushite Brushite (CaHPO₄·2H₂O) Mix Mixture: Monetite (CaHPO₄) + Amorphous Phase Brushite->Mix ~110-220°C -2H₂O CPP_gamma γ-Ca₂P₂O₇ Mix->CPP_gamma ~375°C Condensation CPP_beta β-Ca₂P₂O₇ CPP_gamma->CPP_beta >375°C

Caption: Decomposition pathway of Brushite to Calcium Pyrophosphate.

Thermal Decomposition of Calcium Dihydrogen Phosphate Monohydrate (MCPM, Ca(H₂PO₄)₂·H₂O)

The thermal decomposition of Monothis compound is a more complex, multi-step process involving several dehydration and condensation events.[12]

Decomposition Pathway and Key Transformations

The process involves the initial loss of the water of crystallization followed by the condensation of dihydrogen phosphate groups.

Stage 1: Dehydration of Water of Crystallization The first step is the loss of the single mole of coordinated water. This typically occurs in the temperature range of 104-208°C.[12]

Ca(H₂PO₄)₂·H₂O → Ca(H₂PO₄)₂ + H₂O

Stage 2: Intramolecular Dehydration (Condensation) Following the initial dehydration, the anhydrous calcium dihydrogen phosphate undergoes intramolecular condensation. This involves the loss of two moles of water from the protonated phosphate groups, leading to the formation of various condensed calcium phosphates.[12] This process occurs over a broad temperature range, from approximately 208°C to 500°C.[12]

Ca(H₂PO₄)₂ → Intermediate Phases → Ca(PO₃)₂ + 2H₂O

A number of intermediate compounds have been reported during this stage, including acidic condensed phosphates like calcium dihydrogen pyrophosphate (CaH₂P₂O₇).[12]

Final Product: The final product of the thermal decomposition above 500°C is Calcium Polyphosphate, Ca(PO₃)₂ .[12] The total theoretical mass loss for the complete conversion is 21.48%.[12]

Quantitative Thermal Analysis Data

The following table summarizes data from the thermal analysis of Ca(H₂PO₄)₂·H₂O prepared in an aqueous system.

Temperature Range (°C)ProcessIntermediate/Final Product(s)TechniqueMass Loss (%)Moles of H₂O LostReference(s)
104-140DehydrationCa(H₂PO₄)₂TG/DTA6.560.92[12]
155-208CondensationIntermediate PhosphatesTG/DTA3.580.50[12]
208-260CondensationIntermediate PhosphatesTG/DTA3.360.47[12]
295-395CondensationIntermediate PhosphatesTG/DTA3.950.55[12]
290-500CondensationCa(PO₃)₂ (Calcium Polyphosphate)TG/DTA2.850.40[12]
Total Overall Decomposition Ca(PO₃)₂ TG 20.30 2.84 [12]

Note: The decomposition occurs in overlapping steps, and the reported temperature ranges and mass losses can vary based on the synthesis method of the starting material (e.g., aqueous vs. acetone-water systems).[12]

Visualizing the Decomposition Pathway

The complex decomposition of MCPM is outlined in the diagram below.

G MCPM MCPM (Ca(H₂PO₄)₂·H₂O) Anhydrous Anhydrous Ca(H₂PO₄)₂ MCPM->Anhydrous ~104-208°C -1H₂O Intermediates Intermediate Condensed Phosphates (e.g., CaH₂P₂O₇) Anhydrous->Intermediates ~208-400°C Condensation Final Calcium Polyphosphate (Ca(PO₃)₂) Intermediates->Final >400-500°C -2H₂O (total) G cluster_0 Preparation cluster_1 Thermal Treatment & Analysis cluster_2 Intermediate Data cluster_3 Post-Treatment Characterization cluster_4 Final Output Sample Calcium Phosphate Hydrate Powder TGA_DTA TG/DTA Analysis Sample->TGA_DTA HT_XRD In Situ HT-XRD Sample->HT_XRD Furnace Furnace Heating (Ex Situ) Sample->Furnace MassLoss Identify Temp. Ranges & Mass Loss TGA_DTA->MassLoss PhaseID Real-time Phase ID HT_XRD->PhaseID Quenched Quenched Samples (at T1, T2, T3...) Furnace->Quenched Pathway Construct Decomposition Pathway MassLoss->Pathway PhaseID->Pathway XRD_Final XRD Analysis Quenched->XRD_Final FTIR_Final FTIR Analysis Quenched->FTIR_Final XRD_Final->Pathway FTIR_Final->Pathway

References

Methodological & Application

Application Notes and Protocols: Monocalcium Phosphate Monohydrate for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocalcium phosphate (B84403) monohydrate (MCPM), with the chemical formula Ca(H₂PO₄)₂·H₂O, is a highly soluble and biodegradable member of the calcium phosphate family.[1] Its inherent biocompatibility, stemming from its composition of naturally occurring ions in the body, makes it an attractive candidate for various biomedical applications, including as a carrier for drug delivery.[2][3] Notably, its high solubility compared to other calcium phosphate phases, such as hydroxyapatite, allows for rapid degradation and, consequently, a faster release of encapsulated therapeutic agents.[1][4] This characteristic makes MCPM particularly suitable for applications requiring an initial burst release or rapid drug action.

These application notes provide a comprehensive overview of the use of MCPM in drug delivery systems. They include detailed protocols for the synthesis of MCPM nanoparticles, drug loading procedures, and in vitro characterization methods. The information is intended to guide researchers in the development and evaluation of MCPM-based drug delivery platforms.

Physicochemical Properties and Drug Loading

The drug loading capacity and efficiency of MCPM-based systems are influenced by various factors, including the physicochemical properties of the drug and the synthesis method employed. The primary mechanism of drug loading is typically physisorption, driven by the interaction between the calcium ions of the carrier and functional groups on the drug molecule.[1] Co-precipitation of the drug during the synthesis of MCPM nanoparticles is another effective strategy to achieve high drug encapsulation.[5]

Quantitative Data Summary

While specific quantitative data for drug loading and nanoparticle characteristics of pure MCPM systems are not abundantly available in publicly accessible literature, the following tables provide representative data from studies on closely related calcium phosphate-based nanoparticle systems. This data can serve as a valuable reference for expected ranges and for comparative purposes in the design of MCPM-based drug delivery systems.

Table 1: Representative Physicochemical Properties of Calcium Phosphate Nanoparticles

ParameterRepresentative ValueMethod of AnalysisReference
Particle Size (Diameter) 50 - 200 nmDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)[6][7]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)[6]
Zeta Potential -15 mV to -25 mVElectrophoretic Light Scattering (ELS)[2][6]

Table 2: Representative Drug Loading and Encapsulation Efficiency in Calcium Phosphate Nanoparticles

DrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Method of LoadingReference
Doxorubicin ~5-15%> 90%Co-precipitation[8]
Bovine Serum Albumin (BSA) ~2-8%~60-80%Physisorption[1]
Vancomycin ~4-10%~70-85%Physisorption[9]
5-Fluorouracil ~3-7%~65-80%Physisorption[9]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis, drug loading, and in vitro characterization of MCPM-based drug delivery systems.

Synthesis of Monocalcium Phosphate Monohydrate (MCPM) Nanoparticles

This protocol is adapted from a wet-chemical precipitation method.[1]

Materials:

  • Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Phosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Prepare a 1.8 M solution of calcium nitrate tetrahydrate in deionized water.

  • Prepare a 3.5 M solution of phosphoric acid in deionized water.

  • In a beaker, add equal volumes of the calcium nitrate and phosphoric acid solutions while stirring vigorously at room temperature.

  • Heat the mixture to boiling on a hot plate with continuous stirring.

  • Allow the solution to evaporate until approximately two-thirds of the initial volume has been removed. A white precipitate of MCPM will form.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Collect the MCPM precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Wash the precipitate twice with deionized water and once with ethanol to remove any unreacted precursors.

  • Dry the resulting MCPM powder in an oven at 60°C overnight or by freeze-drying for a finer powder.

MCPM_Synthesis cluster_solutions Solution Preparation cluster_reaction Reaction and Precipitation cluster_purification Purification and Drying Ca_sol 1.8M Ca(NO₃)₂ Solution Mixing Mix Solutions Ca_sol->Mixing P_sol 3.5M H₃PO₄ Solution P_sol->Mixing Heating Heat to Boiling Mixing->Heating Evaporation Evaporate 2/3 Volume Heating->Evaporation Precipitation MCPM Precipitation Evaporation->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Washing Wash (Water & Ethanol) Centrifugation->Washing Drying Dry (Oven/Freeze-dry) Washing->Drying MCPM_NP MCPM Nanoparticles Drying->MCPM_NP

Caption: Workflow for in vitro drug release studies.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of nanomaterials. [8] Materials:

  • Cell line (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic application)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile MCPM nanoparticles (and drug-loaded counterparts)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the sterile MCPM nanoparticles (and drug-loaded nanoparticles) in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Cellular Uptake and Mechanism of Action

Calcium phosphate nanoparticles are typically internalized by cells through endocytosis. [2]The specific pathway can vary depending on the surface properties of the nanoparticles. Once inside the cell, the nanoparticles are trafficked to endosomes and subsequently to lysosomes. The acidic environment of the lysosomes (pH 4.5-5.0) facilitates the dissolution of the calcium phosphate carrier, leading to the release of the encapsulated drug into the cytoplasm. [2] Signaling Pathway of Cellular Uptake and Drug Release

Cellular_Uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Drug-Loaded MCPM Nanoparticle Endocytosis Endocytosis NP->Endocytosis Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Dissolution MCPM Dissolution Lysosome->Dissolution Drug_Release Drug Release Dissolution->Drug_Release Ions Ca²⁺ and PO₄³⁻ ions Dissolution->Ions Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for Calcium Phosphate Scaffolds in Bone Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phosphate (B84403) (CaP)-based biomaterials are at the forefront of bone regeneration strategies due to their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductivity.[1][2][3][4] These materials, including hydroxyapatite (B223615) (HA), β-tricalcium phosphate (β-TCP), and biphasic calcium phosphate (BCP), provide a scaffold for new bone growth and can be tailored to exhibit specific physical and chemical properties.[3][5][6] This document provides detailed application notes and experimental protocols for the use of CaP scaffolds in bone regeneration research, with a focus on quantitative data, methodologies, and the underlying biological mechanisms.

Data Presentation: Properties of Calcium Phosphate Scaffolds

The physical and mechanical properties of CaP scaffolds are critical determinants of their in vivo performance. These properties can be controlled through the choice of CaP phase, fabrication method, and the incorporation of other materials.[7][8][9]

PropertyCalcium Phosphate TypeFabrication MethodValueReference
Compressive Strength Hydroxyapatite (HA)Not Specified30.2 ± 6.0 MPa[2]
Calcium Phosphate Cement (CPC)Indirect Rapid Prototyping~6.0 MPa[10]
Porosity 3D ScaffoldsNot Specified62.49% - 79.32%[11]
Pore Size (Macroporosity) General RequirementNot Specified100 - 1000 µm[12]
Pore Size (Microporosity) General RequirementNot Specified2 - 20 µm[12]

Note: The compressive strength of cancellous bone is typically in the range of 4-12 MPa, while cortical bone is 130-180 MPa[2].

Signaling Pathways in Calcium Phosphate-Mediated Osteogenesis

The osteoinductive properties of calcium phosphate scaffolds are attributed to their ability to influence key signaling pathways involved in bone formation. The release of calcium and phosphate ions from the scaffold material plays a crucial role in activating these pathways in mesenchymal stem cells (MSCs) and pre-osteoblastic cells.[13][14][15]

Calcium and Phosphate Ion-Mediated Signaling

Calcium (Ca²⁺) and phosphate (PO₄³⁻) ions released from the scaffold can activate several intracellular signaling cascades that converge on the upregulation of osteogenic gene expression.

CalciumPhosphateSignaling CaP Calcium Phosphate Scaffold Ca_ion Ca²⁺ ions CaP->Ca_ion Pi_ion PO₄³⁻ ions CaP->Pi_ion CaSR CaSR Ca_ion->CaSR VGCC L-type VGCC Ca_ion->VGCC PiT Phosphate Transporters Pi_ion->PiT PLC PLC CaSR->PLC IP3 IP3 PLC->IP3 PKC PKC VGCC->PKC CaMK CaMK VGCC->CaMK ERK ERK1/2 Pathway PKC->ERK CaMK->ERK BMP2 BMP-2 Upregulation ERK->BMP2 RUNX2 RUNX2 Phosphorylation ERK->RUNX2 Osteogenesis Osteogenic Gene Expression BMP2->Osteogenesis RUNX2->Osteogenesis PiT->ERK

Caption: Ca²⁺ and PO₄³⁻ ion signaling in osteogenesis.

Adenosine (B11128) Signaling Pathway

Recent studies have revealed a mechanism where extracellular phosphate uptake leads to ATP production and subsequent adenosine signaling, which promotes osteogenic differentiation.[14][16]

AdenosineSignaling Pi_ion Extracellular PO₄³⁻ SLC20a1 SLC20a1 (Phosphate Transporter) Pi_ion->SLC20a1 Mito Mitochondria SLC20a1->Mito Intramitochondrial PO₄³⁻ ATP ATP Synthesis Mito->ATP Adenosine Adenosine ATP->Adenosine Metabolism A2bR A2b Adenosine Receptor Adenosine->A2bR Osteogenesis Osteogenic Differentiation A2bR->Osteogenesis

Caption: Phosphate-ATP-adenosine signaling pathway.

Experimental Protocols

The following protocols provide a generalized framework for the fabrication and evaluation of calcium phosphate scaffolds for bone regeneration.

Protocol 1: Fabrication of Porous CaP Scaffolds by 3D Printing (Direct Ink Writing)

This protocol describes a common method for creating scaffolds with controlled architecture.[3][8][9]

FabricationWorkflow start Start: Design Scaffold Architecture (CAD) step1 1. Prepare CaP Ink (e.g., α-TCP powder with a biocompatible polymer) start->step1 step2 2. Load Ink into 3D Printer Syringe step1->step2 step3 3. Print Scaffold Layer-by-Layer step2->step3 step4 4. Setting/Hardening (e.g., hydrothermal or biomimetic treatment) step3->step4 step5 5. Characterization (SEM, µCT, Compressive Testing) step4->step5 end End: Sterile Scaffold Ready for Use step5->end

Caption: 3D printing workflow for CaP scaffolds.

Methodology:

  • Ink Preparation: A self-setting ink is prepared by mixing a calcium phosphate powder (e.g., α-tricalcium phosphate) with a polymer solution that acts as a binder and rheological modifier.[17] The solid loading of the ink can be up to 75% by mass to ensure good mechanical properties of the final scaffold.[17]

  • 3D Printing: The prepared ink is extruded through a nozzle using a direct ink writing (DIW) or robocasting system.[3][8] The scaffold is built layer-by-layer based on a computer-aided design (CAD) model. This allows for precise control over the macroporosity and overall geometry of the scaffold.[8]

  • Setting and Hardening: After printing, the scaffold undergoes a setting reaction. This can be achieved through a biomimetic process at physiological temperature and pH, or through a faster hydrothermal treatment.[8] During this step, the initial CaP phase can transform into other phases like calcium-deficient hydroxyapatite.[8]

  • Characterization: The fabricated scaffolds are characterized to ensure they meet the design specifications. Scanning electron microscopy (SEM) is used to visualize the surface morphology and microporosity.[18] Micro-computed tomography (µCT) is used to analyze the 3D architecture and interconnectivity of the pores.[18][19] Mechanical testing is performed to determine the compressive strength.[2][10]

Protocol 2: In Vitro Evaluation of Cell Viability and Osteogenic Differentiation

This protocol outlines the steps to assess the biocompatibility and osteoinductive potential of CaP scaffolds using mesenchymal stem cells (MSCs).[1][18][20]

Methodology:

  • Scaffold Sterilization: Scaffolds are sterilized, typically using ethylene (B1197577) oxide or gamma irradiation, and placed in sterile culture plates.

  • Cell Seeding: Mesenchymal stem cells (e.g., human bone marrow-derived MSCs) are seeded onto the scaffolds at a predetermined density.[1][20] The cell-scaffold constructs are then cultured in a standard growth medium for an initial attachment period.

  • Osteogenic Induction: After cell attachment, the culture medium is switched to an osteogenic differentiation medium, which is typically supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid.

  • Cell Viability Assay: At various time points (e.g., 1, 3, and 7 days), cell viability and proliferation are assessed using assays such as the MTS assay.[18]

  • Osteogenic Differentiation Markers: The differentiation of MSCs into osteoblasts is evaluated by measuring the activity of alkaline phosphatase (ALP), a key early marker of osteogenesis, and by quantifying calcium deposition as a marker of matrix mineralization.[2][7]

Protocol 3: In Vivo Evaluation of Bone Regeneration in an Animal Model

This protocol describes a subcutaneous implantation model in mice to assess the biocompatibility and osteoinductive capacity of CaP scaffolds.[20][21]

InVivoWorkflow start Start: Prepare Sterile Scaffolds step1 1. Seed Scaffolds with Marrow Stromal Cells (Optional) start->step1 step2 2. Subcutaneous Implantation in Mice (e.g., NOD/Scid) step1->step2 step3 3. Harvest Implants at Pre-determined Time Points (e.g., 7, 14, 28 days) step2->step3 step4 4. Analysis of Harvested Tissue step3->step4 step4a Histology (H&E, Masson's Trichrome) step4->step4a step4b Immunohistochemistry (Osteocalcin, Collagen I) step4->step4b step4c µCT Analysis of Bone Formation step4->step4c end End: Evaluation of Bone Regeneration step4->end

Caption: General workflow for in vivo evaluation.

Methodology:

  • Scaffold Preparation and Seeding: Sterile CaP scaffolds are prepared. For some studies, they may be seeded with marrow stromal cells prior to implantation to assess the synergistic effect of cells and the scaffold.[20][21]

  • Animal Model and Implantation: Immunocompromised mice (e.g., NOD/Scid) are often used to prevent rejection of human cells if they are used.[20] The scaffolds are implanted into subcutaneous pouches on the dorsal side of the mice.

  • Harvesting and Analysis: At specified time points (e.g., 7, 14, and 28 days), the animals are euthanized, and the implants are harvested.[20][21]

  • Histological and Imaging Analysis: The harvested tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Masson's trichrome) to visualize cell infiltration and new tissue formation.[18] Immunohistochemistry can be used to detect specific bone matrix proteins. Micro-computed tomography (µCT) is employed to quantify the volume of newly formed bone within the scaffolds.[3][18]

Conclusion

Calcium phosphate scaffolds represent a versatile and effective platform for bone regeneration. By carefully selecting the material composition, fabrication technique, and incorporating biological factors such as cells and growth factors, it is possible to design scaffolds that actively promote and guide the formation of new bone tissue.[2] The protocols and data presented here provide a foundation for researchers and developers to design and evaluate novel CaP-based therapies for bone repair and regeneration.

References

Application Notes and Protocols for the Preparation of Calcium Phosphate Nanoparticles in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of calcium phosphate (B84403) nanoparticles (CaP NPs), tailored for research and drug development applications.

Introduction

Calcium phosphate nanoparticles (CaP NPs) are biocompatible and biodegradable inorganic nanomaterials that have garnered significant interest in the biomedical field.[1][2] Their compositional similarity to the mineral phase of bone and teeth makes them an excellent candidate for various applications, including drug delivery, gene transfection, and bone tissue engineering.[3][4] The synthesis of CaP NPs can be achieved through various methods, with wet chemical precipitation being one of the most common and cost-effective approaches.[2][4] This method allows for the control of particle size, morphology, and crystallinity by modulating reaction parameters such as pH, temperature, and reactant concentrations.[2]

Synthesis of Calcium Phosphate Nanoparticles

The wet chemical precipitation method involves the controlled mixing of calcium and phosphate precursor solutions to induce the nucleation and growth of CaP NPs. The following section provides a general protocol and discusses the influence of key parameters on the resulting nanoparticle characteristics.

Experimental Workflow for CaP NP Synthesis

The general workflow for the synthesis of CaP NPs via wet chemical precipitation is illustrated below.

G cluster_0 Preparation of Precursor Solutions cluster_1 Nanoparticle Formation cluster_2 Purification and Collection A Calcium Precursor Solution (e.g., CaCl2) C Controlled Mixing (e.g., Dropwise addition) A->C B Phosphate Precursor Solution (e.g., (NH4)2HPO4) B->C D pH Adjustment (e.g., with NaOH or HCl) C->D E Stirring/Incubation (Aging) D->E F Centrifugation E->F G Washing (e.g., with deionized water) F->G H Resuspension or Drying G->H

Caption: Workflow for Calcium Phosphate Nanoparticle Synthesis.

Protocol: Wet Chemical Precipitation of CaP NPs

This protocol describes a general method for synthesizing CaP NPs. Researchers should optimize the parameters based on their specific application and desired nanoparticle characteristics.

Materials:

  • Calcium chloride (CaCl₂)

  • Di-ammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Centrifuge

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a calcium chloride solution (e.g., 0.1 M) in deionized water.

    • Prepare a di-ammonium hydrogen phosphate solution (e.g., 0.06 M) in deionized water.

  • Nanoparticle Precipitation:

    • Place the calcium chloride solution on a magnetic stirrer.

    • Slowly add the di-ammonium hydrogen phosphate solution dropwise to the calcium chloride solution while stirring continuously.

    • Monitor and adjust the pH of the mixture to the desired level (e.g., pH 7-10) using NaOH or HCl. The pH plays a crucial role in determining the phase and properties of the CaP NPs.[2]

  • Aging:

    • Allow the resulting milky suspension to stir for a specific period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or 37°C). This aging step influences the crystallinity and size of the nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).

    • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water.

    • Repeat the centrifugation and washing steps at least three times to remove unreacted ions.

  • Final Product:

    • After the final wash, the nanoparticles can be resuspended in a suitable buffer for immediate use or lyophilized (freeze-dried) for long-term storage.

Characterization of Calcium Phosphate Nanoparticles

Thorough characterization is essential to ensure the synthesized CaP NPs meet the requirements for the intended research application.

Data Presentation: Influence of Synthesis Parameters

The following table summarizes the typical influence of key synthesis parameters on the physicochemical properties of CaP NPs, with representative data from the literature.

Synthesis ParameterVariationParticle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
pH 7.4~100-200-15 to -25Varies with drug[5]
9.0~50-100-20 to -30Varies with drug[5]
Temperature 25°C~80-150-18Varies with drug[6]
37°C~50-100-22Varies with drug[6]
Ca/P Molar Ratio 1.50100-200-10 to -20Varies with drug[7]
1.6750-150-20 to -30Varies with drug[7]
Stabilizing Agent NoneAggregates--[6]
Citrate~80-25 to -35Varies with drug[6][8]

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions and the drug being encapsulated.

Experimental Protocols for Characterization

DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.

Protocol:

  • Sample Preparation: Disperse the CaP NPs in deionized water or a suitable buffer at a low concentration (e.g., 0.1 mg/mL). Ensure the sample is well-dispersed by brief sonication if necessary.

  • Measurement:

    • Transfer the nanoparticle suspension to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).

    • Perform the measurement, typically acquiring multiple runs for statistical accuracy.

  • Data Analysis: The instrument's software will provide the Z-average diameter, polydispersity index (PDI), and size distribution plots.

TEM provides high-resolution images of the nanoparticles, revealing their morphology, size, and state of aggregation.

Protocol:

  • Sample Preparation:

    • Place a drop of the diluted CaP NP suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely. The grid can be air-dried or placed under a lamp.

    • Optionally, a negative staining agent (e.g., uranyl acetate) can be applied to enhance contrast.

  • Imaging:

    • Insert the dried grid into the TEM.

    • Acquire images at different magnifications to observe the overall morphology and individual particle details.

  • Data Analysis: Use image analysis software to measure the diameters of a statistically significant number of particles to determine the average size and size distribution.

XRD is used to determine the crystalline structure and phase composition of the CaP NPs (e.g., amorphous calcium phosphate, hydroxyapatite).

Protocol:

  • Sample Preparation: Prepare a dry powder sample of the CaP NPs.

  • Measurement:

    • Mount the powder sample on the XRD sample holder.

    • Set the instrument parameters, including the X-ray source, scan range (2θ), and scan speed.

    • Run the XRD scan.

  • Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.

FTIR is used to identify the functional groups present in the CaP NPs and to confirm the presence of encapsulated drugs or surface modifications.

Protocol:

  • Sample Preparation:

    • Mix a small amount of the dry CaP NP powder with potassium bromide (KBr) powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Measurement:

    • Place the KBr pellet in the FTIR spectrometer.

    • Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to phosphate (PO₄³⁻), hydroxyl (OH⁻), and carbonate (CO₃²⁻) groups in the CaP structure, as well as any bands from the encapsulated molecule.

Application: Cellular Uptake and Drug Delivery

CaP NPs are readily taken up by cells, primarily through endocytosis, making them effective carriers for intracellular drug and gene delivery.[9][10]

Cellular Uptake Signaling Pathway

The endocytic pathway is a common mechanism for the cellular internalization of nanoparticles. The diagram below illustrates the general process of endocytosis-mediated uptake.

G cluster_0 Cellular Environment cluster_1 Internalization cluster_2 Intracellular Trafficking and Drug Release NP CaP Nanoparticle Endocytosis Endocytosis (e.g., Clathrin-mediated) NP->Endocytosis Binding CellMembrane Cell Membrane EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome DrugRelease Drug Release LateEndosome->DrugRelease Dissolution of CaP NP Lysosome->DrugRelease Fusion & Dissolution

References

Application Notes: Calcium Phosphate Monohydrate (MCPM) in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Calcium phosphate (B84403) monohydrate, also known as monocalcium phosphate monohydrate (MCPM) or E341(i), is a widely utilized food additive with the chemical formula Ca(H₂PO₄)₂·H₂O.[1][2] It belongs to the family of calcium orthophosphates and is valued for its functional properties in food processing and its role as a nutritional supplement.[3][4] As a food additive, it is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) and is approved by the European Food Safety Authority (EFSA), underscoring its established safety profile when used in accordance with good manufacturing practices.[3][5][6][7][8]

Regulatory Status and Safety Profile Regulatory bodies worldwide have thoroughly evaluated the safety of calcium phosphates. The EFSA has established a group acceptable daily intake (ADI) for all phosphates as food additives, which is set at 40 mg per kilogram of body weight per day, expressed as phosphorus.[3][5][6] Toxicological reviews have concluded that phosphates have low acute oral toxicity, with no concerns regarding genotoxicity or carcinogenicity.[6][7] While generally safe, excessive consumption of phosphate additives may pose a risk for individuals with kidney disease by potentially disrupting the body's calcium and phosphorus balance.[5]

Functional Applications in Food Systems MCPM is a versatile additive with several key functions in the food industry:

  • Leavening Agent: It is most commonly used as a fast-acting leavening acid in baked goods. It reacts with baking soda (sodium bicarbonate) to produce carbon dioxide gas, which helps dough and batter to rise.[7]

  • Nutritional Fortification: It serves as an important source of both calcium and phosphorus, essential minerals for bone health and numerous physiological functions.[3][7][9]

  • pH Control and Acidity Regulator: MCPM can be used to adjust and stabilize the pH of food products.[3][7]

  • Dough Conditioner and Texturizer: In flour and baked goods, it improves consistency and acts as a dispersant.[3]

Bioavailability and Physiological Fate A critical aspect of this compound as a food additive is its behavior in the gastrointestinal tract. Regardless of its initial particle size (including micro- and nanoparticles), MCPM dissolves in the highly acidic environment of the stomach (pH ~1).[3][9] This dissolution releases calcium (Ca²⁺) and phosphate (H₂PO₄⁻) ions.[3][10] Once in this ionized form, they are absorbed in the small intestine and are indistinguishable from calcium and phosphate ions derived from other dietary sources like milk or cheese.[3][9] Therefore, the calcium and phosphorus provided by MCPM are considered bioavailable.

Data Presentation

Table 1: Summary of Developmental Toxicity Study (MCPM) This table summarizes findings from a developmental toxicity study in rats.

SpeciesAdministration RouteDosage (mg/kg-day)Key ObservationsReference
Albino Wistar-derived ratsGavage (in water)0, 4.1, 19.1, 88.5, 410No significant maternal or developmental toxicity effects reported at the tested doses.[11]

Table 2: Regulatory and Safety Thresholds

Regulatory BodyDesignationStatus/ValueNotesReference
U.S. FDAGRASGenerally Recognized As SafeWhen used in accordance with good manufacturing practices.[3][5][6][7][8]
EFSAADI40 mg/kg body weight/dayGroup ADI for all phosphates, expressed as phosphorus.[3][5][6]

Table 3: Physicochemical Properties of this compound (MCPM)

PropertyValue / DescriptionReference
Chemical FormulaCa(H₂PO₄)₂·H₂O[1]
E NumberE341(i)[12]
pH Stability Range0.0 - 2.0[1][4]
SolubilityHighly soluble in acidic conditions and water. Dissolves incongruently in water.[8]
Density2.22 g/cm³[1][13]

Experimental Protocols

Protocol 1: Physicochemical Characterization of MCPM Powder

Objective: To verify the identity and purity of a this compound sample.

Methodology:

  • Phase Analysis (X-Ray Diffraction - XRD):

    • Prepare a small, uniform layer of the MCPM powder on a sample holder.

    • Run XRD analysis using Cu Kα radiation.

    • Compare the resulting diffraction pattern with the standard pattern for Ca(H₂PO₄)₂·H₂O (e.g., JCPDS file no. 00-011-0293) to confirm the crystalline phase.[14]

  • Functional Group Analysis (Fourier-Transform Infrared Spectroscopy - FTIR):

    • Mix a small amount of MCPM powder with potassium bromide (KBr) and press into a pellet.

    • Obtain the infrared spectrum in the range of 4000-400 cm⁻¹.

    • Identify characteristic peaks for P-O-H, O-P-O, and water of hydration to confirm the chemical structure.[15]

  • Elemental Composition Analysis:

    • Calcium Content (Atomic Absorption Spectrophotometry - AAS):

      • Accurately weigh and dissolve the MCPM sample in an acidic solution (e.g., dilute HCl).

      • Analyze the solution using AAS at the specific wavelength for calcium to determine its concentration.[14]

    • Phosphorus Content (Colorimetric Analysis):

      • Following acid digestion of the sample, react it with a molybdate (B1676688) reagent to form a colored phosphomolybdate complex.

      • Measure the absorbance of the solution with a spectrophotometer and compare it to a standard curve to determine the phosphorus content.[14]

  • Thermal Analysis (Thermogravimetric Analysis - TGA):

    • Heat the MCPM sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.

    • Record the mass loss as a function of temperature. The initial mass loss corresponds to the water of hydration, confirming its monohydrate state.[14]

Protocol 2: Ex Vivo Assessment of Calcium Bioavailability

Objective: To evaluate the transport of calcium from MCPM across the intestinal epithelium using an animal model. This protocol is adapted from methodologies used to study nanoparticle-mediated calcium absorption.[16]

Methodology:

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old), fasted overnight with free access to water.

  • Preparation of Intestinal Sacs:

    • Euthanize mice and excise the ileal segment of the small intestine.

    • Gently flush the segment with ice-cold saline solution.

    • Ligate one end of the segment with a suture to form a sac.

  • Experimental Solutions:

    • Prepare a control solution (e.g., Krebs-Ringer buffer).

    • Prepare a test solution containing a known concentration of MCPM dissolved in the same buffer.

  • Incubation:

    • Fill the ileal sacs with the test or control solution and ligate the other end.

    • Submerge the sacs in a bath of the same solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Incubate for a defined period (e.g., 60 minutes).

  • Analysis:

    • After incubation, collect the serosal (outside) and mucosal (inside) fluids.

    • Measure the calcium concentration in both fluid compartments using AAS or a calcium-specific colorimetric assay.

    • Calculate the net calcium transport across the intestinal wall. An increase in serosal calcium concentration in the MCPM group compared to the control indicates absorption.

Protocol 3: In Vivo Developmental Toxicity Screening (Rodent Model)

Objective: To assess the potential for adverse effects on maternal health and embryonic development following MCPM ingestion during gestation. This is a generalized protocol based on standard toxicological study designs.[11]

Methodology:

  • Animal Model: Use time-mated female rats (e.g., Wistar strain). Day 0 of gestation is confirmed by the presence of a vaginal plug.

  • Dosing:

    • Randomly assign pregnant dams to control and treatment groups.

    • Prepare suspensions of MCPM in purified water at various concentrations.

    • Administer the test substance or vehicle (control) daily via oral gavage from Gestation Day 6 to 15. Dosages could range from low levels to a limit dose (e.g., 4, 20, 100, 400 mg/kg/day).[11]

  • Maternal Monitoring:

    • Monitor dams daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Examination:

    • On Gestation Day 20, euthanize the dams and perform a caesarean section.

    • Record the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Examine each fetus for external abnormalities, weight, and crown-rump length.

    • Perform detailed visceral and skeletal examinations on a subset of fetuses to identify any developmental malformations.

  • Data Analysis:

    • Statistically compare data from treatment groups to the control group to determine any dose-related adverse effects.

Visualizations

Ingestion Ingestion of Food containing MCPM Stomach Stomach (pH ~1-2) Dissolution of MCPM Ingestion->Stomach Ions Release of Free Ions Ca²⁺ & H₂PO₄⁻ Stomach->Ions Intestine Small Intestine Absorption Ions->Intestine Circulation Systemic Circulation Metabolic Pool Intestine->Circulation

Caption: Physiological pathway of ingested this compound.

start Fast Mouse & Excise Ileum flush Flush Segment with Saline start->flush ligate1 Ligate One End to Form Sac flush->ligate1 fill Fill Sac with MCPM or Control Solution ligate1->fill ligate2 Ligate Open End fill->ligate2 incubate Incubate in Aerated Buffer at 37°C ligate2->incubate collect Collect Mucosal & Serosal Fluids incubate->collect analyze Measure Calcium Concentration (AAS) collect->analyze end Calculate Net Ca²⁺ Transport analyze->end

Caption: Experimental workflow for the ex vivo calcium absorption study.

MCPM MCPM Ca(H₂PO₄)₂·H₂O Acidity Acidic Nature MCPM->Acidity Solubility Water Soluble MCPM->Solubility Composition Contains Ca & P MCPM->Composition Leavening Leavening Agent Acidity->Leavening reacts with baking soda pH_Control pH Control Acidity->pH_Control Solubility->Leavening Fortification Nutrient Fortification Composition->Fortification

Caption: Logical relationship between MCPM properties and food functions.

References

The Role of Monocalcium Phosphate Monohydrate (MCPM) in Biomineralization Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocalcium phosphate (B84403) monohydrate (MCPM), with the chemical formula Ca(H₂PO₄)₂·H₂O, is a highly soluble and acidic calcium phosphate salt. Its unique properties make it a significant precursor and active component in biomineralization studies, particularly in the fields of bone regeneration and dental remineralization. MCPM's high solubility allows for the rapid release of calcium and phosphate ions, which are essential building blocks for hydroxyapatite, the primary mineral component of bone and teeth. This characteristic makes it a valuable material for developing bioactive cements, scaffolds, and topical treatments designed to promote the repair and regeneration of hard tissues.

These application notes provide an overview of the role of MCPM in biomineralization and detailed protocols for its use in relevant experimental settings.

Application 1: Bone Regeneration and Tissue Engineering

MCPM is a key ingredient in the formulation of self-setting calcium phosphate cements and bioactive scaffolds for bone regeneration. Its acidic nature can contribute to the dissolution of other, more basic, calcium phosphate phases, leading to a sequence of reactions that result in the precipitation of less soluble phases like brushite (dicalcium phosphate dihydrate) and ultimately, the more stable hydroxyapatite. This process mimics natural bone mineralization.

Quantitative Data: Mechanical Properties of MCPM-Based Bone Cements

The mechanical properties of bone cements are critical for their clinical success. The inclusion of MCPM can influence these properties. The following table summarizes typical mechanical properties of a bone cement formulation containing MCPM, often in combination with other calcium phosphates like α-tricalcium phosphate (α-TCP).

PropertyTest MethodTypical Value Range
Compressive Strength ISO 583325 - 55 MPa
Setting Time Gillmore Needle Test8 - 20 minutes
Injectability Extrusion Force Measurement60 - 150 N
Porosity Micro-CT Analysis30 - 60%
Experimental Protocol: Preparation and Characterization of an MCPM-Based Bone Cement

This protocol describes the preparation of a simple two-component calcium phosphate cement incorporating MCPM.

Materials:

  • Monocalcium phosphate monohydrate (MCPM), Ca(H₂PO₄)₂·H₂O

  • Alpha-tricalcium phosphate (α-TCP), α-Ca₃(PO₄)₂

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spatula and mixing bowl

  • Molds for cement specimens (e.g., cylindrical molds for compressive strength testing)

  • Incubator at 37°C

Procedure:

  • Powder Preparation: Prepare the solid component by mixing MCPM and α-TCP powders in a desired molar ratio (e.g., 1:1). Ensure a homogenous mixture by milling or thorough blending.

  • Liquid Component: Use PBS as the liquid component.

  • Cement Mixing: Mix the powder and liquid components at a specific powder-to-liquid (P/L) ratio (e.g., 3:1 g/mL).

  • Molding: Immediately after mixing, place the resulting paste into the molds.

  • Setting: Transfer the molds to an incubator at 37°C and 100% humidity to allow the cement to set for 24 hours.

  • Characterization: After setting, the cement specimens can be demolded and subjected to various characterization techniques, including:

    • Mechanical Testing: Compressive strength testing using a universal testing machine.

    • Phase Analysis: X-ray diffraction (XRD) to identify the crystalline phases present.

    • Microstructural Analysis: Scanning electron microscopy (SEM) to observe the surface morphology and porosity.

Signaling Pathways in MCPM-Mediated Osteogenesis

The release of calcium and phosphate ions from MCPM-containing biomaterials can influence key signaling pathways involved in osteoblast differentiation and bone formation. While direct studies on MCPM are limited, the effects of elevated extracellular calcium and phosphate are known to modulate pathways such as the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways. These pathways are crucial for regulating the expression of osteogenic markers like alkaline phosphatase (ALP) and Runx2.

Bone_Regeneration_Workflow cluster_prep Biomaterial Preparation cluster_eval In Vitro Evaluation cluster_pathway Signaling Pathway Activation MCPM MCPM Powder Mix Mix Powders MCPM->Mix aTCP α-TCP Powder aTCP->Mix Paste Form Paste Mix->Paste Liquid Liquid Phase (e.g., PBS) Liquid->Paste Cell_Culture Osteoblast Culture Paste->Cell_Culture Ion_Release Ca²⁺ & PO₄³⁻ Ion Release Paste->Ion_Release ALP_Assay ALP Activity Assay Cell_Culture->ALP_Assay Mineralization Mineralization Assay (Alizarin Red S) Cell_Culture->Mineralization BMP_Wnt BMP & Wnt Signaling Ion_Release->BMP_Wnt Gene_Expression Osteogenic Gene Expression (Runx2, ALP) BMP_Wnt->Gene_Expression Differentiation Osteoblast Differentiation Gene_Expression->Differentiation Differentiation->Mineralization

Application 2: Dental Remineralization

MCPM's high solubility and acidity make it a promising agent for dental applications, particularly in the remineralization of early enamel lesions (white spots). When applied to the tooth surface, MCPM can create a localized supersaturation of calcium and phosphate ions, driving the remineralization process and the formation of a more acid-resistant fluorapatite (B74983) layer, especially when used in conjunction with a fluoride (B91410) source.

Quantitative Data: Enamel Remineralization with MCPM-Containing Agents

The effectiveness of remineralizing agents can be quantified by measuring the change in enamel microhardness. The following table presents hypothetical but representative data on the effect of an experimental MCPM-containing paste on enamel microhardness.

Treatment GroupBaseline Microhardness (VHN)Microhardness after Demineralization (VHN)Microhardness after Remineralization (VHN)Percent Recovery (%)
Control (Saliva) 350 ± 25150 ± 20180 ± 2215%
Fluoride Varnish 352 ± 28155 ± 18250 ± 2548%
Experimental MCPM Paste 348 ± 30152 ± 21280 ± 2865%
Experimental Protocol: In Vitro Enamel Remineralization Model

This protocol outlines a standard in vitro model to assess the remineralizing potential of an MCPM-based formulation on demineralized enamel.

Materials:

  • Extracted human or bovine teeth

  • Demineralizing solution (e.g., 0.1 M lactic acid, pH 4.5)

  • Remineralizing solution (artificial saliva)

  • Experimental MCPM-containing paste

  • Control and positive control agents (e.g., fluoride varnish)

  • Microhardness tester (Vickers or Knoop)

  • pH cycling incubator

Procedure:

  • Specimen Preparation: Prepare enamel blocks from the teeth and polish the surfaces.

  • Baseline Microhardness: Measure the baseline microhardness of the enamel surfaces.

  • Demineralization: Immerse the enamel blocks in the demineralizing solution for a specified period (e.g., 96 hours) to create artificial caries lesions.

  • Post-Demineralization Microhardness: Measure the microhardness of the demineralized enamel.

  • Treatment Application: Apply the experimental MCPM paste, fluoride varnish, and control treatments to the respective groups of demineralized enamel blocks according to the manufacturer's instructions or a standardized protocol.

  • pH Cycling: Subject the treated specimens to a pH cycling regimen that mimics the dynamic demineralization and remineralization cycles in the oral cavity. This typically involves alternating immersion in demineralizing and remineralizing solutions.

  • Post-Remineralization Microhardness: After the pH cycling period (e.g., 14 days), measure the final microhardness of the enamel surfaces.

  • Data Analysis: Calculate the percentage of microhardness recovery for each group to determine the efficacy of the treatments.

Logical Relationship in Dental Remineralization

The process of dental remineralization initiated by MCPM involves a series of interconnected events, from the dissolution of MCPM to the formation of a new, more resilient mineral layer on the tooth surface.

Dental_Remineralization_Logic cluster_process Remineralization Process cluster_outcome Clinical Outcome MCPM_Application Application of MCPM Paste Dissolution MCPM Dissolution MCPM_Application->Dissolution Ion_Supersaturation Local Ca²⁺ & PO₄³⁻ Supersaturation Dissolution->Ion_Supersaturation Mineral_Deposition Mineral Deposition on Enamel Ion_Supersaturation->Mineral_Deposition Fluorapatite Fluorapatite Formation (with Fluoride) Mineral_Deposition->Fluorapatite Remineralization Enamel Remineralization Fluorapatite->Remineralization Increased_Hardness Increased Microhardness Remineralization->Increased_Hardness Acid_Resistance Enhanced Acid Resistance Remineralization->Acid_Resistance Lesion_Repair White Spot Lesion Repair Increased_Hardness->Lesion_Repair Acid_Resistance->Lesion_Repair

Conclusion

Monothis compound is a versatile and highly reactive calcium phosphate source with significant potential in biomineralization research and the development of new biomaterials for bone and dental applications. Its high solubility and ability to promote the formation of less soluble, stable calcium phosphate phases make it an attractive component for bioactive cements, scaffolds, and remineralizing agents. The protocols and data presented here provide a framework for researchers and professionals to explore the applications of MCPM in their respective fields. Further research is warranted to fully elucidate the specific signaling pathways modulated by MCPM and to optimize its use in clinical applications.

Application Notes and Protocols: Formulation of Calcium Phosphate Cements for Biomedical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phosphate (B84403) cements (CPCs) are a class of synthetic bone graft substitutes that have garnered significant interest in biomedical applications due to their excellent biocompatibility, osteoconductivity, and ability to be molded and injected into complex bone defects.[1][2] Upon mixing a calcium phosphate powder with an aqueous liquid, a paste is formed that sets in situ, hardening into a solid mass primarily composed of hydroxyapatite (B223615) or brushite, the main mineral components of bone.[2][3][4] This document provides detailed application notes and protocols for the formulation and characterization of CPCs for biomedical use.

I. Formulation of Calcium Phosphate Cements

The properties of a CPC are highly dependent on its composition, including the choice of solid and liquid phases, and the ratio at which they are mixed.

Solid Phase Components

The solid phase of a CPC typically consists of one or more calcium phosphate salts. The choice of these components dictates the setting reaction and the final product of the set cement. Common solid phase components include:

  • Tetracalcium Phosphate (TTCP - Ca₄(PO₄)₂O): A basic calcium phosphate that is a key component in many apatite-forming cements.[5][6]

  • Dicalcium Phosphate Anhydrous (DCPA - CaHPO₄) and Dicalcium Phosphate Dihydrate (DCPD - CaHPO₄·2H₂O): Acidic calcium phosphates that react with basic components to form hydroxyapatite or brushite.[5][6]

  • Alpha-Tricalcium Phosphate (α-TCP - α-Ca₃(PO₄)₂) and Beta-Tricalcium Phosphate (β-TCP - β-Ca₃(PO₄)₂): These are common reactants in both apatite and brushite-forming cements.[7]

Liquid Phase Components

The liquid phase initiates the setting reaction and influences the workability and setting time of the cement paste.

  • Deionized Water: The simplest liquid phase, acting as a solvent for the dissolution and precipitation reactions.[3]

  • Phosphate Solutions: Solutions of sodium phosphate (e.g., Na₂HPO₄, NaH₂PO₄) can accelerate the setting time and buffer the pH of the paste.[8][9][10]

  • Gelling Agents: Biocompatible polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or chitosan (B1678972) can be added to the liquid phase to improve the cohesion and injectability of the cement paste.[9]

  • Setting Modulators: Various additives can be incorporated to control the setting time. For instance, calcium pyrophosphate can act as a retarder, while sodium phosphate is an accelerator.[9][11][12]

Liquid-to-Powder Ratio (L/P)

The L/P ratio is a critical parameter that significantly impacts the cement's properties. A higher L/P ratio generally leads to:

  • Increased injectability and workability.[13]

  • Longer setting time.[5]

  • Higher porosity.

  • Lower mechanical strength.[5]

Conversely, a lower L/P ratio results in a denser, stronger cement with a shorter setting time but reduced injectability.[5]

II. Quantitative Data on CPC Formulations

The following tables summarize the effects of different formulation parameters on the key properties of CPCs.

Table 1: Effect of Liquid-to-Powder (L/P) Ratio on CPC Properties

L/P Ratio (g/mL)Setting Time (min)Compressive Strength (MPa)Injectability (%)Porosity (%)Reference
0.25----[14]
0.33-8.24 ± 1.88--[15]
0.34-3.2960--[14]
0.44-11.27 ± 4.02--[15]
0.5-3.4456--[14]
0.55-5.21 ± 0.36--[15]
2.0---62.4
3.0--95 ± 4-
3.5-11.0 ± 0.870 ± 1247.9

Table 2: Effect of Additives on CPC Properties

Cement CompositionAdditiveEffect on Setting TimeEffect on Mechanical StrengthReference
β-TCP-MCPMCalcium Pyrophosphate (CPP)Increased-[11]
β-TCP-MCPMCalcium Sulphate Hemihydrate (CSH)IncreasedMarked Increase[11]
TTCP-DCPATribasic Sodium PhosphateRetardationDecreased[12]
TTCP-DCPAStannous FluorideRetardationDecreased[12]
TTCP-DCPATartaric Acid-Improvement (with Stannous Fluoride)[12]
TTCP-DCPDSodium PhosphateDecreased-[9]
TTCP-DCPDHPMC-Increased Injectability[9]

III. Experimental Protocols

Protocol for Measuring Setting Time

The setting time of CPCs is typically determined using a Vicat or Gillmore needle apparatus, following standards such as ASTM C191 or ASTM C266.[16][17]

Objective: To determine the initial and final setting times of a CPC paste.

Materials:

  • CPC powder and liquid components

  • Spatula and mixing surface

  • Mold (e.g., 10 mm diameter, 5 mm height)

  • Vicat apparatus with a needle for initial setting and a plunger for final setting

  • Timer

  • Constant temperature and humidity chamber (37°C, >95% humidity)

Procedure:

  • Prepare the CPC paste by mixing the powder and liquid components at the desired L/P ratio for a specified time (e.g., 60 seconds) to form a homogeneous paste.

  • Immediately fill the mold with the cement paste, ensuring no air bubbles are trapped.

  • Place the mold in the constant temperature and humidity chamber.

  • Initial Setting Time: Gently lower the Vicat needle (e.g., 1 mm diameter, 50 g load) onto the surface of the cement paste. Release the needle and allow it to penetrate the paste.

  • Record the penetration depth. The initial setting time is the time elapsed from the start of mixing until the needle fails to penetrate to a certain depth (e.g., 1 mm from the bottom of the mold).[10] Repeat this measurement at regular intervals (e.g., every 30 seconds).

  • Final Setting Time: Replace the needle with the final setting plunger (e.g., 5 mm diameter). The final setting time is the time at which the plunger no longer leaves a visible indentation on the surface of the cement.[4][10]

Protocol for Compressive Strength Testing

The compressive strength of set CPC is a critical mechanical property, often measured according to ISO 5833 or by adapting protocols for other cementitious materials.[18]

Objective: To determine the compressive strength of a set CPC.

Materials:

  • CPC paste

  • Cylindrical molds (e.g., 6 mm diameter, 12 mm height)[18]

  • Universal testing machine with a compression fixture

  • Constant temperature and humidity chamber (37°C, >95% humidity) or simulated body fluid (SBF)

Procedure:

  • Prepare the CPC paste as described in the setting time protocol.

  • Fill the cylindrical molds with the paste, ensuring a flat surface.

  • Incubate the filled molds in the constant temperature and humidity chamber or SBF for a specified period (e.g., 24 hours, 7 days) to allow for complete setting and hardening.

  • Carefully remove the set cement cylinders from the molds.

  • Measure the diameter and height of each cylinder.

  • Place a cylinder in the universal testing machine and apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until fracture.[12]

  • Record the maximum load at failure.

  • Calculate the compressive strength (σ) using the formula: σ = F / A, where F is the maximum load and A is the cross-sectional area of the cylinder.

Protocol for Measuring Injectability

Injectability is a key characteristic for CPCs intended for minimally invasive procedures.

Objective: To quantify the injectability of a CPC paste.

Materials:

  • CPC paste

  • Syringe (e.g., 5 mL) with a needle of a specific gauge (e.g., 18G)

  • Universal testing machine with a fixture to apply a constant force or displacement to the syringe plunger

  • Balance

Procedure:

  • Prepare the CPC paste and load a known mass of the paste into the syringe.

  • Attach the needle to the syringe.

  • Place the syringe in the universal testing machine.

  • Apply a constant force (e.g., 100 N) or a constant displacement rate to the syringe plunger.[19]

  • Extrude the paste from the syringe.

  • Measure the mass of the extruded cement.

  • Calculate the injectability as the percentage of the extruded mass relative to the initial mass of the paste in the syringe.

Protocol for In Vitro Biocompatibility Testing

In vitro biocompatibility tests are essential to evaluate the cytotoxic potential of CPCs, often following the guidelines of ISO 10993-5.[8][20]

Objective: To assess the cytotoxicity of a CPC using an extract-based method.

Materials:

  • Set CPC samples

  • Cell culture medium (e.g., DMEM)

  • Osteoblast-like cells (e.g., MC3T3-E1)

  • 96-well cell culture plates

  • MTT or XTT assay kit

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Extract Preparation (ISO 10993-12): [20]

    • Sterilize the set CPC samples.

    • Incubate the samples in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours) at 37°C to create an extract.

  • Cell Seeding:

    • Seed osteoblast-like cells into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

  • Cell Treatment:

    • Remove the existing culture medium and replace it with the prepared CPC extract. Include negative (culture medium only) and positive (e.g., dilute Triton X-100) controls.[20]

  • Incubation:

    • Incubate the cells with the extracts for 24-72 hours.

  • Viability Assay (MTT/XTT):

    • Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.[20]

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways in Osteoblast Response to CPCs

The excellent osteoconductivity of CPCs is attributed to their ability to support osteoblast adhesion, proliferation, and differentiation. This is mediated by specific cell-material interactions that trigger intracellular signaling cascades.

Upon contact with the CPC surface, proteins from the surrounding biological fluid adsorb onto the material. Osteoblasts then adhere to this protein layer via transmembrane receptors called integrins. This binding initiates a cascade of intracellular events.[9][21]

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular CPC Calcium Phosphate Cement Surface Proteins Adsorbed Proteins (e.g., Fibronectin) CPC->Proteins Protein Adsorption Integrin Integrin Receptors (e.g., α2β1) Proteins->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation MAPK MAPK Pathway (ERK, p38) FAK->MAPK Activation Differentiation Osteogenic Differentiation MAPK->Differentiation Promotion

Caption: Integrin-mediated signaling pathway in osteoblasts on a CPC surface.

Bone Morphogenetic Proteins (BMPs) are potent growth factors that play a crucial role in bone formation. CPCs can influence BMP signaling to promote osteogenic differentiation.

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular CPC Calcium Phosphate Cement BMP2 BMP2 CPC->BMP2 Upregulation of BMP2 expression BMPR BMP Receptors (BMPR1A, BMPR2) BMP2->BMPR Binding Smads Smad 1/5/8 BMPR->Smads Phosphorylation Complex Smad Complex Smads->Complex Smad4 Smad4 Smad4->Complex Runx2 Runx2 Complex->Runx2 Activation Differentiation Osteogenic Gene Expression Runx2->Differentiation Transcription

Caption: BMP signaling pathway in osteoblasts influenced by CPCs.

Experimental Workflows

G Formulation CPC Formulation - Select Solid/Liquid Phases - Define L/P Ratio Mixing Mixing - Homogeneous Paste Formation Formulation->Mixing Characterization Physicochemical & Mechanical Characterization Mixing->Characterization Biocompatibility In Vitro Biocompatibility (ISO 10993) Mixing->Biocompatibility SettingTime Setting Time (Vicat/Gillmore) Characterization->SettingTime Injectability Injectability Test Characterization->Injectability Strength Compressive Strength Test Characterization->Strength Cytotoxicity Cytotoxicity Assay (MTT/XTT) Biocompatibility->Cytotoxicity CellAdhesion Cell Adhesion & Morphology Biocompatibility->CellAdhesion

Caption: Experimental workflow for CPC formulation and characterization.

V. Conclusion

The formulation of calcium phosphate cements for biomedical use requires a thorough understanding of the interplay between their chemical composition, physical properties, and biological performance. By systematically varying the solid and liquid components, the liquid-to-powder ratio, and incorporating additives, CPCs can be tailored to meet the specific requirements of diverse clinical applications, from injectable bone fillers to scaffolds for tissue engineering. The protocols and data presented in this document provide a foundation for the rational design and evaluation of novel CPC formulations.

References

Application Notes & Protocols: Synthesis of Monocalcium Phosphate Monohydrate via Spray Drying

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of monocalcium phosphate (B84403) monohydrate (MCPM) using the spray drying technique. This method offers a rapid and continuous process for producing MCPM powder with controlled properties.

Introduction

Monocalcium phosphate monohydrate [Ca(H₂PO₄)₂·H₂O] is a crucial compound in various fields, including its use as a leavening agent in the food industry, a nutritional supplement in animal feed, and as a component in the formulation of pharmaceuticals and biomaterials. The synthesis of MCPM through spray drying presents a viable method for producing a consistent and soluble powder.

The fundamental principle of this process involves atomizing a saturated solution of monocalcium phosphate into fine droplets within a heated chamber. The high temperature rapidly evaporates the solvent, leading to the crystallization and formation of dry MCPM particles. This technique is particularly advantageous for its ability to yield a product with uniform characteristics in a continuous operation.

Experimental Protocols

This section details the necessary procedures for the synthesis of MCPM using a laboratory-scale spray dryer, based on established methodologies.

Materials and Equipment

Materials:

Equipment:

  • Laboratory-scale spray dryer (e.g., GEA Niro Mobile Minor)

  • Peristaltic pump

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Buchner funnel and vacuum flask)

  • Analytical balance

  • Standard laboratory glassware

Preparation of the Feed Solution

A saturated aqueous solution of monocalcium phosphate is required for the spray drying process. This can be prepared by dissolving a suitable precursor, such as industrial-grade triple superphosphate, in distilled water.

Protocol:

  • Add 300 g of triple superphosphate (TSP) per liter of distilled water into a beaker.[1]

  • Heat the solution while stirring continuously with a magnetic stirrer to facilitate dissolution.

  • Once the solution is saturated, filter it to remove any insoluble fractions.

  • The resulting clear filtrate is the saturated MCPM feed solution. This solution should be prepared immediately before the spray drying process to prevent dissociation.[1] It is important to note that a saturated MCPM solution can dissociate into free phosphoric acid and monetite (CaHPO₄).[1][2][3] However, the rapid evaporation during spray drying promotes the crystallization of MCPM.[1][2][3]

Spray Drying Procedure

The following protocol is based on the use of a GEA Niro Mobile Minor spray dryer. Parameters may need to be adjusted for different equipment.

Protocol:

  • System Startup: Power on the spray dryer and initiate the heating system. Set the inlet temperature to the desired value (e.g., 160 °C).[1] Allow the system to stabilize until the inlet and outlet temperatures are constant.

  • Atomizer Setup: If using a two-fluid nozzle, set the atomizing gas pressure (e.g., compressed air) to a range of 0.5-2.0 bar.

  • Feed Introduction: Begin pumping the prepared MCPM feed solution into the atomizer using a peristaltic pump at a constant flow rate.

  • Drying Process: The atomized droplets will come into contact with the hot drying gas in the chamber, leading to rapid evaporation and particle formation. The outlet temperature should be monitored and will typically stabilize at a lower temperature (e.g., 67 °C).[1]

  • Product Collection: The dried MCPM powder is separated from the gas stream by a cyclone and collected in a collection vessel.

  • System Shutdown: Once the feed solution has been completely processed, continue to run the drying gas for a short period to ensure all the product is collected. Then, gradually cool down the system before shutting it down completely.

Data Presentation

The following tables summarize the key parameters and properties associated with the spray drying synthesis of MCPM.

Table 1: Spray Dryer Operating Parameters

ParameterValue/RangeReference
Spray Dryer Model GEA Niro Mobile Minor[1]
Inlet Temperature 160 °C[1]
Outlet Temperature 67 °C[1]
Atomizer Type Two-fluid nozzleImplied by typical lab-scale setups
Atomizing Gas Pressure 0.5 - 2.0 barManufacturer's Specification

Table 2: Feed Solution and Product Characteristics

ParameterValueReference
Feed Solution Saturated MCPM solution[1][2][3]
Precursor Concentration 300 g TSP / L water[1]
Product Form Crystalline MCPM[1][2][3]
Solubility of MCPM 783.1 g/L[2][3]

Visualizations

The following diagrams illustrate the key processes in the synthesis of monothis compound by spray drying.

experimental_workflow cluster_prep Feed Solution Preparation cluster_spray_drying Spray Drying Process cluster_collection Product Collection p1 Dissolve Precursor (e.g., Triple Superphosphate) in Distilled Water p2 Heat and Stir to Create Saturated Solution p1->p2 p3 Filter to Remove Insoluble Components p2->p3 s1 Pump Feed Solution to Atomizer p3->s1 Saturated MCPM Solution s2 Atomize Solution into Fine Droplets s1->s2 s3 Contact with Hot Drying Gas s2->s3 s4 Rapid Evaporation and MCPM Crystallization s3->s4 c1 Separate MCPM Powder from Gas in Cyclone s4->c1 c2 Collect Dried MCPM Powder c1->c2

Caption: Experimental workflow for MCPM synthesis.

logical_relationship cluster_inputs Input Parameters cluster_process Process cluster_outputs Output Characteristics inlet_temp Inlet Temperature spray_drying Spray Drying inlet_temp->spray_drying feed_rate Feed Flow Rate feed_rate->spray_drying atomizer_pressure Atomizer Pressure atomizer_pressure->spray_drying particle_size Particle Size spray_drying->particle_size moisture_content Moisture Content spray_drying->moisture_content morphology Morphology spray_drying->morphology

Caption: Key parameters influencing product characteristics.

References

Application Notes and Protocols for Crystallization of Pure Calcium Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of pure calcium phosphate (B84403) monohydrate, also known as monocalcium phosphate monohydrate (MCPM), a compound of significant interest in the pharmaceutical, food, and biomaterial industries. The following sections outline various crystallization techniques, offering insights into process parameters that influence the final product's purity, crystal morphology, and yield.

Introduction to this compound Crystallization

This compound (Ca(H₂PO₄)₂·H₂O) is a key inorganic biomaterial and a widely used excipient in pharmaceutical formulations. The controlled crystallization of MCPM is crucial for obtaining a product with desired physicochemical properties, such as high purity, uniform particle size, and specific crystal habit. These characteristics are critical for its performance in applications ranging from bone cements and drug delivery systems to leavening agents in baking powders.

The crystallization process typically involves the reaction of a calcium source with a phosphate source under controlled conditions. Key factors influencing the crystallization process include the choice of precursors, solvent system, pH, temperature, and stirring rate. This document details three common crystallization techniques: aqueous precipitation, solvent-mediated crystallization, and a recyclable mother liquor method.

Crystallization Techniques: A Comparative Overview

The selection of a crystallization technique depends on the desired product specifications, scalability, and economic considerations. The following table summarizes the key parameters and outcomes of the three detailed protocols.

ParameterAqueous PrecipitationSolvent-Mediated (Acetone-Water)Recyclable Mother Liquor
Calcium Source Calcium Carbonate (CaCO₃)Calcium Carbonate (CaCO₃)Calcium Carbonate (CaCO₃)
Phosphate Source Phosphoric Acid (H₃PO₄)Phosphoric Acid (H₃PO₄)Phosphoric Acid (H₃PO₄)
Solvent System Deionized WaterAcetone-WaterAqueous Mother Liquor
Temperature Ambient or elevated (e.g., 100°C)[1][2]Ambient[3]100°C (reaction), 25°C (crystallization)[1][2]
Reaction Time Variable (e.g., 60 min)Short (e.g., 15 min)[3]Not specified, continuous process
Key Advantage Simple, uses readily available solvent.Rapid precipitation, potentially smaller crystal size.[3]High yield, sustainable, potential for higher purity.[1]
Considerations Control of crystal growth can be challenging.Requires handling of organic solvents.Requires initial preparation of mother liquor.

Experimental Protocols

Protocol 1: Aqueous Precipitation

This protocol describes a straightforward method for the synthesis of MCPM by direct precipitation from an aqueous solution.

Materials:

  • Calcium Carbonate (CaCO₃), high purity

  • Phosphoric Acid (H₃PO₄), 85% w/w

  • Deionized Water

Equipment:

  • Glass reactor vessel with a magnetic stirrer and heating mantle

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Reactant Slurry: In a glass reactor, prepare a slurry of calcium carbonate in deionized water. The concentration can be varied to control the reaction kinetics.

  • Addition of Phosphoric Acid: While vigorously stirring the slurry, slowly add a stoichiometric amount of phosphoric acid. The reaction is exothermic, and the temperature should be monitored. For specific applications, the reaction can be carried out at an elevated temperature (e.g., 85-100°C) to influence crystal growth.[1][2]

  • Reaction and Aging: Continue stirring for a defined period (e.g., 60 minutes) to ensure complete reaction. Allowing the precipitate to age in the mother liquor can promote crystal growth and improve purity.

  • Filtration and Washing: Filter the resulting precipitate using a Buchner funnel. Wash the crystals several times with deionized water to remove any unreacted precursors and soluble impurities.

  • Drying: Dry the purified this compound crystals in an oven at a controlled temperature (e.g., 90-95°C) until a constant weight is achieved.[1]

Protocol 2: Solvent-Mediated Crystallization (Acetone-Water)

This method utilizes a mixed solvent system to induce rapid precipitation of MCPM. The presence of a less polar solvent like acetone (B3395972) reduces the solubility of the salt, leading to faster nucleation.[3]

Materials:

  • Calcium Carbonate (CaCO₃), finely powdered

  • Phosphoric Acid (H₃PO₄), 70% w/w

  • Acetone, analytical grade

  • Deionized Water

Equipment:

  • Beaker with a magnetic stirrer

  • Suction filtration apparatus

  • Drying chamber

Procedure:

  • Suspension Preparation: Suspend a known amount of finely powdered calcium carbonate (e.g., 100g) in acetone (e.g., 100 mL) in a beaker with continuous stirring to form suspension A.[3]

  • Acid Addition: Slowly add a stoichiometric amount of phosphoric acid (e.g., 166 mL of 70% w/w H₃PO₄) to suspension A with vigorous stirring at ambient temperature.[3]

  • Precipitation and Aging: Continue vigorous stirring for approximately 15 minutes. Allow the resulting precipitate to age for about 30 minutes.[3]

  • Filtration and Washing: Filter the precipitate using a suction pump. Wash the collected crystals three times with acetone to remove residual phosphoric acid.[3]

  • Drying: Air-dry the final product for 24 hours.[3]

Protocol 3: Recyclable Mother Liquor Crystallization

This technique is designed for high-yield production and improved product purity by reusing the mother liquor from previous batches.[1][2] This method can reduce waste and operational costs.

Materials:

  • Calcium Carbonate (CaCO₃)

  • Phosphoric Acid (H₃PO₄), technical grade

  • Initial Mother Liquor (prepared in a preliminary batch)

Equipment:

  • Jacketed glass reactor with a stirrer and temperature control

  • Filtration system

  • Drying oven

Procedure:

  • Heating the Mother Liquor: Heat a known quantity of the recycled mother liquor (e.g., 100 g) to approximately 100°C in the reactor.[1][2]

  • Reactant Addition: Add a defined volume of fresh phosphoric acid to the hot mother liquor, followed by the gradual addition of the required amount of calcium carbonate. Maintain vigorous stirring to ensure a homogeneous mixture.[1][2]

  • Reaction and Crystallization: After the reaction is complete, slowly cool the slurry to 25°C over several hours to induce crystallization of monothis compound.[1][2]

  • Product Separation: Filter the slurry to collect the solid crystals.

  • Washing and Drying: Wash the collected product with a small amount of cold water to remove any free acid and then dry at 95°C to a constant weight.[1]

  • Mother Liquor Recycling: The filtrate (mother liquor) is collected and can be reused for subsequent batches.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

Aqueous_Precipitation cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_product Final Product CaCO3 Calcium Carbonate Slurry CaCO₃ Slurry CaCO3->Slurry H2O Deionized Water H2O->Slurry Reaction Reaction & Aging Slurry->Reaction H3PO4 Phosphoric Acid H3PO4->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying MCPM Pure MCPM Drying->MCPM

Caption: Workflow for Aqueous Precipitation of MCPM.

Solvent_Mediated_Crystallization cluster_prep Preparation cluster_reaction Precipitation cluster_product Final Product CaCO3 Calcium Carbonate Suspension CaCO₃ Suspension in Acetone CaCO3->Suspension Acetone Acetone Acetone->Suspension Precipitation Precipitation & Aging Suspension->Precipitation H3PO4 Phosphoric Acid H3PO4->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Acetone) Filtration->Washing Drying Air Drying Washing->Drying MCPM Pure MCPM Drying->MCPM

Caption: Workflow for Solvent-Mediated Crystallization.

Recyclable_Mother_Liquor cluster_reaction Reaction cluster_crystallization Crystallization & Separation cluster_product Product & Recycle MotherLiquor Heated Mother Liquor (100°C) Reaction Homogeneous Reaction MotherLiquor->Reaction H3PO4 Phosphoric Acid H3PO4->Reaction CaCO3 Calcium Carbonate CaCO3->Reaction Cooling Cooling & Crystallization (25°C) Reaction->Cooling Filtration Filtration Cooling->Filtration WashingDrying Washing & Drying Filtration->WashingDrying Recycle Recycle Mother Liquor Filtration->Recycle MCPM Pure MCPM WashingDrying->MCPM Recycle->MotherLiquor

References

Application Notes and Protocols for Calcium Phosphate Monohydrate in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium phosphate (B84403) monohydrate (Ca(H₂PO₄)₂·H₂O), also known as monocalcium phosphate monohydrate (MCPM), is a highly soluble fertilizer that serves as a readily available source of both phosphorus (P) and calcium (Ca) for plants.[1][2] Its high solubility makes it particularly effective in applications requiring rapid nutrient release to support early plant development and vigorous growth.[1][3] These notes provide detailed information and protocols for researchers, scientists, and agricultural professionals on the effective use and evaluation of this compound in agricultural research settings.

Chemical Properties and Agronomic Advantages
  • High Water Solubility: Compared to other forms of calcium phosphate like dicalcium and tricalcium phosphate, the monobasic form is significantly more soluble in water, allowing for quick absorption by plants.[1][4] The solubility of pure MCPM has been reported to be as high as 783.1 g/L.[2][5]

  • Nutrient Content: Commercial formulations of monocalcium phosphate typically contain around 22.7% phosphorus (P) and 15-18% calcium (Ca).[6]

  • Soil Interaction: Upon application, the hydrolysis of MCPM in the soil solution can release hydrogen ions (H+), which may lead to a temporary decrease in pH in the immediate vicinity of the fertilizer granule.[5] This acidification can help to mobilize other micronutrients. However, the overall impact on soil pH depends on the soil's buffering capacity.[7]

  • Slow-Release Potential: While highly soluble initially, the phosphate can react with soil minerals to form less soluble compounds, providing a more sustained release of phosphorus over time.[4][8] The availability of phosphorus is highly dependent on soil pH; in acidic soils, it can precipitate with iron and aluminum, while in alkaline soils, it can form less soluble calcium phosphates.[7][8]

Limitations and Considerations
  • Nutrient Imbalance: this compound is a source of P and Ca but lacks other essential macronutrients like nitrogen (N) and potassium (K). Therefore, it often needs to be used in conjunction with other fertilizers to provide balanced nutrition for crops.[4]

  • Soil pH Dependence: The long-term availability of phosphorus from MCPM is influenced by soil pH. Maintaining a soil pH near 6.0 is important for keeping phosphorus in a plant-available form.[8][9]

  • Heavy Metal Content: As with many phosphate fertilizers derived from rock phosphate, there can be trace amounts of heavy metals like cadmium (Cd). The concentration can vary depending on the source of the rock.[10]

Quantitative Data from Field Trials

The following tables summarize data from agricultural research studies investigating the effects of monocalcium phosphate and other phosphate fertilizers on crop yield and soil properties.

Table 1: Effect of Broadcast Monocalcium Phosphate on NaHCO₃-Extractable Soil P and Crop Yields [11]

Treatment (kg P/ha)NaHCO₃-Extractable P (ppm) - Fall 1966NaHCO₃-Extractable P (ppm) - Fall 1967NaHCO₃-Extractable P (ppm) - Fall 1968Wheat Yield ( kg/ha ) - 1966Barley Yield ( kg/ha ) - 1967
02.52.52.510091144
505.04.54.018832017
1008.07.06.022872488
20014.512.010.026242960

Table 2: Effect of Phosphate Application Rate on Summer Maize Yield and Nutrient Uptake [12]

P Application Rate ( kg/ha )Grain Yield ( kg/ha )Biomass Yield ( kg/ha )Total N Uptake ( kg/ha )Total P Uptake ( kg/ha )Total K Uptake ( kg/ha )
05489.512054.6135.420.6125.8
456140.213987.9154.125.4142.3
906755.115123.4185.631.2165.7
1357168.416345.8201.336.8187.9
1806987.315987.2195.434.5180.1

Table 3: Effect of Foliar Application of Urea-Doped Calcium Phosphate Nanoparticles (CaP-U NPs) on Finger Millet Growth (45 DAS) [13]

TreatmentCondition% Increase in Shoot Fresh Weight% Increase in Root Fresh Weight% Increase in Shoot Dry Weight% Increase in Root Dry Weight
0.1% CaP-U NPsIrrigated25.348.055.071.0
0.1% CaP-U NPsDrought49.755.051.075.3
0.5% CaP-U NPsIrrigated33.657.063.078.0
0.5% CaP-U NPsDrought55.861.059.180.7

Experimental Protocols

Protocol 1: Evaluating the Effect of Soil-Applied this compound on Crop Yield and Soil Phosphorus

This protocol outlines a field experiment to assess the efficacy of different application rates of granular this compound.

1. Experimental Design:

  • Design: Use a randomized complete block design (RCBD) or a split-plot design with at least four replications.[11]

  • Treatments:

    • Control (0 kg P/ha)

    • Low Rate (e.g., 45 kg P/ha)

    • Medium Rate (e.g., 90 kg P/ha)

    • High Rate (e.g., 135 kg P/ha)

    • (Optional) Comparison with another P fertilizer (e.g., Triple Superphosphate at equivalent P rates).

  • Plot Size: Ensure plots are large enough to minimize edge effects and accommodate farm machinery, for example, 10 meters long and 2 meters wide.

2. Site Selection and Preparation:

  • Select a field with low to medium levels of plant-available phosphorus to ensure a measurable crop response.[14]

  • Conduct baseline soil testing for pH, organic matter, and available nutrients (P, K, N, Ca).

  • Prepare the seedbed according to standard practices for the chosen crop.

3. Fertilizer Application:

  • Weigh the precise amount of this compound for each plot based on the treatment rates.

  • Apply the fertilizer uniformly across the plot surface by broadcasting it before planting, followed by light incorporation into the soil.[11] Alternatively, apply it as a band near the seed row during planting.

4. Sowing and Crop Management:

  • Sow the selected crop (e.g., wheat, maize) at the recommended seeding rate.[11][12]

  • Apply other nutrients (N, K) uniformly across all plots to ensure that phosphorus is the limiting factor.

  • Manage weeds, pests, and diseases according to standard agronomic practices.

5. Data Collection:

  • Soil Sampling: Collect composite soil samples (0-15 cm depth) from each plot post-harvest to analyze for plant-available phosphorus (e.g., using Olsen P or Bray-1 test).[11]

  • Plant Tissue Analysis: At a key growth stage (e.g., flowering), collect the youngest mature leaves from several plants per plot to analyze for P and Ca concentration.

  • Yield Measurement: At maturity, harvest a predetermined area from the center of each plot to determine grain yield and total biomass.[12]

  • Yield Components: Measure parameters such as plant height, number of pods/ears per plant, and 1000-seed weight.

6. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design.[14]

  • Use mean separation tests (e.g., LSD or Tukey's HSD) to identify significant differences between treatment means at a p-value of ≤ 0.05.

Protocol 2: Assessing the Efficacy of Foliar-Applied Calcium Phosphate (Nano) Particles

This protocol is designed for a greenhouse or controlled environment experiment to evaluate the effect of foliar-applied calcium phosphate nanoparticles on plant growth, particularly under stress conditions.

1. Experimental Setup:

  • Design: A completely randomized design (CRD) with at least four replications is suitable for controlled environments.

  • Growth Medium: Use a standardized, low-phosphorus soil or soilless mix in pots (e.g., 5 L capacity).

  • Plant Material: Use a crop known to respond to foliar nutrition, such as coriander or finger millet.[13][15]

  • Treatments:

    • Control (sprayed with deionized water)

    • Stress Control (if applicable, e.g., 100 mM NaCl for salt stress)

    • Foliar CaP-NP application under normal conditions (e.g., 50 mg/L)

    • Foliar CaP-NP application under stress conditions (e.g., 50 mg/L + 100 mM NaCl)

2. Plant Growth:

  • Sow seeds and thin to a uniform number of seedlings per pot after germination (e.g., three plants per pot).

  • Grow plants under controlled conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

  • Water as needed with a nutrient solution lacking phosphorus.

3. Treatment Application:

  • Prepare a stock solution of calcium phosphate nanoparticles (CaP-NPs) and dilute to the desired concentration (e.g., 50 mg/L).[15] Add a non-ionic surfactant (e.g., 0.05% Tween-20) to ensure uniform leaf coverage.

  • Apply foliar sprays at specific growth stages (e.g., 15 and 30 days after sowing).[13] Spray until leaves are thoroughly wet, avoiding runoff into the soil.

4. Data Collection:

  • Growth Parameters: At the end of the experiment (e.g., 45 days after sowing), measure plant height, root length, and leaf area.

  • Biomass: Harvest the shoots and roots separately, record their fresh weights, and then dry them in an oven at 70°C for 48 hours to determine their dry weights.[13]

  • Physiological Measurements: Measure parameters like chlorophyll (B73375) content (using a SPAD meter) and photosynthetic efficiency.

  • Nutrient Analysis: Analyze dried shoot and root tissues for P and Ca concentrations.

5. Statistical Analysis:

  • Perform ANOVA to test for significant effects of the treatments.

  • Compare treatment means using an appropriate post-hoc test (e.g., Fisher's LSD).

Visualizations

Experimental_Workflow_Fertilizer_Trial cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis Site_Selection Site Selection & Baseline Soil Testing Exp_Design Experimental Design (e.g., RCBD) Site_Selection->Exp_Design Treatment_Plan Define Treatments (Control, Low, Med, High Rates) Exp_Design->Treatment_Plan Site_Prep Field Preparation Treatment_Plan->Site_Prep Fertilizer_App Fertilizer Application (Broadcast/Band) Site_Prep->Fertilizer_App Sowing Crop Sowing Fertilizer_App->Sowing Crop_Mgt In-Season Management (Weed, Pest, Irrigation) Sowing->Crop_Mgt Data_Collection Data Collection (Yield, Biomass, Soil Samples) Crop_Mgt->Data_Collection Lab_Analysis Laboratory Analysis (Soil P, Tissue Nutrients) Data_Collection->Lab_Analysis Stat_Analysis Statistical Analysis (ANOVA) Lab_Analysis->Stat_Analysis Results Results & Interpretation Stat_Analysis->Results

Caption: Workflow for a field trial evaluating soil-applied this compound.

Phosphorus_Availability_Pathway cluster_soil Soil Environment cluster_ph Soil pH Influence MCPM This compound (Ca(H₂PO₄)₂·H₂O) Dissolution Rapid Dissolution in Soil Water MCPM->Dissolution Application Plant_Uptake Plant Uptake (H₂PO₄⁻, HPO₄²⁻) Dissolution->Plant_Uptake Low_pH Low pH (<5.5) Dissolution->Low_pH High_pH High pH (>7.0) Dissolution->High_pH Precipitation_Low Precipitation with Fe³⁺, Al³⁺ (Low Availability) Low_pH->Precipitation_Low Precipitation_High Precipitation with Ca²⁺ (Forms Di/Tricalcium Phosphate) (Lower Availability) High_pH->Precipitation_High

Caption: Factors influencing phosphorus availability from this compound in soil.

References

Troubleshooting & Optimization

how to improve calcium phosphate transfection efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calcium phosphate-mediated transfection. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your transfection experiments for maximal efficiency.

Troubleshooting Guide

Encountering issues with your calcium phosphate (B84403) transfection? This section addresses common problems and provides actionable solutions.

Q1: Why is my transfection efficiency low or non-existent?

Low transfection efficiency is a frequent issue. Several factors can contribute to this problem. Here’s a checklist to troubleshoot the issue:

  • Incorrect pH of Buffers: The pH of the HEPES-buffered saline (HBS) or similar buffer is critical and should be within a narrow range, typically between 7.05 and 7.12.[][2] Storing the buffer for extended periods can alter its pH.[]

    • Solution: Always use freshly prepared HBS or verify the pH of your stock solution before each experiment.[] Consider preparing several batches of HBS with slightly different pH values (e.g., 7.05, 7.10, 7.15) to test what works best for your specific cell line.[3]

  • Suboptimal DNA-Calcium Phosphate Precipitate: The quality of the co-precipitate is paramount for successful transfection.

    • Poor Precipitate Formation: Adding the DNA-CaCl₂ solution to the phosphate buffer too quickly can result in a coarse, clumpy precipitate that is not efficiently taken up by cells.[4] The goal is to form a fine, milky precipitate.[5]

    • Solution: Add the DNA-CaCl₂ solution dropwise to the phosphate buffer while gently vortexing or bubbling air through the mixture to ensure a fine precipitate.[4][5]

    • Incorrect Incubation Time for Precipitate Formation: Allowing the precipitate to form for too long can lead to aggregation and larger particles, which reduces transfection efficiency.[6] Conversely, too short an incubation may not allow for sufficient precipitate formation.

    • Solution: An incubation time of 1 minute for precipitate formation has been shown to be highly effective, while extending it to 20 minutes can reduce expression levels.[6] Most protocols recommend an incubation period of 10 to 30 minutes at room temperature.[4][7][8]

  • Inappropriate Cell Conditions: The health and density of your cells at the time of transfection are crucial.

    • Cell Confluency: Cells should be in their exponential growth phase and not overly confluent.[4][5] Optimal confluency is typically between 50-80%.[5][9][10]

    • Solution: Seed your cells the day before transfection to reach the target confluency on the day of the experiment.[4][5][10]

  • Incorrect Reagent Concentrations: The concentrations of DNA, calcium, and phosphate are interdependent and need to be optimized.[6]

    • DNA Concentration: Too little DNA will result in low expression, while excessive DNA can inhibit precipitate formation and be toxic to cells.[][6][11]

    • Solution: The optimal amount of DNA varies between cell lines but generally ranges from 10 to 50 µg per 10 cm plate.[][4][11]

Q2: Why are my cells dying after transfection?

Cell death post-transfection can be attributed to several factors:

  • Toxicity of the Precipitate: Leaving the calcium phosphate-DNA precipitate on the cells for too long can be toxic, especially for sensitive cell lines.[][11]

    • Solution: Optimize the incubation time of the precipitate with the cells. For robust cell lines, this can be up to 16 hours, but for more sensitive cells, a shorter duration of 2-6 hours is recommended.[6][11]

  • Glycerol (B35011) or DMSO Shock: While these agents can increase transfection efficiency, they are also toxic to cells.[][5]

    • Solution: If you use a glycerol or DMSO shock, ensure the exposure time is brief (e.g., 2 minutes for 15% glycerol) and that the cells are washed thoroughly afterward.[5] The optimal conditions for the shock treatment must be determined empirically for each cell line.[]

  • Poor Quality of Plasmid DNA: Impurities in the DNA preparation can contribute to cell toxicity.[][4]

    • Solution: Use high-quality, purified plasmid DNA. An A260/A280 ratio of ≥ 1.7 is recommended.[2]

Q3: Why do I not see any precipitate forming?

The absence of a visible precipitate is a clear indication of a problem in the initial steps of the protocol.

  • Incorrect Reagent pH: As mentioned, the pH of the HBS is critical. If it is outside the optimal range, a precipitate may not form.[][3]

  • Low Temperature: The solubility of calcium phosphate is higher at lower temperatures, which can prevent precipitate formation.[6]

    • Solution: Ensure all your reagents are at room temperature before mixing.[6]

  • High DNA Concentration: Paradoxically, very high concentrations of DNA can inhibit the formation of the precipitate.[6]

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for the HBS buffer?

The optimal pH for the HBS buffer is very narrow, typically between 7.05 and 7.12.[][2] It is highly recommended to verify the pH of your buffer before each experiment.

Q: How much DNA should I use for transfection?

The optimal amount of DNA is cell-type dependent and should be determined empirically. A general starting point is between 10 and 50 µg of total DNA for a 10 cm culture dish.[][4][11]

Q: How long should I incubate the cells with the precipitate?

The optimal incubation time varies. For robust cell lines like HeLa and NIH 3T3, incubation can be up to 16 hours.[4][11] For more sensitive cells, a shorter incubation of 2-6 hours is often sufficient and less toxic.[6] One study found a 6-hour incubation to be more effective than a 16-hour incubation for CHO and C2C12 cells.[9]

Q: Is a glycerol or DMSO shock necessary?

A glycerol or DMSO shock can significantly improve transfection efficiency in some cell lines, such as CHO cells.[][9] However, it can also be toxic. It is recommended to perform a pilot experiment to determine if a shock is beneficial for your specific cell type and to optimize the duration and concentration.[11]

Q: Can I use serum in the media during transfection?

Yes, and in some cases, it is necessary. For mesenchymal stem cells (MSCs), the presence of serum was found to be crucial for cell viability, although higher serum concentrations led to lower transfection efficiency.[12] For CHO and C2C12 cells, Fetal Bovine Serum (FBS) was found to be a necessary component in the transfection media for high efficiency.[9][13]

Experimental Protocols and Data

Key Experimental Parameters

The following table summarizes key quantitative parameters that can be optimized for improved calcium phosphate transfection efficiency.

ParameterRecommended RangeCell Type ExamplesSource(s)
HBS Buffer pH 7.05 - 7.12General[][2]
DNA Concentration 10 - 50 µg per 10 cm plateGeneral[][4][11]
2 - 8 µg per 200 µl precipitateCHO[9]
Cell Confluency 50% - 80%General[5][9][10]
Precipitate Incubation Time 1 - 30 minutesGeneral[4][6][7][8]
Cell Incubation Time 2 - 16 hoursGeneral[4][6][11]
6 hoursCHO, C2C12[9]
Glycerol Shock 10% - 20% for 2 minutesCHO[][5]
DMSO Shock 10% - 20%General[]
Detailed Methodology for Calcium Phosphate Transfection

This protocol is a generalized procedure. Optimal conditions may vary depending on the cell line and plasmid used.

  • Cell Seeding: The day before transfection, seed cells in a culture dish at a density that will result in 50-80% confluency at the time of transfection.[5][9][10] For a 10 cm dish, this is typically 1-2 x 10⁶ cells.[5]

  • Reagent Preparation:

    • Prepare a 2.5 M CaCl₂ solution and sterilize by filtration.

    • Prepare a 2x HBS solution containing 280 mM NaCl, 1.5 mM Na₂HPO₄, and 50 mM HEPES. Adjust the pH to precisely 7.10.[9] Store in aliquots at -20°C.[10]

    • Ensure all solutions are at room temperature before use.[6]

  • DNA-Calcium Chloride Mixture Preparation:

    • In a sterile tube, mix your plasmid DNA (e.g., 20 µg for a 10 cm dish) with 100 µl of 2.5 M CaCl₂.

    • Bring the final volume to 1 ml with sterile, nuclease-free water.

  • Formation of Calcium Phosphate-DNA Precipitate:

    • Add the DNA-CaCl₂ mixture dropwise to an equal volume (1 ml) of 2x HBS while gently vortexing or bubbling.[]

    • A fine, milky precipitate should form.

    • Incubate the mixture at room temperature for 10-30 minutes.[4][7][8]

  • Transfection:

    • Add the precipitate mixture dropwise and evenly to the culture dish containing your cells and media.

    • Gently swirl the plate to distribute the precipitate.

    • Incubate the cells at 37°C in a CO₂ incubator for the optimized duration (e.g., 6 hours).[9]

  • (Optional) Glycerol Shock:

    • After the incubation period, remove the medium.

    • Wash the cells once with 1x PBS.

    • Add 15% glycerol in 1x HBS to the cells and incubate for exactly 2 minutes at room temperature.[5]

    • Remove the glycerol solution and wash the cells twice with 1x PBS.

  • Post-Transfection:

    • Add fresh, complete growth medium to the cells.

    • Return the cells to the incubator.

    • Gene expression can typically be assayed 24-72 hours post-transfection.[4]

Visualizations

Experimental Workflow for Calcium Phosphate Transfection

G cluster_prep Preparation cluster_transfection Transfection (Day 2) cluster_post Post-Transfection A Seed Cells (Day 1) Target 50-80% Confluency C Prepare DNA-CaCl2 Mixture A->C B Prepare Reagents (CaCl2, 2x HBS) D Form Precipitate (Add to 2x HBS) B->D C->D E Incubate Precipitate (10-30 min) D->E F Add Precipitate to Cells E->F G Incubate Cells (e.g., 6 hours) F->G H Optional: Glycerol Shock G->H I Add Fresh Medium H->I J Incubate (24-72 hours) I->J K Assay Gene Expression J->K

Caption: A typical workflow for calcium phosphate transfection experiments.

Key Factors Influencing Transfection Efficiency

G cluster_precipitate Precipitate Quality cluster_cell Cellular Conditions cluster_treatment Treatment Conditions pH HBS pH (7.05-7.12) Efficiency Transfection Efficiency pH->Efficiency DNA_conc DNA Concentration DNA_conc->Efficiency CaP_ratio Ca2+/PO4- Ratio CaP_ratio->Efficiency Mixing Mixing Method Mixing->Efficiency Incub_time Incubation Time Incub_time->Efficiency Confluency Cell Confluency (50-80%) Confluency->Efficiency Health Cell Health Health->Efficiency Cell_type Cell Type Cell_type->Efficiency Incub_cells Incubation with Cells Incub_cells->Efficiency Shock Glycerol/DMSO Shock Shock->Efficiency Serum Serum Presence Serum->Efficiency

Caption: Interrelated factors affecting calcium phosphate transfection success.

References

troubleshooting precipitation issues in calcium phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calcium phosphate (B84403) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of calcium phosphate-based biomaterials.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during calcium phosphate precipitation?

A1: While several parameters are crucial, the pH of the reaction solution is arguably the most critical factor influencing the phase composition, crystallinity, and morphology of the precipitated calcium phosphate.[1][2][3][4][5] Different calcium phosphate phases are stable at different pH ranges.

Q2: I obtained an amorphous precipitate instead of a crystalline one. What could be the reason?

A2: Amorphous calcium phosphate (ACP) is often the first phase to precipitate from a supersaturated solution.[6][7] Its formation is favored by rapid mixing of reactants and low temperatures.[6][8] To obtain a crystalline phase, you may need to increase the reaction temperature, extend the aging time of the precipitate in the mother solution, or perform a post-synthesis calcination step.[4][7]

Q3: My final product has a Ca/P ratio that is different from the theoretical value. Why is this happening?

A3: The Ca/P (calcium-to-phosphorus) molar ratio of your product is highly sensitive to the initial reactant concentrations and the pH of the solution.[2][9] An incorrect Ca/P ratio can result from inaccurate precursor concentrations, incomplete reaction, or the co-precipitation of multiple calcium phosphate phases. It is essential to precisely control the stoichiometry of your reactants and the pH throughout the synthesis.[1][2]

Q4: The particle size of my synthesized powder is too large and heterogeneous. How can I control it?

A4: Particle size and distribution are influenced by factors such as reactant addition rate, stirring speed, temperature, and the presence of surfactants or stabilizing agents.[1][10] A slower addition rate of the phosphate solution to the calcium solution, along with vigorous and consistent stirring, generally leads to smaller and more uniform particles.[10] Synthesis at lower temperatures can also favor the formation of smaller particles.

Troubleshooting Guides

Issue 1: Unexpected Calcium Phosphate Phase Formation

You aimed to synthesize a specific calcium phosphate phase (e.g., Hydroxyapatite (B223615) - HAp) but ended up with a different phase or a mixture of phases (e.g., Dicalcium phosphate dihydrate - DCPD, β-Tricalcium phosphate - β-TCP).

Troubleshooting Workflow:

G cluster_adjustments Potential Adjustments start Unexpected Phase Formation check_ph Verify Reaction pH start->check_ph check_temp Check Reaction Temperature check_ph->check_temp pH Correct? adjust_ph Adjust pH to Target Range check_ph->adjust_ph Incorrect pH check_ratio Confirm Ca/P Molar Ratio check_temp->check_ratio Temp Correct? adjust_temp Modify Synthesis Temperature check_temp->adjust_temp Incorrect Temp check_aging Review Aging Time & Temperature check_ratio->check_aging Ratio Correct? adjust_ratio Recalculate Precursor Amounts check_ratio->adjust_ratio Incorrect Ratio check_calcination Examine Calcination Parameters check_aging->check_calcination Aging Correct? adjust_aging Increase Aging Time/Temperature check_aging->adjust_aging Incorrect Aging solution Adjust Parameters Based on Findings check_calcination->solution Calcination Correct? adjust_calcination Modify Calcination Temperature/Duration check_calcination->adjust_calcination Incorrect Calcination adjust_ph->solution adjust_temp->solution adjust_ratio->solution adjust_aging->solution adjust_calcination->solution

Caption: Troubleshooting workflow for unexpected phase formation.

Data on Synthesis Parameters and Resulting Phases:

ParameterHydroxyapatite (HAp)β-Tricalcium Phosphate (β-TCP)Dicalcium Phosphate Dihydrate (DCPD)
pH > 9 (typically 10-11)[10][11]7-8[2][12]< 6 (acidic)[3]
Ca/P Molar Ratio 1.67[1][13]1.5[2][14]1.0
Temperature Room temp to 100°C[13]Room temp (followed by calcination)[2][14]Room temperature[4]
Calcination Temp. Not always required> 700°C[15]Decomposes upon heating
Issue 2: Poor Crystallinity or Amorphous Product

The synthesized powder exhibits broad peaks in X-ray Diffraction (XRD) analysis, indicating low crystallinity or an amorphous nature.

Troubleshooting Workflow:

G cluster_actions Corrective Actions start Poor Crystallinity check_aging Review Aging Time and Temperature start->check_aging check_temp Verify Reaction Temperature check_aging->check_temp Sufficient Aging? increase_aging Increase Aging Duration/Temperature check_aging->increase_aging Insufficient check_addition_rate Assess Reactant Addition Rate check_temp->check_addition_rate Optimal Temperature? increase_temp Increase Synthesis Temperature check_temp->increase_temp Too Low consider_calcination Consider Post-Synthesis Calcination check_addition_rate->consider_calcination Controlled Addition? slow_addition Decrease Reactant Addition Rate check_addition_rate->slow_addition Too Rapid solution Implement Corrective Actions consider_calcination->solution increase_aging->solution increase_temp->solution slow_addition->solution perform_calcination Introduce or Optimize Calcination Step perform_calcination->solution

Caption: Troubleshooting workflow for poor crystallinity.

Key Considerations for Improving Crystallinity:

  • Aging: Allowing the precipitate to age in the mother liquor for an extended period (e.g., 24 hours or more) can promote crystal growth and improve crystallinity.[10]

  • Temperature: Higher synthesis temperatures generally favor the formation of more crystalline phases.[4][16]

  • Calcination: A high-temperature heat treatment (calcination) is a very effective method to induce crystallization and remove any amorphous components. The required temperature will depend on the desired final phase.

Experimental Protocols

Protocol 1: Synthesis of Hydroxyapatite (HAp) Nanoparticles via Wet Chemical Precipitation

This protocol is adapted from established methods for synthesizing HAp.[13]

Experimental Workflow:

G cluster_solutions Precursor Solutions cluster_reaction Precipitation Reaction cluster_processing Product Recovery Ca_sol Prepare Calcium Nitrate (B79036) Solution (e.g., 0.5 M Ca(NO3)2·4H2O) add_P Slowly add Phosphate Solution to Calcium Solution with Stirring Ca_sol->add_P P_sol Prepare Diammonium Phosphate Solution (e.g., 0.3 M (NH4)2HPO4) P_sol->add_P adjust_pH Maintain pH at 10-11 (using NH4OH) add_P->adjust_pH aging Age the Suspension (e.g., 24h at room temperature) adjust_pH->aging filter Filter the Precipitate aging->filter wash Wash with Deionized Water filter->wash dry Dry the Powder (e.g., 80°C for 24h) wash->dry

Caption: Workflow for HAp synthesis via wet chemical precipitation.

Methodology:

  • Prepare Precursor Solutions:

    • Prepare a solution of calcium nitrate tetrahydrate (Ca(NO3)2·4H2O) in deionized water.

    • Prepare a solution of diammonium hydrogen phosphate ((NH4)2HPO4) in deionized water to achieve a Ca/P molar ratio of 1.67.[13]

  • Precipitation:

    • Heat the calcium nitrate solution to a desired temperature (e.g., 40°C) with constant stirring.[10]

    • Slowly add the diammonium hydrogen phosphate solution dropwise to the calcium nitrate solution.

    • Continuously monitor the pH and maintain it at a value between 10 and 11 by adding ammonium (B1175870) hydroxide (B78521) (NH4OH).[10][11]

  • Aging:

    • After the addition is complete, continue stirring the suspension for a few hours.

    • Let the precipitate age in the mother solution for 24 hours at room temperature to allow for crystal growth.[10]

  • Washing and Drying:

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove residual ions.

    • Dry the resulting powder in an oven at a temperature of 80-100°C for 24 hours.[13]

Protocol 2: Synthesis of β-Tricalcium Phosphate (β-TCP) via Wet Chemical Precipitation and Calcination

This protocol outlines a common method for producing β-TCP.[14]

Methodology:

  • Prepare Precursor Solutions:

    • Prepare a calcium nitrate solution (e.g., 0.3 M Ca(NO3)2·4H2O) and a diammonium hydrogen phosphate solution (e.g., 0.2 M (NH4)2HPO4) to achieve a Ca/P ratio of 1.5.[2][14]

  • Precipitation:

    • Add the phosphate solution to the calcium solution with vigorous stirring at room temperature.[14]

    • Adjust and maintain the pH of the mixture at approximately 7-8 using ammonium hydroxide.[2]

    • Continue stirring for several hours after mixing.

  • Aging and Drying:

    • Age the suspension for 16-24 hours at room temperature.[2]

    • Filter and wash the precipitate with deionized water.

    • Dry the precipitate in an oven at around 110°C for 5 hours to obtain a precursor powder.[2]

  • Calcination:

    • Calcine the dried powder in a furnace at a temperature between 700°C and 800°C for several hours to convert the precursor to β-TCP.[15]

Protocol 3: Synthesis of Amorphous Calcium Phosphate (ACP)

This protocol describes a general method for synthesizing ACP.[17]

Methodology:

  • Prepare Precursor Solutions:

    • Prepare separate aqueous solutions of a calcium salt (e.g., calcium chloride) and a phosphate salt (e.g., trisodium (B8492382) phosphate).[17]

  • Rapid Precipitation:

    • Rapidly mix the calcium and phosphate solutions under vigorous stirring at room temperature.[6]

    • The pH is typically adjusted to be alkaline (e.g., pH 11.5) to facilitate precipitation.[17]

  • Washing and Drying:

    • Immediately after precipitation, centrifuge the suspension to collect the ACP.[17]

    • Wash the precipitate with deionized water.

    • To maintain its amorphous state, the product can be freeze-dried or washed with a non-aqueous solvent like ethanol (B145695) before low-temperature drying.[8] It's important to note that ACP is metastable and can transform into crystalline phases if not stored under dry conditions.[6]

References

Technical Support Center: Optimizing Calcium Phosphate Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of calcium phosphate (B84403) (CaP) nanoparticle size for drug delivery applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the particle size of calcium phosphate nanoparticles during synthesis?

A1: The particle size of CaP nanoparticles is highly sensitive to several synthesis parameters. The most critical factors include:

  • pH of the reaction solution: pH influences the supersaturation of calcium and phosphate ions, which in turn affects nucleation and growth rates. Generally, higher pH values tend to promote the formation of smaller particles.[1][2]

  • Precursor Concentrations (Calcium and Phosphate): Higher concentrations of calcium and phosphate precursors often lead to faster precipitation and the formation of larger particles due to increased crystal growth.[1][3][4][5]

  • Ca/P Molar Ratio: The molar ratio of calcium to phosphate precursors is a crucial parameter that affects not only the particle size but also the phase composition (e.g., hydroxyapatite (B223615), tricalcium phosphate) of the resulting CaP nanoparticles.[2][6]

  • Reaction Temperature: Temperature influences the solubility of reactants and the kinetics of nucleation and crystal growth. Higher temperatures generally result in larger and more crystalline particles, while lower temperatures favor the formation of smaller or amorphous particles.[1][2]

  • Mixing/Stirring Rate: The intensity and method of mixing are critical for ensuring a homogenous reaction environment. Vigorous and uniform stirring typically leads to smaller and more uniformly sized nanoparticles by promoting rapid nucleation over crystal growth.[1]

  • Presence of Additives/Stabilizers: The addition of stabilizers, such as citrate (B86180) or polymers, can effectively control particle size and prevent aggregation by adsorbing to the particle surface and providing electrostatic or steric hindrance.[7][8]

Q2: My calcium phosphate nanoparticles are aggregating. What are the common causes and how can I prevent this?

A2: Aggregation is a common issue in CaP nanoparticle synthesis and handling. The primary causes include:

  • High Surface Energy: Nanoparticles have a high surface-area-to-volume ratio, leading to high surface energy and a thermodynamic tendency to agglomerate to reduce this energy.[9]

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between particles, often indicated by a low zeta potential, can lead to aggregation. The pH of the dispersion medium plays a significant role here.[10]

  • Interparticle Bridging: In concentrated solutions, polymers or other molecules can bridge between particles, causing flocculation.

  • Drying Process: The process of drying nanoparticles can lead to irreversible aggregation due to capillary forces.[11]

To prevent aggregation, consider the following troubleshooting steps:

  • Optimize pH: Ensure the dispersion medium's pH is adjusted to a value that maximizes the zeta potential and electrostatic repulsion between particles.[10]

  • Use Stabilizers: Incorporate stabilizing agents during synthesis. Sodium citrate is a commonly used and effective stabilizer that can prevent agglomeration by providing electrosteric repulsion.[7][10]

  • Sonication: Use ultrasonication to break up soft agglomerates in the final dispersion. However, be cautious as excessive sonication can potentially fracture the primary nanoparticles.[8][10]

  • Control Drying Method: If the nanoparticles need to be dried, consider freeze-drying (lyophilization) with a cryoprotectant like trehalose (B1683222) to minimize aggregation.[11]

  • Adjust Ionic Strength: High salt concentrations in the dispersion medium can screen surface charges and reduce electrostatic repulsion, leading to aggregation. Use a low ionic strength buffer or deionized water for dispersion when possible.[9]

Q3: How can I achieve a narrow particle size distribution for my calcium phosphate nanoparticles?

A3: Achieving a monodisperse population of CaP nanoparticles requires precise control over the nucleation and growth phases of the synthesis. Here are some strategies:

  • Rapid and Homogeneous Mixing: Employing a rapid and efficient mixing method at the point of precursor addition ensures that nucleation occurs uniformly throughout the solution, leading to the formation of similarly sized nuclei.[1]

  • Control of Supersaturation: Carefully controlling the concentration of calcium and phosphate precursors can manage the level of supersaturation. A short, high-supersaturation burst favors nucleation, followed by a lower-supersaturation growth phase.

  • Use of Microreactors: Microfluidic reactors offer excellent control over mixing, temperature, and reaction time, enabling the synthesis of highly monodisperse nanoparticles.

  • Seeded Growth: Introduce pre-formed CaP nanoparticle seeds into a growth solution with a controlled, low concentration of precursors. This encourages the growth of existing particles rather than the formation of new nuclei.

  • Post-synthesis Fractionation: Techniques such as centrifugation or size exclusion chromatography can be used to separate nanoparticles of a specific size range from a polydisperse sample.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and handling of calcium phosphate nanoparticles.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Particle Size Between Batches 1. Inconsistent mixing speed or method.2. Fluctuations in reaction temperature.3. Variations in the rate of precursor addition.4. Inaccurate pH measurement or control.1. Use a calibrated overhead stirrer or magnetic stir plate at a consistent speed.[1]2. Employ a water bath or oil bath to maintain a stable reaction temperature.[1][2]3. Utilize a syringe pump for precise and reproducible addition of precursor solutions.4. Calibrate the pH meter before each synthesis and monitor the pH throughout the reaction.[1]
Formation of Very Large Particles (>500 nm) 1. Precursor concentrations are too high.2. Slow mixing or inefficient stirring.3. Reaction temperature is too high.4. Extended reaction time allowing for excessive crystal growth.1. Decrease the concentration of calcium and/or phosphate precursors.[1][3]2. Increase the stirring speed or use a more efficient mixing technique.[1]3. Lower the reaction temperature to favor nucleation over growth.[1][2]4. Reduce the overall reaction time.[2][4][5]
Low Drug Loading Efficiency 1. Poor interaction between the drug and the CaP nanoparticle surface.2. Drug degradation during the synthesis process.3. Premature precipitation of the drug.1. Modify the surface of the CaP nanoparticles or the drug to enhance affinity (e.g., by changing the pH to alter surface charge).2. If the drug is temperature-sensitive, consider a lower synthesis temperature.[7]3. Optimize the timing of drug addition during the synthesis process. Co-precipitation is often more efficient than surface adsorption.[12]
Unexpected Crystalline Phase 1. Incorrect Ca/P molar ratio.2. pH of the reaction is outside the stability range for the desired phase.3. Post-synthesis processing (e.g., high-temperature drying) is causing a phase transformation.1. Carefully calculate and verify the Ca/P molar ratio of your precursor solutions.[2][6]2. Adjust and maintain the pH within the known stability range for the desired calcium phosphate phase (e.g., hydroxyapatite is more stable at higher pH).[2]3. Use a lower temperature drying method, such as freeze-drying, to preserve the initial crystalline phase.[13]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Calcium Phosphate Nanoparticles by Wet Chemical Precipitation

This protocol describes a common method for synthesizing CaP nanoparticles with a controlled size for drug delivery applications.

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 0.1 M)

  • Di-sodium hydrogen phosphate (Na₂HPO₄) solution (e.g., 0.06 M)

  • Sodium citrate solution (e.g., 100 mM)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

Procedure:

  • In a beaker, add a specific volume of the calcium chloride solution and the sodium citrate solution. Begin stirring at a constant and vigorous rate (e.g., 500 rpm).

  • Adjust the pH of the calcium chloride/citrate solution to the desired value (e.g., pH 9-11) using a dilute NaOH or HCl solution.

  • Slowly add the di-sodium hydrogen phosphate solution to the stirring calcium chloride solution at a constant rate (e.g., 1 mL/min). Using a syringe pump is recommended for reproducibility.

  • Continuously monitor and maintain the pH of the reaction mixture at the desired setpoint during the addition of the phosphate solution.

  • After the complete addition of the phosphate solution, allow the reaction to continue stirring for a specified period (e.g., 1-2 hours) to age the nanoparticles.

  • The resulting nanoparticle suspension can be purified by centrifugation and washing with deionized water several times to remove unreacted ions.

  • Resuspend the final nanoparticle pellet in the desired buffer or medium for characterization and drug loading experiments.

Protocol 2: Particle Size and Zeta Potential Characterization by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter and zeta potential of nanoparticles in a suspension.

Materials:

  • Calcium phosphate nanoparticle suspension

  • Deionized water or appropriate buffer

  • DLS instrument

  • Cuvettes (disposable or quartz)

Procedure:

  • Dilute a small aliquot of the CaP nanoparticle suspension in deionized water or the desired buffer to an appropriate concentration. The optimal concentration will depend on the instrument and can be determined by monitoring the count rate.

  • Ensure the diluent is filtered to remove any dust or particulate contaminants.

  • Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the instrument's temperature.

  • For particle size measurement, the instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The software will then use this information to calculate the hydrodynamic diameter and polydispersity index (PDI).

  • For zeta potential measurement, the instrument applies an electric field and measures the velocity of the particles. This is used to calculate the zeta potential, which is an indicator of the surface charge and colloidal stability.

  • Perform multiple measurements for each sample to ensure reproducibility.

Quantitative Data Summary

The following tables summarize the influence of key synthesis parameters on the final particle size of calcium phosphate nanoparticles, based on data from various studies.

Table 1: Effect of pH on Calcium Phosphate Nanoparticle Size

pH Average Particle Size (nm) Synthesis Method Reference
7.4~200-300Wet Precipitation[1]
9.0~100-150Wet Precipitation[1]
11.0~50-100Wet Precipitation[1]

Table 2: Effect of Precursor Concentration on Calcium Phosphate Nanoparticle Size

Calcium Precursor Conc. (mM) Phosphate Precursor Conc. (mM) Average Particle Size (nm) Synthesis Method Reference
5030~150-250Wet Precipitation[3]
10060~300-400Wet Precipitation[3]
200120>500Wet Precipitation[3]

Table 3: Effect of Stabilizer (Citrate) Concentration on Calcium Phosphate Nanoparticle Size

Sodium Citrate Conc. (mM) Average Particle Size (nm) Synthesis Method Reference
0>1000 (aggregated)Wet Precipitation[7]
7.8~210Wet Precipitation[7]
15.6~80Wet Precipitation[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Collection cluster_characterization Characterization P1 Prepare Precursor Solutions (Calcium & Phosphate) S1 Mix Calcium & Stabilizer P1->S1 P2 Prepare Stabilizer Solution (e.g., Citrate) P2->S1 S2 Adjust pH S1->S2 S3 Controlled Addition of Phosphate Solution S2->S3 S4 Aging/Stirring S3->S4 C1 Centrifugation S4->C1 C2 Washing C1->C2 C2->C1 Repeat 2-3x C3 Resuspension C2->C3 D1 Particle Size (DLS) C3->D1 D2 Zeta Potential C3->D2 D3 Morphology (TEM/SEM) C3->D3 D4 Drug Loading C3->D4 If applicable

Caption: General experimental workflow for the synthesis and characterization of CaP nanoparticles.

Troubleshooting_Particle_Size cluster_params Investigate Synthesis Parameters cluster_solutions Potential Solutions Problem Problem: Inconsistent or Large Particle Size P_pH pH Control Problem->P_pH P_Conc Precursor Concentration Problem->P_Conc P_Stir Stirring Rate Problem->P_Stir P_Temp Temperature Problem->P_Temp P_Add Addition Rate Problem->P_Add S_pH Calibrate pH meter, monitor continuously P_pH->S_pH S_Conc Decrease concentration P_Conc->S_Conc S_Stir Increase stirring speed P_Stir->S_Stir S_Temp Lower temperature P_Temp->S_Temp S_Add Use syringe pump P_Add->S_Add

Caption: Logical troubleshooting guide for controlling CaP nanoparticle size.

References

Technical Support Center: Calcium Phosphate Monohydrate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium Phosphate (B84403) Monohydrate (MCPM) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of MCPM synthesis. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the scale-up of MCPM precipitation?

A1: Scaling up MCPM precipitation requires careful control over several parameters to ensure consistent product quality. Key parameters include:

  • pH: The pH of the reaction mixture significantly influences the phase and solubility of the calcium phosphate product. For MCPM, acidic conditions are typically required.[1][2] Fluctuations in pH can lead to the formation of other calcium phosphate phases like dicalcium phosphate dihydrate (DCPD) or hydroxyapatite (B223615) (HA).[3]

  • Temperature: Temperature affects reaction kinetics and the solubility of reactants and products. Consistent temperature control is crucial for reproducible results.[4]

  • Reactant Concentration and Addition Rate: The concentration of calcium and phosphate sources and the rate at which they are mixed impact supersaturation, which in turn affects nucleation and crystal growth.[4][5] Rapid addition can lead to uncontrolled precipitation and a wide particle size distribution.

  • Mixing and Agitation: Efficient mixing is vital to ensure a homogenous reaction environment and prevent localized areas of high supersaturation.[5] The type of impeller and agitation speed are critical scale-up parameters.

  • Ca/P Molar Ratio: The initial molar ratio of calcium to phosphate is a fundamental parameter that determines the stoichiometry of the final product.[6]

Q2: How can I control the particle size and morphology of MCPM during scale-up?

A2: Controlling particle size and morphology is crucial for the performance of MCPM as a pharmaceutical excipient. Several factors can be manipulated:

  • Seeding: Introducing seed crystals of MCPM can provide a template for crystal growth, leading to a more uniform particle size distribution.[4]

  • Control of Supersaturation: Maintaining a controlled level of supersaturation is key. This can be achieved by adjusting reactant addition rates and temperature.[4]

  • Use of Additives: Certain additives or solvents can influence crystal habit and prevent agglomeration.[4]

  • Ultrasound: The application of ultrasound during synthesis can help in achieving a reduction in particle size.[7]

Q3: What are the common impurities in MCPM, and how can they be minimized?

A3: Impurities in MCPM can originate from raw materials or be process-related. Common impurities include:

  • Other Calcium Phosphate Phases: Dicalcium phosphate anhydrous (DCPA), dicalcium phosphate dihydrate (DCPD), and other calcium phosphates can co-precipitate if reaction conditions are not optimal.[3]

  • Unreacted Raw Materials: Residual calcium salts or phosphoric acid may be present.

  • Heavy Metals: Raw materials can be a source of heavy metal impurities.[8]

  • Solvent Residues: If organic solvents are used in the process, they may remain as residual impurities.

To minimize impurities, it is essential to use high-purity raw materials, precisely control reaction parameters (especially pH and temperature), and implement appropriate washing and drying steps for the final product.[9]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size Distribution and Agglomeration

Symptoms:

  • Wide particle size distribution in the final product.

  • Presence of large agglomerates.

  • Poor flowability of the powder.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Mixing - Ensure the reactor is equipped with an appropriate agitator for the vessel size. - Optimize the agitation speed to ensure homogeneity without causing excessive crystal breakage.
High Supersaturation - Decrease the rate of reactant addition. - Lower the concentration of reactant solutions. - Consider a staged addition of reactants.
Temperature Fluctuations - Implement precise temperature control throughout the precipitation process.[4]
Lack of Seeding - Introduce seed crystals of a known particle size to promote controlled crystal growth.[4]
Improper Drying - Optimize the drying process to prevent the formation of hard agglomerates. Fluid bed drying can be a suitable option.
Issue 2: Batch-to-Batch Variation in Product Purity and Phase

Symptoms:

  • Presence of other calcium phosphate phases (e.g., DCPD, HA) detected by XRD.

  • Inconsistent Ca/P ratio in the final product.

  • Variations in the performance of the MCPM as an excipient.

Possible Causes and Solutions:

CauseTroubleshooting Steps
pH Drift During Reaction - Implement a robust pH control system with online monitoring and automated acid/base addition.[1]
Inaccurate Raw Material Dosing - Calibrate all pumps and weighing scales regularly. - Use high-purity, well-characterized raw materials.
Inconsistent Reaction Time - Standardize the reaction and aging times for all batches.
Variations in Raw Material Quality - Source raw materials from reputable suppliers with comprehensive Certificates of Analysis.[10] - Perform incoming quality control on raw materials.

Experimental Protocols

Protocol 1: Synthesis of Calcium Phosphate Monohydrate

This protocol describes a general method for the synthesis of MCPM.

Materials:

  • Calcium source (e.g., Calcium Carbonate, Calcium Hydroxide)

  • Phosphoric Acid (H₃PO₄)

  • Deionized Water

Procedure:

  • Prepare a slurry of the calcium source in deionized water in a temperature-controlled reactor.

  • Slowly add a pre-determined amount of phosphoric acid to the slurry under constant agitation. The rate of addition should be controlled to maintain a specific pH and temperature.

  • After the addition is complete, allow the reaction mixture to age for a specified period to ensure complete reaction and crystal growth.

  • Filter the resulting precipitate and wash it thoroughly with deionized water to remove any unreacted starting materials and soluble impurities.

  • Dry the washed product at a controlled temperature to obtain the final MCPM powder.

Protocol 2: Quality Control Analysis

1. Phase Identification by X-Ray Diffraction (XRD)

  • Sample Preparation: Gently grind the MCPM powder to a fine, homogenous consistency.

  • Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.

  • Data Collection: Scan the sample over a 2θ range of 10-60° with a step size of 0.02° and a suitable counting time per step.

  • Data Analysis: Compare the obtained diffraction pattern with standard reference patterns for MCPM (e.g., JCPDS file) to confirm the phase identity and detect the presence of other crystalline phases.[3]

2. Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the MCPM sample or use an ATR-FTIR accessory.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Collection: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the H₂PO₄⁻ ion and water of hydration in MCPM.[11][12]

3. Quantitative Analysis of Calcium and Phosphate

  • Calcium Content: Can be determined by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Phosphate Content: Can be determined by colorimetric methods (e.g., molybdenum blue method) or by ICP-OES.

Visualizations

experimental_workflow cluster_synthesis MCPM Synthesis cluster_qc Quality Control cluster_troubleshooting Troubleshooting raw_materials Raw Materials (Calcium Source, Phosphoric Acid) precipitation Controlled Precipitation (pH, Temp, Agitation) raw_materials->precipitation aging Aging precipitation->aging filtration_washing Filtration & Washing aging->filtration_washing drying Drying filtration_washing->drying xrd XRD Analysis (Phase Purity) drying->xrd ftir FTIR Analysis (Functional Groups) drying->ftir psd Particle Size Analysis drying->psd elemental Elemental Analysis (Ca/P Ratio, Impurities) drying->elemental out_of_spec Out of Specification Result xrd->out_of_spec psd->out_of_spec elemental->out_of_spec investigation Investigate Process Parameters out_of_spec->investigation optimization Process Optimization investigation->optimization optimization->precipitation

Caption: Experimental workflow for MCPM production and quality control.

troubleshooting_logic node_action node_action node_ok node_ok start Batch Fails QC check_phase Correct Phase? start->check_phase check_psd Acceptable PSD? check_phase->check_psd Yes adjust_ph_temp Adjust pH & Temp Control check_phase->adjust_ph_temp No check_purity Acceptable Purity? check_psd->check_purity Yes adjust_mixing_supersaturation Adjust Mixing & Supersaturation check_psd->adjust_mixing_supersaturation No check_raw_materials Check Raw Material Quality check_purity->check_raw_materials No release_batch Release Batch check_purity->release_batch Yes adjust_ph_temp->start adjust_mixing_supersaturation->start check_raw_materials->start

Caption: Troubleshooting logic for out-of-spec MCPM batches.

References

preventing agglomeration of calcium phosphate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of calcium phosphate (B84403) nanoparticles (CaP-NPs) during synthesis and characterization.

Troubleshooting Guides

Issue: Nanoparticles are agglomerating immediately after synthesis.

Possible Cause Troubleshooting Step Expected Outcome
High Surface Energy Nanoparticles possess high surface energy, leading to a natural tendency to aggregate to minimize this energy.[1]Implement a stabilization strategy during or immediately after synthesis.
Inadequate Stabilization The chosen stabilizer or its concentration is insufficient to overcome attractive forces between particles.- Increase the concentration of the existing stabilizer.- Switch to a different stabilizer (e.g., from electrostatic to steric).- Combine electrostatic and steric stabilization methods.
Unfavorable pH The pH of the dispersion medium is near the isoelectric point of the nanoparticles, minimizing electrostatic repulsion.[1][2]Adjust the pH of the medium to be between 6 and 8 to avoid dissolution or phase changes.[2] Monitor the zeta potential while adjusting the pH to find the point of maximum electrostatic repulsion.[2]
High Ionic Strength High salt concentrations in the buffer can screen surface charges, reducing electrostatic repulsion and leading to aggregation.- Use a low ionic strength buffer for dispersion.- If high ionic strength is required for the application, consider using steric stabilizers like PEG which are less sensitive to salt concentration.[3]
Improper Mixing Non-uniform mixing during synthesis can lead to localized areas of high supersaturation, causing uncontrolled particle growth and aggregation.[4]- Employ vigorous and consistent stirring throughout the synthesis process.- Consider using methods like ultrasonication during synthesis to ensure homogeneity.[5]
Temperature Fluctuations Temperature can influence reaction kinetics and crystal growth.[4] Higher temperatures generally promote faster crystal growth and can lead to larger, more aggregated particles.[4]- Maintain a constant and controlled temperature during synthesis.- For some methods, cooling the reaction mixture can help in obtaining smaller, less aggregated particles.[5]

Issue: Incorrect readings during particle size and zeta potential measurements.

Possible Cause Troubleshooting Step Expected Outcome
Agglomeration in the Cuvette Nanoparticles are stable in the stock solution but aggregate upon dilution in the measurement medium (e.g., distilled water).[2]- Use a suitable dispersing medium. Deionized water with an adjusted pH (6-8) is a good starting point.[2]- Add a small amount of a stabilizing agent, such as sodium citrate (B86180), to the dispersing medium.[2][5]- Briefly sonicate the sample in the cuvette before measurement to break up loose agglomerates.[6]
Dynamic Light Scattering (DLS) Limitations DLS measures the hydrodynamic diameter, which includes the nanoparticle core, any surface coating, and the surrounding solvent layer. It can report larger sizes due to minor agglomeration.[7][8]- For primary particle size, use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for visualization of dried samples.[3][8]- Use DLS primarily to assess the colloidal stability and degree of aggregation in a liquid dispersion.
Low Zeta Potential The magnitude of the zeta potential is too low (typically between -25 mV and +25 mV) to provide sufficient electrostatic repulsion for stability.[1]- Adjust the pH of the dispersion to increase the surface charge.[1][2]- Add a surface charge-modifying agent (e.g., sodium citrate, polyethyleneimine).[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of calcium phosphate nanoparticle agglomeration?

A1: The primary cause of agglomeration is the high surface energy of the nanoparticles.[1] Particles tend to aggregate to reduce their overall surface area and minimize this energy. This can be exacerbated by factors such as unfavorable pH, high ionic strength of the medium, and inadequate surface stabilization.

Q2: How can I prevent agglomeration during synthesis?

A2: Agglomeration can be prevented by incorporating stabilizing agents during the synthesis process. There are two main strategies:

  • Steric Stabilization: This involves coating the nanoparticles with polymers like polyethylene (B3416737) glycol (PEG), polyethyleneimine (PEI), or polyvinylpyrrolidone (B124986) (PVP).[3][10] These polymers create a physical barrier that prevents particles from coming into close contact.

  • Electrostatic Stabilization: This is achieved by adsorbing charged molecules, such as sodium citrate, onto the nanoparticle surface.[2][5] This creates a repulsive electrostatic force between the particles. A combination of both methods, known as electrosteric stabilization, can also be very effective.[2]

Q3: What is the ideal pH for maintaining a stable dispersion of CaP-NPs?

A3: A pH range of 6 to 8 is generally recommended for dispersing calcium phosphate nanoparticles in deionized water.[2] Within this range, the particles tend to have sufficient surface charge to prevent agglomeration, while the risk of dissolution or phase changes is minimized. It is advisable to determine the optimal pH for your specific formulation by measuring the zeta potential across a range of pH values.[2]

Q4: My nanoparticles are agglomerating in my cell culture medium. What can I do?

A4: Cell culture media are complex environments with high ionic strength and protein concentrations, which can destabilize nanoparticles. To address this:

  • Surface Modification: Coat the nanoparticles with a hydrophilic polymer like PEG (PEGylation).[3] This creates a "stealth" effect, reducing protein adsorption and improving stability in biological media.

  • Use of Serum Proteins: In some cases, serum proteins themselves can act as stabilizers. The effect of bovine serum albumin (BSA) on nanoparticle dispersion can be explained by a steric stabilization mechanism.[6]

  • Charge-Reversible Nanoparticles: For applications like siRNA delivery, charge-reversible nanoparticles can be designed. These particles have a negative surface charge in the bloodstream for stability but become positively charged in the acidic environment of the endosome, aiding in cargo release.[11]

Q5: How does the synthesis method affect nanoparticle stability?

A5: The synthesis method significantly influences the properties of CaP-NPs, including their stability.

  • Wet Chemical Precipitation: This is a common method, but parameters like pH, temperature, and mixing rate must be carefully controlled to prevent aggregation.[4][12]

  • Microwave-Assisted Synthesis: This method can offer shorter synthesis times and high energy efficiency, but the high heat generated can also lead to aggregation if not properly controlled.[12]

  • Sol-Gel Method: This method allows for good control over particle size and morphology.[12]

  • Spray Drying: This technique can produce nanoparticles but may also lead to the formation of larger agglomerates.[7]

Q6: What is a good starting point for a stabilizing agent?

A6: Sodium citrate is a commonly used and effective electrostatic stabilizer for calcium phosphate nanoparticles.[2][5] It is added to the reaction mixture during synthesis. For steric stabilization, PEG is a widely used polymer due to its biocompatibility and ability to prevent protein adsorption.[3]

Data Presentation

Table 1: Influence of Synthesis Parameters on CaP-NP Characteristics

ParameterEffect on Particle SizeEffect on AgglomerationReference
pH (increasing) Can lead to different crystalline phases and morphologies.Agglomeration is often pH-dependent.[2] Stable dispersions are typically achieved between pH 6 and 8.[2][2][4]
Temperature (increasing) Generally promotes faster crystal growth, leading to larger particles.[4]Can increase the tendency for aggregation.[4][4]
Reactant Concentration Higher concentrations can lead to faster nucleation and smaller primary particles, but also a higher risk of aggregation.Increased concentration can promote aggregation if not well-controlled.[4]
Stabilizer Concentration Can control particle size by limiting crystal growth.Increasing stabilizer concentration generally reduces agglomeration up to an optimal point.[5]
Mixing Method Vigorous and uniform mixing promotes smaller, more homogeneous nanoparticles.[4]Poor mixing can lead to localized high concentrations and increased agglomeration.[4][4]

Table 2: Comparison of Different Stabilization Strategies

Stabilization MethodStabilizing Agent ExamplesMechanismAdvantagesDisadvantages
Electrostatic Sodium Citrate, Polyethyleneimine (PEI), Carboxymethylcellulose (CMC)[5][9]Creates repulsive forces between particles due to surface charge.Simple to implement, effective in low ionic strength media.Sensitive to pH and high salt concentrations.
Steric Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP)[3][10]A polymer layer on the surface creates a physical barrier.Effective in high ionic strength media, can reduce protein adsorption.May increase the overall particle size, can be more complex to implement.
Electrosteric Combination of charged molecules and polymers.Combines both electrostatic and steric repulsion.Offers robust stability across a range of conditions.Can be more complex to optimize.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Calcium Phosphate Nanoparticles

This protocol is adapted from a common wet chemical precipitation method.[5]

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 12.5 mM)

  • Dipotassium phosphate (K₂HPO₄) solution (e.g., 12.5 mM)

  • Sodium citrate solution (concentration to be optimized)

  • Deionized water

  • Ultrasonicator

Procedure:

  • Prepare separate aqueous solutions of CaCl₂, K₂HPO₄, and sodium citrate.

  • In a beaker, mix the K₂HPO₄ solution and the sodium citrate solution.

  • While vigorously stirring or under sonication, add the CaCl₂ solution dropwise to the phosphate-citrate mixture.[5]

  • Continue stirring or sonication for a defined period (e.g., 30 minutes) to allow for particle formation and stabilization.

  • The resulting suspension contains citrate-stabilized calcium phosphate nanoparticles.

  • Characterize the nanoparticles for size and zeta potential using DLS.

Protocol 2: Characterization of Nanoparticle Stability using Zeta Potential

Objective: To determine the surface charge of the nanoparticles and assess their colloidal stability.

Equipment:

  • Zeta potential analyzer

Procedure:

  • Dilute a small aliquot of the nanoparticle suspension in a suitable dispersing medium (e.g., 10 mM NaCl or deionized water with adjusted pH). The final concentration should be appropriate for the instrument being used.

  • If necessary, briefly sonicate the diluted sample to break up any loose agglomerates.

  • Transfer the sample to the measurement cell (cuvette).

  • Perform the zeta potential measurement according to the instrument's instructions.

  • Repeat the measurement at least three times to ensure reproducibility.

  • A zeta potential with a magnitude greater than 25 mV (either positive or negative) generally indicates good colloidal stability.[1]

Visualizations

Agglomeration_Causes_and_Solutions cluster_causes Root Causes of Agglomeration cluster_solutions Prevention Strategies High Surface Energy High Surface Energy Steric Stabilization (e.g., PEG) Steric Stabilization (e.g., PEG) High Surface Energy->Steric Stabilization (e.g., PEG) Mitigated by Electrostatic Stabilization (e.g., Citrate) Electrostatic Stabilization (e.g., Citrate) High Surface Energy->Electrostatic Stabilization (e.g., Citrate) Mitigated by Inadequate Stabilization Inadequate Stabilization Inadequate Stabilization->Steric Stabilization (e.g., PEG) Addressed by Inadequate Stabilization->Electrostatic Stabilization (e.g., Citrate) Addressed by Unfavorable pH Unfavorable pH pH Adjustment (6-8) pH Adjustment (6-8) Unfavorable pH->pH Adjustment (6-8) Corrected by High Ionic Strength High Ionic Strength High Ionic Strength->Steric Stabilization (e.g., PEG) Less sensitive Use Low Salt Buffers Use Low Salt Buffers High Ionic Strength->Use Low Salt Buffers Avoided by

Caption: Causes of and solutions for CaP-NP agglomeration.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_outcome Outcome Precursor Solutions Precursor Solutions Mixing Mixing Precursor Solutions->Mixing Stabilizer Addition Stabilizer Addition Mixing->Stabilizer Addition Nanoparticle Formation Nanoparticle Formation Stabilizer Addition->Nanoparticle Formation DLS (Size & PDI) DLS (Size & PDI) Nanoparticle Formation->DLS (Size & PDI) Zeta Potential Zeta Potential Nanoparticle Formation->Zeta Potential TEM/SEM (Morphology) TEM/SEM (Morphology) Nanoparticle Formation->TEM/SEM (Morphology) Stable Nanoparticle Suspension Stable Nanoparticle Suspension Zeta Potential->Stable Nanoparticle Suspension High magnitude Agglomerated Nanoparticles Agglomerated Nanoparticles Zeta Potential->Agglomerated Nanoparticles Low magnitude

Caption: Workflow for CaP-NP synthesis and characterization.

Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization NP1 CaP-NP NP2 CaP-NP NP1->NP2 Repulsion l1 NP1->l1 - l2 NP2->l2 - NP3 CaP-NP NP4 CaP-NP NP3->c1 Polymer Coating NP4->c2 Polymer Coating

References

Technical Support Center: Calcium Phosphate Monohydrate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of calcium phosphate (B84403) monohydrate in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of "calcium phosphate monohydrate" encountered in research?

A1: The term "this compound" can be ambiguous and may refer to two primary compounds:

  • Monothis compound (MCPM): Ca(H₂PO₄)₂·H₂O. This is an acidic calcium phosphate.

  • Dithis compound (DCPM): CaHPO₄·H₂O. This is one of the forms of dibasic calcium phosphate, which also exists as a dihydrate (DCPD, Brushite) and an anhydrous form (DCPA, Monetite).[1]

It is crucial to identify the specific form of this compound being used, as their stabilities and solubilities differ significantly.

Q2: My Monothis compound (MCPM) solution pH is dropping and a precipitate is forming. What is happening?

A2: This is a common observation when dissolving MCPM in water. MCPM is highly soluble in water, but the resulting solution is acidic and unstable.[2] It undergoes incongruent dissolution, meaning it dissolves and simultaneously transforms into a less soluble, more stable calcium phosphate phase. The typical degradation pathway involves the precipitation of Dicalcium Phosphate (as either the anhydrous form, monetite, or the dihydrate, brushite) and the release of phosphoric acid, which lowers the pH of the solution.[3] MCPM's stability in aqueous solutions is generally limited to a pH below 2.[2]

Q3: I am observing poor stability of my Dicalcium Phosphate formulation in an aqueous granulation process. What could be the cause?

A3: Dicalcium phosphate, particularly the dihydrate form which is often used, can be problematic in wet granulation. The presence of water, especially under certain pH and temperature conditions, can lead to the conversion of dicalcium phosphate to other, less soluble and more stable phases like hydroxyapatite. This phase transformation can alter the physical properties of the formulation, such as tablet hardness and dissolution rate. Dithis compound (DCPM) is also known to be metastable in water.[4]

Q4: Can I use organic solvents to prepare stable solutions of calcium phosphate monohydrates?

A4: Generally, calcium phosphate monohydrates have very low solubility in organic solvents.

  • Monothis compound (MCPM): Is reported to be insoluble in alcohol.[5] Acetone (B3395972) has been used in its synthesis to wash the final product, indicating its insolubility in this solvent as well.

  • Dithis compound (DCPM): While specific quantitative data for the monohydrate is scarce, dicalcium phosphate, in general, has very low solubility in organic solvents. One study mentions the use of methanol (B129727) and ethanol (B145695) in the synthesis of DCPM, where it is formed as a precipitate.[4]

Therefore, preparing true solutions of these compounds in common organic solvents for formulation purposes is generally not feasible. They are more likely to exist as suspensions.

Troubleshooting Guides

Issue 1: Inconsistent Drug Release Profile in a Tablet Formulation Containing Dicalcium Phosphate.
Potential Cause Troubleshooting Step
Phase Transformation of Dicalcium Phosphate The moisture and pH conditions during manufacturing or storage may be causing the dicalcium phosphate to convert to a less soluble form like hydroxyapatite. Analyze the tablet composition using techniques like X-ray diffraction (XRD) to identify the crystalline phases of calcium phosphate present.
Interaction with Active Pharmaceutical Ingredient (API) The slightly acidic or basic nature of dissolved calcium phosphate can affect the stability of pH-sensitive APIs. Conduct compatibility studies with the API and dicalcium phosphate under stressed conditions (e.g., high humidity and temperature).
Particle Size Variation Inconsistent particle size of dicalcium phosphate can lead to variability in dissolution and drug release. Ensure consistent particle size distribution of the raw material.
Issue 2: Caking and Poor Flowability of Monothis compound (MCPM) Powder.
Potential Cause Troubleshooting Step
Hygroscopicity MCPM can absorb moisture from the air, leading to caking.[5] Store MCPM in a tightly sealed container in a dry environment. The use of a desiccant is recommended.
Presence of Free Phosphoric Acid MCPM often contains residual free phosphoric acid, which can contribute to its hygroscopic nature.[5] The purity of the MCPM should be verified.

Data Summary

Table 1: Stability of Calcium Phosphate Monohydrates in Different Solvents

CompoundSolventStability ProfileDegradation Products
Monothis compound (MCPM) WaterUnstable; incongruent dissolution. Stable only at pH < 2.[2]Dicalcium Phosphate (Monetite/Brushite), Phosphoric Acid[3]
Alcohols (e.g., Ethanol)Stable (due to insolubility)-
AcetoneStable (due to insolubility)-
Dithis compound (DCPM) WaterMetastable.[4] Tends to convert to more stable phases.Hydroxyapatite, Octacalcium Phosphate
Organic SolventsGenerally stable due to very low solubility.-

Table 2: Solubility of Calcium Phosphate Monohydrates

CompoundSolventSolubilityTemperature (°C)
Monothis compound (MCPM) Water~1.8 g/100 mL[5] (Note: Dissolution is incongruent)30
Water2 g/100 mL[6]25
AlcoholInsoluble[5]Ambient
Dithis compound (DCPM) WaterReported to have the highest solubility among DCP forms (anhydrous, monohydrate, dihydrate).[4][7] Quantitative data is limited.Ambient
Organic SolventsPractically insoluble.Ambient
Dicalcium Phosphate Dihydrate (DCPD) (for comparison) Water0.02 g/100 mL[1][8]25

Experimental Protocols

Protocol 1: Determination of Aqueous Stability of Monothis compound (MCPM)
  • Objective: To observe the incongruent dissolution and phase transformation of MCPM in water.

  • Materials: Monothis compound (MCPM), deionized water, pH meter, magnetic stirrer and stir bar, 0.45 µm syringe filters, vials for sample collection, X-ray diffractometer (XRD), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Procedure:

    • Prepare a suspension of MCPM in deionized water (e.g., 5 g/100 mL) in a beaker with a magnetic stir bar.

    • Continuously monitor the pH of the suspension over time (e.g., at 0, 5, 15, 30, 60, 120, and 240 minutes).

    • At each time point, withdraw a small aliquot of the suspension.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to separate the solid from the liquid phase.

    • Analyze the liquid phase for calcium and phosphorus concentrations using ICP-OES to determine the dissolution kinetics.

    • Wash the collected solid phase with acetone and dry it at a low temperature (e.g., 40°C).

    • Analyze the solid phase at different time points using XRD to identify any changes in the crystalline structure, specifically looking for the appearance of dicalcium phosphate phases (monetite or brushite).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_monitoring Monitoring & Sampling cluster_analysis Analysis prep Prepare MCPM Suspension in Deionized Water monitor_ph Continuously Monitor pH prep->monitor_ph sampling Withdraw Aliquots at Time Intervals monitor_ph->sampling filtration Filter Suspension (0.45 µm) sampling->filtration liquid_analysis Analyze Liquid Phase: Ca & P concentration (ICP-OES) filtration->liquid_analysis Liquid Phase solid_analysis Analyze Solid Phase: Crystalline Structure (XRD) filtration->solid_analysis Solid Phase

Figure 1: Experimental workflow for assessing the aqueous stability of MCPM.

stability_factors cluster_compound This compound cluster_factors Influencing Factors compound Stability pH pH of Solvent pH->compound temp Temperature temp->compound solvent Solvent Type (Aqueous vs. Organic) solvent->compound humidity Humidity (for solid state) humidity->compound

Figure 2: Key factors influencing the stability of calcium phosphate monohydrates.

References

methods to reduce caking of monocalcium phosphate powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Monocalcium Phosphate (B84403) (MCP) Powder. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and application of monocalcium phosphate powder, with a specific focus on mitigating caking.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter with MCP powder caking during your experiments.

Problem Potential Cause Recommended Solution
MCP powder forms hard lumps in the container upon opening. Moisture Absorption: The powder has likely been exposed to ambient humidity during storage. MCP is hygroscopic and can absorb moisture from the air, leading to the formation of liquid bridges between particles that solidify into crystalline bridges.[1]1. Improve Storage Conditions: Store MCP powder in airtight containers with desiccants.[2] 2. Control Environment: Handle the powder in a low-humidity environment, such as a glove box or a room with controlled humidity. 3. Drying: If caking has already occurred, gentle drying at a controlled temperature may help to break up the lumps. However, be aware that temperature changes can also affect the hydration state of MCP.
The powder flows poorly from the hopper or feeder, leading to inconsistent dosing. Increased Cohesion and Friction: Caking increases the cohesive strength of the powder, leading to poor flowability.[3] This can be exacerbated by the pressure exerted by the weight of the powder in the hopper.[1]1. Use of Anti-caking Agents: Incorporate a suitable anti-caking agent, such as tricalcium phosphate or silicon dioxide, into the powder.[4][5] 2. Mechanical Agitation: Use mechanical aids like vibrators or agitators on the hopper to promote powder flow. 3. Optimize Hopper Design: A mass flow hopper design can help to ensure a more uniform and consistent discharge of the powder.[3]
Inconsistent reaction rates or dissolution times are observed in experiments. Reduced Surface Area: Caked powder has a lower effective surface area compared to a free-flowing powder. This can slow down dissolution rates and affect reaction kinetics.1. De-agglomeration: Gently mill or sieve the caked powder to break up lumps and restore a finer particle size distribution before use. 2. Ensure Powder is Free-Flowing: Before starting an experiment, visually inspect the powder to ensure it is free-flowing. If not, take corrective measures as described above.
Discoloration or degradation of the MCP powder is noticed. Chemical Instability: The presence of excess moisture can not only cause caking but also promote chemical degradation or reactions with impurities in the powder.1. Verify Supplier Specifications: Ensure the MCP powder meets the required purity standards for your application. 2. Proper Storage: Strict adherence to recommended storage conditions (cool, dry place) is crucial to maintain chemical stability.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is monocalcium phosphate (MCP) powder and what are its common applications?

Monocalcium phosphate (Ca(H₂PO₄)₂) is a chemical compound available as a white, free-flowing powder.[6] It is commonly used as a leavening agent in baked goods, a source of calcium and phosphorus in animal feed and nutritional supplements, and as a fertilizer.[6][7][8] In baking, it reacts with baking soda to produce carbon dioxide, which helps dough to rise.[4][8][9][10][11]

Q2: Why is my monocalcium phosphate powder caking?

Caking of MCP powder is primarily caused by moisture absorption from the surrounding environment.[1] MCP is hygroscopic, meaning it readily attracts and holds water molecules.[1] This moisture can lead to the formation of liquid bridges between powder particles. Subsequent temperature fluctuations or drying can cause these bridges to crystallize, forming solid bonds that result in caking.[3] Other contributing factors include storage temperature, pressure from the weight of the powder, and particle size distribution.[1]

Caking Prevention and Mitigation

Q3: What are the ideal storage conditions to prevent caking of MCP powder?

To prevent caking, MCP powder should be stored in a cool, dry place. It is recommended to store it in airtight containers, preferably with a desiccant to absorb any residual moisture. The relative humidity of the storage environment should be kept as low as possible.[2]

Q4: What are anti-caking agents and how do they work?

Anti-caking agents are food additives that are added to powders to prevent caking and ensure they remain free-flowing. They work by absorbing excess moisture, coating the particles to reduce inter-particle interactions, or by creating a physical barrier between the particles. Common anti-caking agents include tricalcium phosphate, silicon dioxide, and calcium silicate.[4][5]

Q5: How do I choose the right anti-caking agent for my application?

The choice of anti-caking agent depends on the specific application and regulatory requirements. For food and pharmaceutical applications, it is essential to use food-grade anti-caking agents. The effectiveness of an anti-caking agent can also depend on the particle size and moisture content of the MCP powder. It is often recommended to conduct small-scale experiments to determine the most effective anti-caking agent and its optimal concentration for your specific formulation.

Experimental Considerations

Q6: How can I measure the caking tendency of my MCP powder?

Several methods can be used to quantify the caking tendency of powders:

  • Shear Cell Analysis: This is a common method to measure the unconfined yield strength of a powder, which is a direct measure of its cohesiveness and caking tendency.[12]

  • Powder Rheometry: Instruments like the Freeman FT4 Powder Rheometer can measure the flow energy of a powder before and after storage under controlled conditions to quantify the extent of caking.

  • Sieve Analysis: A simple method involves exposing the powder to a controlled humidity environment for a specific period, followed by sieving. The amount of material that remains on the sieve indicates the degree of caking.

Q7: Can I reverse the caking of MCP powder?

In some cases, caking can be reversed by gentle mechanical de-agglomeration, such as milling or sieving. However, if strong crystalline bridges have formed, it may be difficult to fully restore the original free-flowing properties of the powder. Prevention is always the best approach.

Data on Anti-Caking Agent Efficacy

The following table summarizes data on the effectiveness of different anti-caking agents in reducing caking in various powder systems. While not all data is specific to monocalcium phosphate, it provides a comparative overview of their performance.

Anti-caking AgentConcentration (% w/w)Powder SystemKey FindingsReference
Tricalcium Phosphate1.5Spray-dried 'Cempedak' fruit powderYielded the lowest moisture content, water activity, hygroscopicity, and caking.[4][11]
Silicon Dioxide1.5Spray-dried 'Cempedak' fruit powderLess effective than tricalcium phosphate in reducing caking.[4][11]
Calcium Silicate1.5Spray-dried 'Cempedak' fruit powderLess effective than tricalcium phosphate in reducing caking.[4][11]
Tricalcium PhosphateNot specifiedSpray-dried apricot powderMore effective than silicon dioxide in improving shelf life and quality.[5]
Silicon DioxideNot specifiedSpray-dried apricot powderLess effective than tricalcium phosphate.[5]

Experimental Protocols

Protocol 1: Determination of Caking Tendency using a Shear Cell Tester

This protocol outlines the general steps for measuring the unconfined yield strength of a powder, a key indicator of caking.

Objective: To quantify the caking tendency of monocalcium phosphate powder after storage under controlled conditions.

Apparatus:

  • Shear cell tester (e.g., Jenike shear tester)

  • Environmental chamber with controlled temperature and humidity

  • Analytical balance

  • Spatula

Methodology:

  • Sample Preparation: Place a representative sample of the MCP powder into the shear cell.

  • Consolidation: Apply a known normal load to the powder to consolidate it to a state representative of storage conditions.

  • Time Consolidation: Place the consolidated sample in an environmental chamber at a specific temperature and relative humidity for a predetermined period (e.g., 24, 48, or 72 hours).

  • Shear Testing: After the time consolidation, place the shear cell back into the tester. Apply a shear force to the sample until it fails (yields). Record the shear stress at failure.

  • Data Analysis: Repeat the shear test at several different normal loads to generate a yield locus. From the yield locus, determine the unconfined yield strength of the powder. A higher unconfined yield strength indicates a greater caking tendency.[12]

Visualizations

Caking_Mechanism cluster_0 Initial State cluster_1 Moisture Exposure cluster_2 Caking Process cluster_3 Final State A Free-flowing MCP Powder B Hygroscopic Absorption of Water A->B High Humidity C Formation of Liquid Bridges B->C D Temperature/Humidity Fluctuation C->D E Crystallization of Dissolved MCP D->E F Formation of Solid Bridges E->F G Caked MCP Powder F->G Experimental_Workflow A Sample Preparation (MCP Powder +/- Anti-caking Agent) B Initial Characterization (e.g., Shear Cell, Rheometer) A->B C Controlled Storage (Temperature, Humidity, Time) B->C D Post-Storage Characterization (e.g., Shear Cell, Rheometer) C->D E Data Analysis (Comparison of pre- and post-storage data) D->E F Conclusion on Caking Tendency E->F Prevention_Methods A Reduce Caking of MCP Powder B Control Environment A->B C Use Anti-caking Agents A->C D Proper Handling A->D B1 Low Humidity Storage B->B1 B2 Airtight Containers B->B2 B3 Temperature Control B->B3 C1 Tricalcium Phosphate C->C1 C2 Silicon Dioxide C->C2 C3 Calcium Silicate C->C3 D1 Minimize Storage Time D->D1 D2 Gentle Handling D->D2 D3 Mass Flow Hoppers D->D3

References

Technical Support Center: Controlling Calcium Phosphate Monohydrate Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the crystal growth of calcium phosphate (B84403) monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and manipulation of calcium phosphate monohydrate crystals.

Issue 1: Unexpected Crystal Phase or Mixed Phases

Q1: I expected to synthesize dicalcium phosphate dihydrate (DCPD), but I'm getting other phases like hydroxyapatite (B223615) (HA) or amorphous calcium phosphate (ACP). What's causing this?

A1: The formation of different calcium phosphate phases is highly sensitive to several experimental parameters. Here are the most common factors that influence the resulting crystal phase:

  • pH of the reaction solution: This is a critical factor. Acidic conditions (pH < 6) generally favor the formation of dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD).[1] Neutral to alkaline conditions (pH > 7) tend to promote the formation of octacalcium phosphate (OCP) and hydroxyapatite (HA).[1][2][3] At high supersaturation and a pH greater than 7, an amorphous calcium phosphate (ACP) phase is often initially formed, which can then transform into more stable crystalline phases.[3]

  • Temperature: The reaction temperature can influence which calcium phosphate phase is most stable and the kinetics of its formation. For instance, monocalcium phosphate can be formed at 100°C and then crystallized upon cooling to 25°C.[4]

  • Reactant Addition Rate: The rate at which calcium and phosphate solutions are mixed can surprisingly affect the outcome. Slower addition rates at near-neutral pH may favor the formation of DCPD, while faster rates can lead to the precipitation of poorly crystalline hydroxyapatite (PC-HA).[5]

  • Presence of Precursor Phases: The crystallization of many calcium phosphates involves the formation of metastable precursor phases that subsequently dissolve as the reaction proceeds.[3][6] For example, OCP and/or apatite crystals can form through an initial ACP precursor phase.

Troubleshooting Workflow for Unexpected Crystal Phases

G start Unexpected Crystal Phase (e.g., HA instead of DCPD) check_ph Verify pH of the reaction solution start->check_ph ph_acidic Is pH < 6? check_ph->ph_acidic adjust_ph_down Adjust pH downwards (e.g., with HCl or H3PO4) ph_acidic->adjust_ph_down No check_temp Review Reaction Temperature ph_acidic->check_temp Yes adjust_ph_down->check_temp temp_high Is temperature elevated? check_temp->temp_high adjust_temp Lower temperature (e.g., to 25°C) temp_high->adjust_temp Yes check_rate Analyze Reactant Addition Rate temp_high->check_rate No adjust_temp->check_rate rate_fast Is addition rate fast? check_rate->rate_fast adjust_rate Decrease addition rate rate_fast->adjust_rate Yes check_precursors Consider Precursor Phase Formation rate_fast->check_precursors No adjust_rate->check_precursors analyze_initial_precipitate Characterize initial precipitate (e.g., via XRD, FTIR) check_precursors->analyze_initial_precipitate end Desired DCPD Phase analyze_initial_precipitate->end

Caption: Troubleshooting workflow for obtaining the desired crystal phase.

Issue 2: Poor Control Over Crystal Size and Morphology

Q2: My this compound crystals are too large/small, aggregated, or have an undesirable shape. How can I control these properties?

A2: Crystal size and morphology are influenced by a variety of factors that can be carefully controlled:

  • Additives and Inhibitors: The presence of certain molecules can significantly alter crystal growth.

    • Polyelectrolytes: Polyaspartic acid and calcium phytate can inhibit the crystallization of DCPD and modify its morphology by interacting with specific crystal faces.[7][8] Other polyelectrolytes can lead to smaller, more rounded crystals.[7]

    • Ions: Magnesium is known to inhibit both the nucleation and growth of calcium phosphates.[9]

    • Small Molecules: Citrate and phosphocitrate (B1208610) are effective inhibitors of calcium phosphate crystallization.[10][11][12] Phosphocitrate, in particular, has been shown to be a powerful inhibitor of hydroxyapatite crystallization.[11]

  • pH: The pH not only affects the crystal phase but also the morphology. For instance, at pH < 6, rectangular disk-shaped DCPA microcrystals may form, while at pH > 8, HA nanorods are more likely to be produced.[1]

  • Supersaturation: Controlling the level of supersaturation is key. High supersaturation often leads to rapid nucleation and the formation of many small crystals, while lower supersaturation favors the growth of larger, more well-defined crystals.

  • Stirring/Agitation: The degree of agitation in the reaction vessel influences mass transport and can affect crystal size and aggregation. Vigorous stirring can lead to smaller, more uniform crystals.

Data Presentation: Effect of Additives on Crystal Growth

AdditiveEffect on DCPD CrystallizationResulting MorphologyReference
Polyaspartic AcidInhibitionLeaf-like appearance[7]
Calcium PhytateInhibitionModified by interaction with (010) face[7]
Poly-l-lysineInhibition (at high concentrations)Smaller, rounded edges[7]
Poly-l-glutamic acidInhibition (at high concentrations)Smaller, rounded edges[7]
Polystyrene sulfonateInhibition (at high concentrations)Smaller, rounded edges[7]
PhosphocitrateStrong InhibitionNot specified[10][11]
CitrateInhibitionNot specified[12]

Logical Relationship for Morphology Control

G params Control Parameters pH Temperature Additives Supersaturation Stirring Rate process Crystallization Process Nucleation Crystal Growth params:f1->process:f1 params:f1->process:f2 params:f2->process:f1 params:f2->process:f2 params:f3->process:f1 params:f3->process:f2 params:f4->process:f1 params:f4->process:f2 params:f5->process:f2 outcome Crystal Properties Phase Size Morphology Purity process:f1->outcome:f1 process:f1->outcome:f2 process:f1->outcome:f3 process:f2->outcome:f2 process:f2->outcome:f3 process:f1->outcome:f4

Caption: Interplay of parameters influencing crystal properties.

Frequently Asked Questions (FAQs)

Q3: What is a typical starting protocol for synthesizing this compound (DCPD)?

A3: A common method involves the reaction of a calcium source with a phosphate source in an aqueous solution under controlled conditions. Here is a generalized protocol based on literature:

  • Prepare Reactant Solutions:

    • Calcium solution: e.g., Calcium Chloride (CaCl₂) in deionized water.

    • Phosphate solution: e.g., Sodium Phosphate Dibasic (Na₂HPO₄) in deionized water.

  • Control pH: Adjust the pH of the phosphate solution to the desired acidic range (e.g., pH 5-6) using an acid like HCl.

  • Reaction: Slowly add the calcium solution to the phosphate solution while stirring vigorously at a constant temperature (e.g., 25°C or 37°C).

  • Aging: Allow the resulting suspension to age for a specific period (e-g., several hours to days) to allow for crystal growth and phase stabilization.

  • Separation and Washing: Separate the precipitated crystals from the solution by filtration or centrifugation. Wash the crystals with deionized water to remove any unreacted ions.

  • Drying: Dry the crystals at a suitable temperature (e.g., in an oven at a moderate temperature like 60°C).

Q4: How does pH specifically affect the type of calcium phosphate formed?

A4: The pH of the solution dictates the protonation state of the phosphate ions, which in turn influences the stoichiometry and stability of the resulting calcium phosphate phase.[3] Generally, as the pH decreases, the phosphate species become more protonated (H₂PO₄⁻, HPO₄²⁻), leading to the formation of more acidic and soluble calcium phosphate phases.[3]

Data Presentation: pH Influence on Calcium Phosphate Phases

pH RangePredominant Phosphate SpeciesCommon Calcium Phosphate Phase(s)Reference
< 4.0H₂PO₄⁻Dicalcium Phosphate Dihydrate (DCPD)[3]
4.0 - 7.0HPO₄²⁻Dicalcium Phosphate Dihydrate (DCPD), Octacalcium Phosphate (OCP)[1][3]
> 7.0PO₄³⁻Hydroxyapatite (HA), Tricalcium Phosphate (TCP)[1][2][3]

Q5: What are some common techniques to characterize the synthesized calcium phosphate crystals?

A5: A combination of techniques is typically used to fully characterize the synthesized crystals:

  • X-Ray Diffraction (XRD): To determine the crystal phase and purity.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the crystal morphology, size, and surface features.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR) / Raman Spectroscopy: To identify the chemical functional groups present and confirm the phase.[2]

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.

  • Inductively Coupled Plasma (ICP) Spectroscopy: To accurately determine the calcium to phosphate (Ca/P) molar ratio.

Experimental Protocols

Protocol 1: Synthesis of Monothis compound via Cooling Crystallization

This protocol is adapted from a method for preparing feed-grade monocalcium phosphate.[4]

  • Preparation of Mother Liquor: A saturated solution of monocalcium phosphate is used as the starting medium.

  • Heating: 100 g of the mother liquor at 25°C is heated to approximately 100°C.

  • Addition of Reactants:

    • A defined volume of phosphoric acid solution is added to the heated mother liquor.

    • The required amount of calcium carbonate is then gradually added.

  • Reaction and Homogenization: The mixture is stirred vigorously to ensure a homogeneous reaction.

  • Cooling and Crystallization: The slurry is slowly cooled to 25°C over several hours to induce crystallization.

  • Filtration and Washing: The solid product is collected by filtration and washed with water to remove any free acid.

  • Drying: The final product is dried at 95°C to a constant weight.

Experimental Workflow for Synthesis Protocol 1

G start Start heat Heat Mother Liquor to 100°C start->heat add_h3po4 Add Phosphoric Acid heat->add_h3po4 add_caco3 Gradually Add Calcium Carbonate add_h3po4->add_caco3 stir Vigorous Stirring add_caco3->stir cool Slowly Cool to 25°C stir->cool filter Filter and Collect Solid cool->filter wash Wash with Water filter->wash dry Dry at 95°C wash->dry end Monocalcium Phosphate Monohydrate dry->end

Caption: Workflow for monothis compound synthesis.

References

effect of temperature on calcium phosphate synthesis and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effect of temperature on calcium phosphate (B84403) synthesis and stability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during calcium phosphate synthesis, with a focus on temperature-related causes and their solutions.

Issue Probable Cause(s) Recommended Solution(s)
1. Formation of Amorphous Calcium Phosphate (ACP) instead of crystalline phases. Low synthesis temperature.[1][2]Increase the reaction temperature. Higher temperatures promote faster crystal growth and enhance crystallinity.[1] Consider a post-synthesis heat treatment or sintering step to induce crystallization.[3][4]
2. Undesired Calcium Phosphate Phase (e.g., DCPD instead of HAp). Incorrect synthesis temperature for the desired phase. Different calcium phosphate phases are stable at different temperature and pH ranges.[5][6][7][8] For example, dicalcium phosphate dihydrate (DCPD) is often formed at lower temperatures, while hydroxyapatite (B223615) (HAp) formation is favored at higher temperatures (e.g., ~90°C) and alkaline pH.[6][9][10]Adjust the synthesis temperature to the specific range required for your target phase. Refer to the phase stability diagrams and literature for the optimal conditions for the desired calcium phosphate phase.[7] For instance, stoichiometric hydroxyapatite can be synthesized at around 90°C and a pH of 9.5-12.0.[10]
3. Poor Crystallinity or Small Crystal Size. Synthesis temperature is too low.[2][11]Increase the synthesis temperature. Higher temperatures generally lead to higher crystallinity and larger crystal sizes.[2][11] For instance, increasing the synthesis temperature from 4°C to 70°C for hydroxyapatite resulted in an increase in crystallinity from 10.6% to 56.2%.[11]
4. Inconsistent Particle Size and Morphology. Fluctuations in reaction temperature. Inconsistent temperature control can lead to variations in nucleation and growth rates, resulting in a non-uniform product.[1]Ensure precise and stable temperature control throughout the synthesis process using a reliable heating and monitoring system.
5. Phase Transformation During Sintering (e.g., HAp to β-TCP). Sintering temperature is too high. Hydroxyapatite can decompose into other phases like β-tricalcium phosphate (β-TCP) at elevated temperatures.[12][13] For example, at 1000°C, hydroxyapatite can partially transform into tricalcium phosphate.[12]Carefully control the sintering temperature to remain within the stability range of the desired phase. The phase transition from β-TCP to α-TCP occurs at around 1125°C.[14]
6. Low Transfection Efficiency with Calcium Phosphate Co-precipitation. Suboptimal temperature during precipitate formation. The formation of the calcium phosphate-DNA complex is sensitive to temperature.[15][16][17]Prepare the calcium phosphate-DNA particles at 37°C for improved transfection efficiency compared to room temperature.[15] Avoid low temperatures, as they can inhibit co-precipitation.[16]

Frequently Asked Questions (FAQs)

Synthesis and Stability

Q1: What is the general effect of increasing the synthesis temperature on the properties of calcium phosphate?

Increasing the synthesis temperature generally leads to:

  • Increased crystallinity and crystal size : Higher temperatures provide more energy for atomic arrangement into a more ordered crystalline structure.[2][11]

  • Changes in particle morphology : For example, in hydroxyapatite synthesis, an increase in temperature can change the particle shape from irregular to needle-like.[11]

  • Formation of different calcium phosphate phases : Temperature is a critical parameter that, along with pH, dictates which calcium phosphate phase is thermodynamically stable and will precipitate.[5][6][7]

Q2: How does temperature influence the formation of specific calcium phosphate phases?

Temperature plays a crucial role in determining the resulting calcium phosphate phase:

  • Amorphous Calcium Phosphate (ACP) : Often forms at lower temperatures and can be a precursor to crystalline phases.[18][19] Its crystallization can be initiated by heating.[4]

  • Dicalcium Phosphate Dihydrate (DCPD) : Tends to precipitate at lower temperatures (e.g., 30-70°C) and acidic to neutral pH.[5][8]

  • Hydroxyapatite (HAp) : Formation is favored at higher temperatures (e.g., around 90°C) and alkaline conditions.[9][10]

  • α-Tricalcium Phosphate (α-TCP) and β-Tricalcium Phosphate (β-TCP) : These are typically high-temperature phases formed through the thermal treatment of other calcium phosphates.[14][20] The transition from β-TCP to α-TCP occurs at approximately 1125°C.[14]

Q3: What is the role of sintering temperature in modifying calcium phosphate properties?

Sintering is a post-synthesis heat treatment that significantly affects the properties of calcium phosphate ceramics:

  • Phase Transformation : Increasing the sintering temperature can induce phase transformations. For instance, hydroxyapatite can transform to β-TCP at temperatures around 800°C and above.[13]

  • Crystallinity and Grain Size : Higher sintering temperatures generally lead to increased crystallinity and grain growth.[12][13]

  • Mechanical Properties : Sintering temperature influences the density, porosity, and hardness of the final ceramic product.[21][22][23]

Q4: Can temperature affect the stability of amorphous calcium phosphate (ACP)?

Yes, the stability of ACP is highly temperature-dependent. The hydrolysis and crystallization of ACP into more stable phases like hydroxyapatite are accelerated at higher temperatures. For example, the crystallization of an amorphous phase can take days at 10°C but less than 30 minutes at 37°C.[19][24]

Experimental Protocols & Data

Quantitative Data Summary

The following tables summarize the quantitative effects of temperature on various properties of calcium phosphate.

Table 1: Effect of Synthesis Temperature on Hydroxyapatite Properties

Synthesis Temperature (°C)Crystallinity (%)Crystallite Size (nm)Particle ShapeSpecific Surface Area (m²/g)Reference
410.627.4Irregular90.9[11]
30----[11]
50--Needle-like-[11]
7056.242.2Needle-like50.1[11]

Table 2: Effect of Sintering Temperature on Calcium Phosphate Phases

Initial PhaseSintering Temperature (°C)Resulting Phase(s)ObservationsReference
Hydroxyapatite900Majorly Hydroxyapatite-[12]
Hydroxyapatite1000Hydroxyapatite and Tricalcium PhosphatePartial transformation to TCP.[12]
Amorphous Calcium Phosphate~600α-TCPCrystallization starts.[14]
α-TCP800α-TCP and β-TCPCoexistence of both polymorphs.[14]
α-TCP950β-TCPComplete transformation to β-TCP.[14]
Calcium Phosphate800Hydroxyapatite and β-TCPFormation of both phases.[13]
Calcium Phosphate900β-TCPFormation of β-TCP alone.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of Hydroxyapatite (HAp) via Wet Chemical Precipitation at Controlled Temperatures

This protocol is based on methodologies described for synthesizing HAp at different temperatures to control its properties.[2][11]

  • Materials : Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), ammonium (B1175870) hydroxide (B78521) (NH₄OH), deionized water.

  • Procedure :

    • Prepare a calcium precursor solution by dissolving Ca(NO₃)₂·4H₂O in deionized water.

    • Prepare a phosphate precursor solution by dissolving (NH₄)₂HPO₄ in deionized water.

    • Set up a reaction vessel in a temperature-controlled water bath or on a heating mantle with a thermometer to maintain the desired synthesis temperature (e.g., 4°C, 30°C, 50°C, or 70°C).[11]

    • Slowly add the phosphate precursor solution to the calcium precursor solution while stirring continuously.

    • Maintain the pH of the solution at approximately 11 by the dropwise addition of NH₄OH.[9]

    • Age the resulting precipitate in the mother solution for a specified period (e.g., 24 hours) at the synthesis temperature.

    • Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.

    • Dry the filtered powder in an oven at a temperature of around 110°C.[9]

    • For further crystallization or phase modification, the dried powder can be calcined at a higher temperature (e.g., 800°C).[9]

Protocol 2: Thermal Treatment (Sintering) of Calcium Phosphate Powders

This protocol outlines the general procedure for the heat treatment of synthesized calcium phosphate powders to induce phase transformations and improve crystallinity.

  • Materials : Dried calcium phosphate powder.

  • Equipment : High-temperature furnace.

  • Procedure :

    • Place the dried calcium phosphate powder in a suitable crucible (e.g., alumina).

    • Place the crucible in the furnace.

    • Ramp up the temperature at a controlled rate to the desired sintering temperature (e.g., 800°C, 900°C, 1000°C, etc.).[12][13]

    • Hold the temperature at the set point for a specific duration (e.g., 2-4 hours).[9][23]

    • Allow the furnace to cool down to room temperature at a controlled rate.

    • The resulting sintered powder can then be characterized for its phase composition, crystallinity, and other properties.

Visualizations

Temperature_Effect_on_Synthesis cluster_synthesis Synthesis Temperature cluster_properties Resulting Properties Low Temp Low Temperature (e.g., < 40°C) ACP Amorphous Calcium Phosphate (ACP) Low Crystallinity Irregular Morphology Low Temp->ACP Favors formation of High Temp High Temperature (e.g., > 60°C) HAp Crystalline Hydroxyapatite (HAp) High Crystallinity Needle-like Morphology High Temp->HAp Promotes formation of

Caption: Effect of synthesis temperature on calcium phosphate properties.

Sintering_Pathway ACP Amorphous Calcium Phosphate (ACP) alpha_TCP α-Tricalcium Phosphate (α-TCP) ACP->alpha_TCP ~600°C beta_TCP β-Tricalcium Phosphate (β-TCP) alpha_TCP->beta_TCP ~950°C HAp_beta_TCP HAp + β-TCP HAp Hydroxyapatite (HAp) HAp->HAp_beta_TCP ~800-1000°C

Caption: Phase transformations of calcium phosphates during sintering.

Troubleshooting_Workflow Start Undesired Synthesis Outcome Check_Phase Incorrect Phase? Start->Check_Phase Check_Crystallinity Low Crystallinity? Check_Phase->Check_Crystallinity No Adjust_Temp Adjust Synthesis Temperature Check_Phase->Adjust_Temp Yes Increase_Temp Increase Synthesis Temperature Check_Crystallinity->Increase_Temp Yes End Desired Outcome Check_Crystallinity->End No Review_Protocol Review Protocol for Phase-Specific Temp/pH Adjust_Temp->Review_Protocol Increase_Temp->End Review_Protocol->End

Caption: Troubleshooting workflow for calcium phosphate synthesis.

References

Validation & Comparative

A Comparative Guide to Calcium Phosphate Excipients: Monocalcium vs. Dicalcium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences and drug development, the selection of appropriate excipients is a critical determinant of a final product's stability, manufacturability, and clinical efficacy. Among the most versatile inorganic excipients are the calcium phosphates, valued for their biocompatibility, safety, and functional performance in solid dosage forms. This guide provides an in-depth, objective comparison of Monocalcium Phosphate (B84403) Monohydrate (MCPM) against the two primary forms of Dicalcium Phosphate (DCP): Dicalcium Phosphate Dihydrate (DCPD) and Dicalcium Phosphate Anhydrous (DCPA). This comparison is supported by experimental data and detailed methodologies to aid researchers, scientists, and formulation professionals in making informed decisions.

I. Physicochemical and Functional Properties

The fundamental differences between these calcium phosphate salts lie in their chemical composition, hydration state, and resulting physicochemical properties. These differences translate into distinct functional behaviors as pharmaceutical excipients, particularly in tablet formulations.

Table 1: Comparison of Physicochemical Properties

PropertyMonocalcium Phosphate Monohydrate (MCPM)Dicalcium Phosphate Dihydrate (DCPD)Dicalcium Phosphate Anhydrous (DCPA)
Chemical Formula Ca(H₂PO₄)₂·H₂OCaHPO₄·2H₂OCaHPO₄
Molecular Weight 252.07 g/mol 172.09 g/mol 136.06 g/mol
Appearance White crystalline powder or granulesWhite, odorless, tasteless powderWhite, odorless, tasteless powder
Solubility in Water Highly soluble (approx. 78.3 g/100 mL). Note: Dissociates into monetite and phosphoric acid in solution.[1]Sparingly soluble (approx. 0.02 g/100 mL at 25°C)[2][3]Practically insoluble (approx. 0.02 g/100 mL at 25°C)[2][3][4]
pH (Aqueous Slurry) Highly Acidic (pH can be as low as 2.5 in cementitious systems)[5]Near Neutral to Slightly Acidic (Stable at pH < 4.2)[6]Near Neutral (pH ~7.0 for a 1% slurry; 7.6 for a 20% slurry)[5][7]
Hygroscopicity Hygroscopic[8]Low hygroscopicity, but can lose water of hydration under high humidity and temperature.Non-hygroscopic, stable in air.

Table 2: Comparison of Mechanical and Tableting Properties

PropertyMonothis compound (MCPM)Dicalcium Phosphate Dihydrate (DCPD)Dicalcium Phosphate Anhydrous (DCPA)
Primary Compaction Mechanism Data not available; less common as a direct compression excipient.Brittle FractureBrittle Fracture
Flowability (Carr's Index) Data not readily available for pharmaceutical grades.Good to FairGood to Fair
Tabletability / Compactibility Not typically used for direct compression.Good compaction properties.Good compaction properties; requires higher compression forces to achieve high tensile strength compared to plastic materials like MCC.
Lubricant Sensitivity Data not available.LowLow

II. Experimental Protocols

To ensure objective comparison and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key performance attributes of these excipients.

Powder Flowability Assessment

The flow characteristics of a powder blend are critical for ensuring uniform die filling and consistent tablet weight during high-speed manufacturing. Carr's Index is a common method for quantifying powder flow.

Protocol for Determining Carr's Index:

  • Bulk Density (ρB) Measurement:

    • Gently pour a known mass (e.g., 100 g) of the excipient powder into a graduated cylinder of a suitable volume (e.g., 250 mL) without compacting it.

    • Record the volume occupied by the powder.

    • Calculate the bulk density using the formula: ρB = mass / volume.

  • Tapped Density (ρT) Measurement:

    • Place the same graduated cylinder containing the powder onto a tapped density tester.

    • Subject the cylinder to a set number of mechanical taps (B36270) (e.g., 500 taps) from a fixed height.

    • Record the new, tapped volume.

    • Calculate the tapped density using the formula: ρT = mass / tapped volume.

  • Carr's Index (CI) Calculation:

    • Use the measured bulk and tapped densities to calculate the Carr's Index.[9]

    • Formula: CI (%) = [ (ρT - ρB) / ρT ] * 100

    • Interpretation: A Carr's Index below 15% indicates good flowability, while a value greater than 25% suggests poor flowability.[9][10]

Tablet Tensile Strength Evaluation

Tablet tensile strength is a critical quality attribute that measures the mechanical integrity of a compressed tablet. It is a more standardized measure than simple hardness or crushing force as it accounts for the tablet's dimensions.

Protocol for Determining Tablet Tensile Strength:

  • Tablet Preparation:

    • Prepare a blend of the excipient with a standard lubricant (e.g., 0.5% w/w Magnesium Stearate).

    • Compress the blend into flat-faced, cylindrical tablets of a known diameter (D) and thickness (t) using a tablet press at a defined compression force (F).

  • Crushing Force Measurement:

    • Allow the tablets to rest for a defined period (e.g., 24 hours) to allow for elastic recovery.

    • Place a tablet diametrically between the platens of a tablet hardness tester.

    • Apply a compressive load until the tablet fractures. Record the force (H) required to break the tablet.

  • Tensile Strength (σ) Calculation:

    • Calculate the tensile strength using the following formula for a cylindrical tablet:

    • Formula: σ = 2H / (π * D * t)

    • Interpretation: This value provides a standardized measure of the tablet's mechanical strength, allowing for direct comparison of the compactibility of different excipients when tested under identical conditions.

III. Visualization of Experimental and Logical Workflows

Understanding the process of excipient evaluation and its impact on drug formulation is crucial. The following diagrams, generated using Graphviz, illustrate these workflows.

Excipient_Selection_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Formulation & Compaction cluster_2 Phase 3: Tablet Evaluation MCPM MCPM (Monothis compound) PhysicoChem Physicochemical Analysis (Solubility, pH, Hygroscopicity) MCPM->PhysicoChem PowderProp Powder Properties (Flowability - Carr's Index) MCPM->PowderProp DCPD DCPD (Dicalcium Phosphate Dihydrate) DCPD->PhysicoChem DCPD->PowderProp DCPA DCPA (Dicalcium Phosphate Anhydrous) DCPA->PhysicoChem DCPA->PowderProp Blending Blending with API & Lubricant PhysicoChem->Blending Compatibility Check PowderProp->Blending Good Flow? Compaction Direct Compaction (Tablet Press) Blending->Compaction Tablets Tablet Production Compaction->Tablets TensileStrength Tensile Strength Measurement Tablets->TensileStrength Dissolution Dissolution Testing (API Release Profile) Tablets->Dissolution Stability Stability Studies Tablets->Stability Decision Select Optimal Excipient TensileStrength->Decision Dissolution->Decision Stability->Decision

Fig. 1: Excipient evaluation and selection workflow.

Carrs_Index_Methodology cluster_interpretation Interpretation of Results start Start: Obtain Powder Sample bulk_density 1. Measure Bulk Density (ρB) Pour known mass into a graduated cylinder. Record volume. start->bulk_density tap_density 2. Measure Tapped Density (ρT) Use a tapped density tester for a set number of taps. Record new volume. bulk_density->tap_density calculate 3. Calculate Carr's Index CI(%) = [(ρT - ρB) / ρT] * 100 tap_density->calculate good_flow CI < 15% Good Flow calculate->good_flow is CI low? poor_flow CI > 25% Poor Flow calculate->poor_flow is CI high?

Fig. 2: Experimental workflow for Carr's Index.

IV. Discussion and Recommendations

The choice between MCPM, DCPD, and DCPA depends heavily on the specific requirements of the drug formulation.

  • Monothis compound (MCPM): Due to its high solubility and acidic nature, MCPM is not a conventional excipient for direct compression tablets.[6] Its acidity could pose stability challenges for pH-sensitive active pharmaceutical ingredients (APIs). However, its properties might be leveraged in specialized applications such as effervescent tablets or formulations where a rapid, acidic pH change is desired upon dissolution.

  • Dicalcium Phosphate Dihydrate (DCPD): This is a widely used excipient for direct compression. Its brittle fracture mechanism facilitates strong tablet formation with low lubricant sensitivity. However, a key consideration is its hydrated nature. The water of hydration can be released under certain temperature and humidity conditions, which may be incompatible with moisture-sensitive APIs.

  • Dicalcium Phosphate Anhydrous (DCPA): As a non-hygroscopic and water-free alternative, DCPA is an excellent choice for formulations containing moisture-sensitive drugs.[5] It shares the favorable brittle fracture and low lubricant sensitivity characteristics of DCPD. While it is practically insoluble in water, this property can be advantageous for certain controlled-release matrix systems or when rapid disintegration is not desired. It generally requires higher compaction forces to produce tablets with tensile strength comparable to those made with more plastic materials.

The selection between these calcium phosphates is a balance of API compatibility, desired manufacturing performance, and the target drug release profile.

  • For moisture-sensitive APIs, DCPA is the superior choice due to its anhydrous and non-hygroscopic nature.

  • For general-purpose direct compression of robust APIs, DCPD offers excellent performance, provided that the potential for water release is considered and controlled.

  • MCPM should be considered a specialty excipient, reserved for formulations where its high solubility and acidity can be functionally harnessed, with careful consideration of its potential impact on API stability.

It is strongly recommended that formulation scientists conduct compatibility studies and evaluate the performance of these excipients with their specific API and process conditions, using the standardized protocols outlined in this guide, to make the most appropriate selection.

References

A Researcher's Guide to the Characterization of Dicalcium Phosphate Dihydrate (Brushite)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of calcium phosphate (B84403) materials is paramount. This guide provides a comparative analysis of X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) for the characterization of dicalcium phosphate dihydrate (CaHPO₄·2H₂O), commonly known as brushite. Alternative techniques are also discussed, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

Dicalcium phosphate dihydrate is a widely used biomaterial in bone cements, dental applications, and as an excipient in pharmaceutical formulations. Its crystalline structure, phase purity, and chemical composition are critical parameters that influence its performance, including biocompatibility, dissolution rate, and mechanical properties. This guide focuses on the two primary analytical techniques, XRD and FTIR, for its characterization and offers a comparison with other valuable methods.

Principle Techniques: XRD and FTIR

X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful, non-destructive techniques that provide complementary information about the structure and composition of brushite.

X-ray Diffraction (XRD) is an indispensable tool for identifying crystalline phases and determining the crystal structure of materials. When a crystalline material is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities and angles. This pattern is unique to each crystalline material and serves as a "fingerprint" for identification. For brushite, XRD is used to confirm its phase purity, determine lattice parameters, and estimate crystallite size.

Fourier-Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique that identifies the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. The resulting spectrum provides qualitative information about the chemical bonding and molecular structure. In the context of brushite, FTIR is used to identify the characteristic phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water (H₂O) groups, confirming the material's identity and hydration state.

Comparative Analysis of Characterization Techniques

A multi-technique approach is often optimal for a thorough characterization of brushite. The following table summarizes the key aspects of XRD, FTIR, and common alternative techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
XRD X-ray diffraction by crystalline latticeCrystalline phase identification, lattice parameters, crystallite size, phase quantification.[1]Highly accurate for phase identification, quantitative analysis is possible.Not sensitive to amorphous content, requires crystalline material.
FTIR Absorption of infrared radiation by molecular vibrationsFunctional group identification (e.g., PO₄³⁻, HPO₄²⁻, H₂O), chemical bonding information.[2][3]Fast, sensitive to chemical changes, can analyze various sample forms.Primarily qualitative, spectral interpretation can be complex.
SEM/EDS Imaging with a focused electron beam and analysis of emitted X-raysParticle morphology, size, and surface topography (SEM); elemental composition (EDS).[4][5]High-resolution imaging, provides elemental mapping.Surface-sensitive, may not represent bulk composition accurately.
TGA/DSC Measurement of mass change and heat flow as a function of temperatureThermal stability, dehydration behavior, phase transitions.[6][7][8][9]Quantitative information on thermal events, useful for stability studies.Destructive technique, interpretation can be influenced by experimental conditions.

Quantitative Data from XRD and FTIR Analysis

The following tables present the characteristic XRD peaks and FTIR absorption bands for dicalcium phosphate dihydrate (brushite) and its anhydrous form, dicalcium phosphate anhydrous (monetite), for comparative purposes.

X-ray Diffraction Data

Table 1: Characteristic XRD Peaks (2θ) for Brushite and Monetite

Brushite (CaHPO₄·2H₂O)Monetite (CaHPO₄)
2θ (degrees) 2θ (degrees)
11.6°26.5°
20.9°30.2°
23.4°33.2°
29.3°35.7°
31.2°47.9°
34.2°51.3°

Note: Peak positions can vary slightly depending on the instrument and sample preparation.

Fourier-Transform Infrared Spectroscopy Data

Table 2: Characteristic FTIR Absorption Bands (cm⁻¹) for Brushite and Monetite

Wavenumber (cm⁻¹)Vibrational Assignment (Brushite)Wavenumber (cm⁻¹)Vibrational Assignment (Monetite)
~3540, ~3490O-H stretching of structural water~2440, ~2870P-OH stretching
~3280, ~3160O-H stretching of structural water~1130, ~1060P-O stretching of PO₄
~1650H-O-H bending of structural water~990P-O(H) stretching
~1220P=O stretching~890P-O-P symmetric stretching
~1130, ~1060P-O stretching of PO₄~795, ~760P-O-P asymmetric stretching
~985P-O(H) stretching~580, ~520O-P-O bending
~875P-O-P symmetric stretching
~580, ~525O-P-O bending

Note: The presence of strong water bands in the high-wavenumber region is a key differentiator for brushite.[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data.

XRD Analysis Protocol
  • Sample Preparation:

    • Grind the calcium phosphate powder to a fine, homogeneous consistency using an agate mortar and pestle to minimize preferred orientation.

    • Mount the powder onto a zero-background sample holder. Ensure a flat and level surface.

  • Instrument Parameters (Typical):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.[10]

    • Scan Range (2θ): 10° to 60°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/minute.

  • Data Analysis:

    • Identify the crystalline phases by comparing the experimental diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) database.

    • Perform Rietveld refinement for quantitative phase analysis and determination of lattice parameters.[1][11]

FTIR Analysis Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the powder directly onto the ATR crystal.

    • Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters (Typical):

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in brushite.

    • Compare the spectrum with reference spectra of known calcium phosphate phases.

Visualization of Experimental Workflows

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Grind Sample p2 Mount on Holder p1->p2 a1 Set Instrument Parameters (Cu Kα, 40kV, 40mA) p2->a1 a2 Scan 2θ Range (10-60°) a1->a2 d1 Obtain Diffractogram a2->d1 d2 Phase Identification (ICDD Database) d1->d2 d3 Quantitative Analysis (Rietveld Refinement) d2->d3

FTIR_Workflow cluster_prep_ftir Sample Preparation (ATR) cluster_acq_ftir Data Acquisition cluster_analysis_ftir Data Analysis fp1 Place Powder on Crystal fp2 Apply Pressure fp1->fp2 fa1 Set Instrument Parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution) fp2->fa1 fa2 Collect Spectra (32 scans) fa1->fa2 fd1 Obtain IR Spectrum fa2->fd1 fd2 Identify Functional Groups fd1->fd2 fd3 Compare to Reference Spectra fd2->fd3

Alternative Characterization Techniques

While XRD and FTIR are primary methods, other techniques provide valuable complementary information.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)
  • Principle: SEM uses a focused beam of electrons to generate images of a sample's surface.[12] The interaction of the electron beam with the sample also produces X-rays, which are analyzed by EDS to determine the elemental composition.[4][5]

  • Application: SEM is used to visualize the particle morphology, size distribution, and surface texture of the brushite powder. EDS provides a qualitative and semi-quantitative elemental analysis, confirming the presence of calcium and phosphorus and allowing for the calculation of the Ca/P ratio.[10]

  • Experimental Protocol (SEM/EDS):

    • Sample Preparation: Mount a small amount of the powder onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

    • SEM Imaging: Insert the sample into the SEM chamber. Adjust the accelerating voltage (e.g., 10-20 kV), working distance, and magnification to obtain clear images of the particles.

    • EDS Analysis: Select a representative area or individual particles for elemental analysis. Acquire the EDS spectrum to identify the elements present and their relative abundance.

Thermal Analysis (TGA/DSC)
  • Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.

  • Application: For brushite, TGA is used to quantify the water content by observing the mass loss upon heating. The dehydration of brushite to monetite and subsequently to calcium pyrophosphate can be monitored.[6][7][8] DSC can detect the endothermic and exothermic events associated with these phase transitions.[9][13]

  • Experimental Protocol (TGA/DSC):

    • Sample Preparation: Accurately weigh a small amount of the powder (typically 5-10 mg) into a TGA/DSC pan (e.g., aluminum or alumina).

    • Instrument Parameters: Place the pan in the instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for thermal events (peaks).

Characterization_Comparison Brushite Dicalcium Phosphate Dihydrate (Brushite) XRD XRD Brushite->XRD FTIR FTIR Brushite->FTIR SEM_EDS SEM_EDS Brushite->SEM_EDS TGA_DSC TGA_DSC Brushite->TGA_DSC XRD_info XRD_info XRD->XRD_info FTIR_info FTIR_info FTIR->FTIR_info SEM_EDS_info SEM_EDS_info SEM_EDS->SEM_EDS_info TGA_DSC_info TGA_DSC_info TGA_DSC->TGA_DSC_info

By employing a combination of these analytical techniques, researchers can achieve a comprehensive understanding of the physicochemical properties of dicalcium phosphate dihydrate, ensuring its quality and performance in various scientific and industrial applications.

References

A Researcher's Guide to the Analytical Validation of Calcium Phosphate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of calcium phosphate (B84403) is paramount for the integrity of experimental results and the safety and efficacy of final products. This guide provides an objective comparison of common analytical methods for validating the purity of calcium phosphate, complete with experimental data and detailed protocols.

The selection of an appropriate analytical technique is critical and often depends on the specific purity attribute being investigated, such as elemental composition, phase purity, or the presence of contaminants. This guide explores a range of instrumental and classical methods, offering insights into their principles, strengths, and limitations.

Comparison of Analytical Methods

A variety of techniques are available for the comprehensive analysis of calcium phosphate purity. The choice of method is often a trade-off between speed, cost, and accuracy. For routine quality control, faster instrumental methods are often preferred, while classical methods may serve as a reference for validation.[1][2]

Analytical MethodPrincipleKey Performance CharacteristicsTypical Applications
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Atomization and excitation of the sample in argon plasma, followed by detection of element-specific emitted light.High sensitivity and speed. Recommended for routine, fast analysis.[1][2] Requires validation with a primary method like gravimetry.Determination of elemental composition (Ca/P ratio) and trace elemental impurities.
X-ray Diffraction (XRD) Diffraction of X-rays by the crystalline structure of the material, producing a unique pattern for each phase.Gold standard for phase identification and quantification. Can distinguish between different calcium phosphate phases like hydroxyapatite, β-tricalcium phosphate, and dicalcium phosphate dihydrate.[3]Phase purity analysis, identification of crystalline impurities.
Ion Chromatography (IC) Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection.High reproducibility for quantifying orthophosphate ions. [4][5][6] Can be more reliable than HPLC for long-term measurements.[4][5][6]Quantification of phosphate content, particularly in processed foods or complex matrices.
Gravimetric Analysis Precipitation of an element of interest as an insoluble compound, which is then filtered, dried, and weighed.High accuracy and precision. Often used as a reference method to validate instrumental techniques.[1][2] Time-consuming.Precise quantification of calcium and phosphate content.
Titrimetric Analysis Quantitative chemical reaction (titration) with a standardized solution to determine the concentration of a substance.Cost-effective and accurate. Can be used for determining calcium content after precipitation as calcium oxalate.[7]Assay of calcium and phosphate content.
X-ray Photoelectron Spectroscopy (XPS) Analysis of the kinetic energy of electrons ejected from a material when irradiated with X-rays, providing elemental and chemical state information.Surface-sensitive technique. Useful for discriminating between different calcium phosphate phases based on surface chemistry.[3][8]Surface characterization and phase identification at the surface.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of typical experimental protocols for key analytical methods.

1. Sample Preparation for ICP-OES Analysis of Ca/P Ratio

A crucial step in the analysis of calcium-rich materials is the complete digestion of the sample to ensure all elements are in solution for accurate measurement.

  • Objective: To dissolve calcium phosphate samples for the determination of elemental composition by ICP-OES.

  • Reagents: Nitric acid (HNO₃), hydrogen peroxide (H₂O₂), aqua regia (a mixture of nitric acid and hydrochloric acid).

  • Procedure:

    • Weigh a precise amount of the calcium phosphate sample into a microwave digestion vessel.

    • Add a suitable digestion reagent. A study comparing different reagents found that Lefort aqua regia (a variation of aqua regia) provided the best results for precision and trueness in the analysis of various elements in calcium-rich materials.[9]

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature and pressure according to a validated program to ensure complete dissolution.

    • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

    • The solution is now ready for analysis by ICP-OES.

2. Phase Identification by X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in a material.

  • Objective: To identify the crystalline phases and assess the phase purity of a calcium phosphate powder.

  • Instrument: X-ray diffractometer.

  • Procedure:

    • Grind the calcium phosphate sample to a fine powder to ensure random orientation of the crystallites.

    • Mount the powder on a sample holder.

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 10° to 80°).

    • Initiate the scan. The instrument will measure the intensity of the diffracted X-rays at different angles.

    • The resulting diffractogram is a plot of intensity versus 2θ.

    • Compare the experimental diffraction pattern to a database of known phases (e.g., from the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample.[3]

3. Quantification of Orthophosphate by Ion Chromatography (IC)

IC is a powerful technique for the separation and quantification of ionic species.

  • Objective: To determine the concentration of orthophosphate ions in a sample.

  • Instrument: Ion chromatograph with a conductivity detector.

  • Mobile Phase: A potassium hydroxide (B78521) (KOH) solution is often used.[4][5][6]

  • Procedure:

    • Prepare a series of standard solutions of known phosphate concentrations.

    • Dissolve the calcium phosphate sample in a suitable solvent, such as dilute hydrochloric acid, to liberate the phosphate ions.[4][6]

    • Filter the sample solution to remove any particulates.

    • Inject a known volume of the sample and standard solutions into the ion chromatograph.

    • The phosphate ions are separated from other anions on the analytical column.

    • The conductivity detector measures the concentration of the eluted ions.

    • A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of phosphate in the sample is then determined from this curve.

Visualizing the Analytical Workflow

A clear understanding of the analytical workflow is essential for planning and executing the purity validation of calcium phosphate.

Analytical_Workflow_for_Calcium_Phosphate_Purity cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Weighing Sample Weighing Dissolution Dissolution/ Digestion Sample_Weighing->Dissolution XRD XRD (Phase Analysis) Sample_Weighing->XRD Direct Analysis (Solid State) Dilution Dilution Dissolution->Dilution ICP_OES ICP-OES (Elemental Analysis) Dilution->ICP_OES IC IC (Anion Analysis) Dilution->IC Classical_Methods Classical Methods (Gravimetry/Titrimetry) Dilution->Classical_Methods Data_Processing Data Processing ICP_OES->Data_Processing XRD->Data_Processing IC->Data_Processing Classical_Methods->Data_Processing Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for Calcium Phosphate Purity Validation.

References

A Comparative Guide to Monocalcium Phosphate and Hydroxyapatite for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the field of biomaterials, particularly for bone regeneration and drug delivery, calcium phosphates are a cornerstone due to their chemical similarity to the mineral phase of bone. Among the various types of calcium phosphates, monocalcium phosphate (B84403) (MCP) and hydroxyapatite (B223615) (HA) are frequently investigated. This guide provides a detailed, objective comparison of their properties, performance, and applications, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their material selection process.

Physicochemical Properties: A Head-to-Head Comparison

Monocalcium phosphate and hydroxyapatite exhibit fundamental differences in their chemical composition, solubility, and stability, which dictate their behavior in physiological environments. Hydroxyapatite is the most stable calcium phosphate phase under physiological conditions, while monocalcium phosphate is significantly more acidic and soluble.[1][2]

PropertyMonocalcium Phosphate (MCP)Hydroxyapatite (HA)
Chemical Formula Ca(H₂PO₄)₂·H₂O (Monohydrate)Ca₁₀(PO₄)₆(OH)₂
Ca/P Molar Ratio 0.5[2]1.67[3]
Molecular Weight 252.07 g/mol (Monohydrate)1004.61 g/mol
Solubility in Water (25°C) ~18 g/L[2]~0.0003 g/L
pH Stability Range 0.0 - 2.0 (highly acidic)[2]Stable in neutral to alkaline pH
Crystal System TriclinicHexagonal[4]

Synthesis Methodologies

Both monocalcium phosphate and hydroxyapatite can be synthesized through various methods, with wet-chemical precipitation being one of the most common due to its scalability and control over particle characteristics.[5][6] Other methods include sol-gel, hydrothermal synthesis, and solid-state reactions.[7][8]

A typical synthesis procedure involves the controlled reaction of calcium and phosphate precursors. For instance, MCP can be synthesized by reacting calcium carbonate with phosphoric acid.[5] Hydroxyapatite is commonly synthesized by reacting a calcium salt like calcium nitrate (B79036) with a phosphate source such as ammonium (B1175870) phosphate at a controlled pH.[6]

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Processing Ca_Source Calcium Source (e.g., Ca(NO₃)₂, CaCO₃) Reaction_Vessel Reaction Vessel (Aqueous Media) Ca_Source->Reaction_Vessel P_Source Phosphate Source (e.g., (NH₄)₂HPO₄, H₃PO₄) P_Source->Reaction_Vessel Aging Aging Reaction_Vessel->Aging Precipitation pH_Control pH Adjustment (e.g., NH₄OH) pH_Control->Reaction_Vessel Temp_Control Temperature Control Temp_Control->Reaction_Vessel Washing Washing & Filtering Aging->Washing Drying Drying Washing->Drying Calcination Calcination (Optional, for HA) Drying->Calcination Product Final CaP Powder (MCP or HA) Drying->Product Directly for some syntheses Calcination->Product Improves crystallinity G prep Prepare Material Extracts (MCP, HA, Controls) in Medium (37°C, 24h) expose Replace Medium with Material Extracts prep->expose seed Seed L929 Fibroblasts in 96-well plate attach Incubate (24h) for Cell Attachment seed->attach attach->expose incubate2 Incubate (24h) expose->incubate2 mtt Add MTT Reagent Incubate (2-4h) incubate2->mtt dissolve Dissolve Formazan Crystals (Isopropanol/DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate % Cell Viability read->analyze G Ions Ca²⁺ and PO₄³⁻ Ions (from CaP dissolution) Membrane Cell Membrane Ions->Membrane Activate Receptors MAPK MAPK/ERK Pathway Membrane->MAPK Signal Transduction Transcription Transcription Factors (e.g., Runx2) MAPK->Transcription Signal Transduction MSC Mesenchymal Stem Cell Transcription->MSC Promotes Osteoblast Osteoblast (Bone-forming cell) MSC->Osteoblast Differentiation Bone New Bone Formation (Matrix Mineralization) Osteoblast->Bone

References

A Comparative Analysis of Calcium Phosphate Phases for Bone Graft Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of Hydroxyapatite (HA), Beta-Tricalcium Phosphate (B84403) (β-TCP), and Biphasic Calcium Phosphate (BCP) in bone regeneration.

The selection of an appropriate bone graft substitute is critical for successful clinical outcomes in orthopedic and dental applications. Calcium phosphate (CaP) ceramics are a cornerstone in this field due to their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductive properties. This guide provides an objective comparison of the three most prominent calcium phosphate phases—Hydroxyapatite (HA), Beta-Tricalcium Phosphate (β-TCP), and Biphasic Calcium Phosphate (BCP)—supported by experimental data to aid in the selection of the optimal material for specific research and therapeutic needs.

Performance Comparison of Calcium Phosphate Phases

The ideal bone graft material should be biocompatible, promote new bone formation (osteoconductive and ideally osteoinductive), and degrade at a rate that matches the formation of new host bone. HA, β-TCP, and BCP each present a unique combination of these properties.

Hydroxyapatite (HA) is the most stable and least soluble phase of calcium phosphate, closely mimicking the mineral component of human bone.[1][2] Its low degradation rate provides long-term structural support, making it suitable for applications where a stable scaffold is paramount.[3]

Beta-Tricalcium Phosphate (β-TCP) is a more soluble and resorbable member of the calcium phosphate family.[4] Its faster degradation allows for more rapid replacement by newly forming bone, which can be advantageous in certain clinical scenarios.[3]

Biphasic Calcium Phosphate (BCP) is a composite material that combines the properties of both HA and β-TCP.[5] By adjusting the ratio of HA to β-TCP, the degradation rate and biological response of BCP can be tailored to specific applications, offering a balance between the stability of HA and the resorbability of β-TCP.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a direct comparison of the performance of HA, β-TCP, and BCP.

Parameter Hydroxyapatite (HA) β-Tricalcium Phosphate (β-TCP) Biphasic Calcium Phosphate (BCP) Control (Empty Defect) Reference
New Bone Formation (%, 8 weeks, rabbit calvaria) 6.95 ± 3.51 mm²4.04 ± 1.39 mm²9.03 ± 3.39 mm²-Hwang et al., 2012
New Bone Formation (%, 6 months, human socket preservation) --26.47 ± 14.71% (IBCP)-Ruga et al., 2022
Residual Graft (%, 6 months, human socket preservation) --13.1 ± 14.07% (IBCP)-Ruga et al., 2022
New Bone Formation (%, 4 weeks, rat cranial defect) -52.4%49.2%-Ghanaati et al., 2014
New Bone Formation (%, 8 weeks, rabbit calvaria) --78.06 ± 8.95%-de Assis et al., 2013

Note: Direct comparisons should be made with caution due to variations in experimental models, defect sizes, and specific material properties (e.g., porosity, particle size).

Calcium Phosphate Phase Degradation/Resorption Rate Key Characteristics
Hydroxyapatite (HA) Very SlowProvides a stable, long-term scaffold.[3]
β-Tricalcium Phosphate (β-TCP) Moderate to FastResorbs as new bone is formed.[3]
Biphasic Calcium Phosphate (BCP) Intermediate and AdjustableDegradation rate can be controlled by the HA/β-TCP ratio.[6][7]

Signaling Pathways in Osteogenesis

The interaction of calcium phosphate biomaterials with cells at the molecular level is crucial for initiating the bone regeneration cascade. Different phases of calcium phosphate can modulate key signaling pathways involved in osteoblast differentiation and function.

Hydroxyapatite (HA) Induced Osteogenesis

HA has been shown to promote osteogenic differentiation by activating several key signaling pathways, including the Bone Morphogenetic Protein (BMP), Wnt, and Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38).[2] These pathways converge to upregulate the expression of critical osteogenic transcription factors like Runx2, leading to the expression of bone matrix proteins such as collagen type I (COL1), alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN).

HA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HA Hydroxyapatite Surface Integrins Integrins HA->Integrins Adhesion Wnt_Pathway Wnt/β-catenin Pathway HA->Wnt_Pathway BMP_Pathway BMP/SMAD Pathway HA->BMP_Pathway FAK FAK Integrins->FAK MAPK_Pathway ERK / p38 (MAPK Pathway) FAK->MAPK_Pathway Runx2 Runx2 MAPK_Pathway->Runx2 Wnt_Pathway->Runx2 BMP_Pathway->Runx2 Osteogenic_Genes Osteogenic Gene Expression (ALP, COL1, OCN) Runx2->Osteogenic_Genes

Signaling pathways activated by Hydroxyapatite.
β-Tricalcium Phosphate (β-TCP) Mediated Bone Remodeling

β-TCP's higher solubility leads to the release of calcium and phosphate ions, which can influence cellular behavior. Studies suggest that β-TCP promotes the expression of markers associated with both bone formation and resorption. For instance, it has been shown to enhance the expression of EphrinB2 (EfnB2) and collagen triple helix repeat containing 1 (Cthrc1) in osteoclasts, which are involved in the coupling of bone resorption and formation. Furthermore, β-TCP has been observed to upregulate the osteogenic differentiation marker Runx2.[8]

TCP_Signaling cluster_cells Cellular Interactions cluster_markers Marker Expression TCP β-Tricalcium Phosphate (β-TCP) Ion_Release Ca²⁺ & PO₄³⁻ Ion Release TCP->Ion_Release Dissolution Osteoclast Osteoclast EfnB2_Cthrc1 EphrinB2 / Cthrc1 (Coupling Factors) Osteoclast->EfnB2_Cthrc1 Osteoblast Osteoblast Runx2 Runx2 (Osteogenic Marker) Osteoblast->Runx2 Ion_Release->Osteoclast Stimulates Ion_Release->Osteoblast Stimulates EfnB2_Cthrc1->Osteoblast Coupling Signal Runx2->Osteoblast Differentiation

Cellular interactions with β-Tricalcium Phosphate.
Biphasic Calcium Phosphate (BCP) for Balanced Osteogenesis

BCP leverages the properties of both its components. The HA phase provides a stable osteoconductive scaffold, while the dissolution of the β-TCP phase releases ions that can stimulate osteogenic differentiation. This combination is thought to create a favorable microenvironment for bone regeneration by modulating a balance of signaling pathways involved in both bone formation and remodeling. The adjustable HA/β-TCP ratio allows for the fine-tuning of this biological response.[7]

BCP_Logic cluster_components Components cluster_properties Properties BCP Biphasic Calcium Phosphate (BCP) HA_component Hydroxyapatite (HA) Phase BCP->HA_component TCP_component β-Tricalcium Phosphate (β-TCP) Phase BCP->TCP_component Stability Structural Stability Osteoconductivity HA_component->Stability Resorbability Resorbability Ion Release TCP_component->Resorbability Balanced_Response Balanced Osteogenic Response Stability->Balanced_Response Resorbability->Balanced_Response

Logical relationship of BCP components and properties.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines of key protocols used in the evaluation of calcium phosphate bone grafts.

In Vitro Biocompatibility and Osteogenic Differentiation

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the effect of material extracts on the metabolic activity of osteoblast-like cells, as an indicator of biocompatibility.

  • Methodology:

    • Prepare extracts of the calcium phosphate materials (HA, β-TCP, BCP) by incubating them in cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.

    • Seed osteoblast-like cells (e.g., SaOS-2, MC3T3-E1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Replace the culture medium with the prepared material extracts and incubate for another 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the control (cells cultured in medium without material extract).

2. Alkaline Phosphatase (ALP) Activity Assay

  • Objective: To quantify an early marker of osteogenic differentiation in cells cultured on calcium phosphate materials.

  • Methodology:

    • Seed osteoblast-like cells on the surface of the calcium phosphate materials or in culture wells containing material particles.

    • Culture the cells in an osteogenic differentiation medium for various time points (e.g., 7, 14, and 21 days).

    • At each time point, lyse the cells to release intracellular proteins, including ALP.

    • Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution. ALP will catalyze the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow-colored product.

    • Stop the reaction with a stop solution (e.g., NaOH).

    • Measure the absorbance of pNP at 405 nm. The ALP activity is typically normalized to the total protein content of the cell lysate.

In Vivo Bone Regeneration Assessment

1. Rabbit Calvarial Defect Model

  • Objective: To evaluate the in vivo bone-forming capacity of calcium phosphate grafts in a critical-sized defect model.

  • Methodology:

    • Under general anesthesia, create critical-sized circular defects (e.g., 8 mm in diameter) in the calvaria of skeletally mature rabbits.

    • Fill the defects with the different calcium phosphate materials (HA, β-TCP, BCP). An empty defect can serve as a negative control.

    • After a predetermined healing period (e.g., 4, 8, or 12 weeks), euthanize the animals and retrieve the calvarial bone blocks containing the defects.

    • Fix the specimens in 10% neutral buffered formalin for histological and/or micro-computed tomography (μCT) analysis.

2. Micro-Computed Tomography (μCT) Analysis

  • Objective: To non-destructively quantify the volume and microarchitecture of newly formed bone within the defect site.

  • Methodology:

    • Scan the retrieved bone blocks using a high-resolution μCT scanner.

    • Define a volume of interest (VOI) that encompasses the original defect area.

    • Apply a global threshold to segment the mineralized tissue (new bone and residual graft material) from the non-mineralized tissue.

    • Quantify key morphometric parameters within the VOI, such as:

      • New Bone Volume (BV/TV, %)

      • Trabecular Thickness (Tb.Th, µm)

      • Trabecular Number (Tb.N, 1/mm)

      • Trabecular Separation (Tb.Sp, µm)

    • If possible, use different density thresholds to distinguish between the residual graft material and the newly formed bone.

3. Histological and Histomorphometric Analysis

  • Objective: To qualitatively and quantitatively assess the tissue response to the implanted materials, including new bone formation, graft degradation, and cellular infiltration.

  • Methodology:

    • Decalcify the fixed bone specimens (if necessary) and embed them in paraffin (B1166041) or resin.

    • Prepare thin sections (e.g., 5 µm) from the center of the defect.

    • Stain the sections with histological stains such as Hematoxylin and Eosin (H&E) for general tissue morphology and Masson's Trichrome to visualize collagen and mineralized bone.

    • Perform a qualitative analysis under a light microscope to assess tissue integration, inflammation, and the presence of osteoblasts and osteoclasts.

    • Conduct a quantitative histomorphometric analysis using image analysis software to measure the area of new bone formation, residual graft material, and connective tissue within the defect.

General experimental workflow for bone graft evaluation.

References

A Comparative In Vitro Biocompatibility Guide to Calcium Phosphate Monohydrate and Other Calcium Phosphate Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biocompatibility of Monocalcium Phosphate (B84403) Monohydrate (MCPM), a key component in some self-setting bone cements, against two other widely used calcium phosphate biomaterials: Hydroxyapatite (B223615) (HA) and Beta-Tricalcium Phosphate (β-TCP). Due to the reactive nature of MCPM, which typically converts to Dicalcium Phosphate Dihydrate (DCPD) and subsequently to hydroxyapatite in aqueous environments, this guide will focus on the biocompatibility of the resulting MCPM-derived materials in comparison to the more stable HA and β-TCP ceramics.

Executive Summary

Calcium phosphate-based biomaterials are renowned for their excellent biocompatibility and osteoconductivity, making them a cornerstone in bone regeneration applications.[1][2] While hydroxyapatite and β-tricalcium phosphate are the most common crystalline forms used, monocalcium phosphate monohydrate is gaining interest as a reactive component in calcium phosphate cements. The in vitro assessment of these materials is crucial for predicting their in vivo performance. This guide synthesizes available data on cell viability, cytotoxicity, and inflammatory response to provide a comparative overview for researchers and developers in the field.

Comparative Analysis of In Vitro Biocompatibility

The in vitro biocompatibility of calcium phosphate materials is often assessed by evaluating cellular responses such as viability, proliferation, and cytotoxicity. Osteoblasts and macrophages are key cell types used in these assessments as they represent bone-forming and inflammatory responses, respectively.

Cell Viability and Cytotoxicity

Common assays to evaluate cell viability and cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity in living cells, and the LDH (lactate dehydrogenase) assay, which quantifies membrane damage by measuring the release of this enzyme from dead cells.

While direct comparative data for pure MCPM is limited due to its reactivity, studies on cements formulated with MCPM provide valuable insights. For instance, a study comparing a cement made from MCPM and HA (which forms DCPD) with a β-TCP-based cement found that the MCPM/HA cement led to a significant reduction in the viability of co-cultured cells after 48 hours, whereas the β-TCP cement showed no difference from the control.[3][4] This suggests that the initial acidic environment created by MCPM dissolution might have a transient cytotoxic effect. However, other studies have shown that DCPD, the product of MCPM reaction, is generally biocompatible.[5][6]

BiomaterialCell TypeAssayTime PointResultReference
MCPM/HA Cement (forms DCPD) Mesenchymal Stem CellsCell Viability Assay48 hoursSignificantly reduced cell viability compared to control.[3][4]
β-Tricalcium Phosphate (β-TCP) Cement Mesenchymal Stem CellsCell Viability Assay48 hoursNo significant difference in cell viability compared to control.[3][4]
Dicalcium Phosphate Dihydrate (DCPD) VariousWST-1 and LDH AssayNot specifiedNo harmful effect observed.[5]
Hydroxyapatite (HA) Osteoblast-like cellsMTT Assay3 and 7 daysLow initial toxicity, with increased cell viability over time.[1]
Biphasic Calcium Phosphate (HA/β-TCP) MacrophagesCCK-8 Assay6 and 48 hoursOver 90% cell viability, with higher proliferation at 100 µg/mL compared to control.[7]

Table 1: Comparative In Vitro Cell Viability and Cytotoxicity of Calcium Phosphate Biomaterials.

Inflammatory Response

The interaction of biomaterials with immune cells, particularly macrophages, is critical in determining the success of an implant. Macrophages can polarize into a pro-inflammatory (M1) or an anti-inflammatory/pro-regenerative (M2) phenotype. An ideal biomaterial should modulate this response to favor tissue healing.

Studies have shown that basic calcium phosphate crystals can promote macrophage survival and DNA synthesis.[8] The inflammatory response to different calcium phosphates can vary. For example, biphasic calcium phosphate cements containing β-TCP have been shown to promote the polarization of macrophages towards the anti-inflammatory M2 phenotype.[9] Research on low-temperature calcium phosphate ceramics, including DCPD, indicates that these materials are biologically active towards human macrophage and monocyte cells and can modulate their inflammatory response.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biocompatibility studies. Below are summaries of standard protocols for MTT and LDH assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Material Exposure: Introduce the biomaterial extracts or place the material directly in contact with the cells. Include positive (e.g., cytotoxic agent) and negative (e.g., cell culture medium only) controls.

  • Incubation: Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

LDH Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells.[14][15][16][17]

  • Cell Seeding and Treatment: Prepare cell cultures in a 96-well plate and expose them to the biomaterial as in the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Stop Solution Addition: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The percentage of cytotoxicity is calculated based on the absorbance values of the experimental samples relative to the controls.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms behind cellular responses to biomaterials is essential. The following diagrams illustrate key signaling pathways and a typical experimental workflow for in vitro biocompatibility assessment.

Osteoblast_Signaling_Pathway cluster_material Calcium Phosphate Surface cluster_cell Osteoblast Material CaP Biomaterial Integrins Integrins Material->Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK MAPK MAPK Pathway (ERK, p38) FAK->MAPK Wnt Wnt/β-catenin Pathway FAK->Wnt Runx2 Runx2 MAPK->Runx2 Wnt->Runx2 Differentiation Osteogenic Differentiation (ALP, OCN, BSP) Runx2->Differentiation

Osteoblast signaling on CaP surfaces.

The interaction of osteoblasts with calcium phosphate surfaces is often mediated by integrin receptors, which recognize adsorbed proteins on the material surface.[18][19][20] This interaction can trigger intracellular signaling cascades, such as the MAPK and Wnt pathways, leading to the activation of transcription factors like Runx2, which is a master regulator of osteoblast differentiation.[21][22]

Macrophage_Response_Workflow cluster_workflow In Vitro Macrophage Response Assessment start Isolate/Culture Macrophages (e.g., RAW 264.7, THP-1) exposure Expose to Biomaterial (MCPM-derived, HA, β-TCP) start->exposure viability Assess Cell Viability (e.g., MTT, AlamarBlue) exposure->viability cytotoxicity Measure Cytotoxicity (e.g., LDH Assay) exposure->cytotoxicity polarization Analyze Macrophage Polarization (M1/M2 Markers) exposure->polarization end Comparative Analysis viability->end cytotoxicity->end cytokine Quantify Cytokine Secretion (e.g., ELISA for TNF-α, IL-10) polarization->cytokine cytokine->end

Workflow for macrophage response.

Assessing the in vitro inflammatory response involves culturing macrophages with the biomaterial and then evaluating various parameters.[23][24][25] This includes basic viability and cytotoxicity, as well as more specific analyses of macrophage phenotype (M1 vs. M2) through gene expression or surface marker analysis, and the quantification of secreted pro- and anti-inflammatory cytokines.

Conclusion

The in vitro biocompatibility of this compound, primarily through its reaction product dicalcium phosphate dihydrate, appears promising, though initial acidic conditions may pose a transient challenge to cell viability. In comparison, hydroxyapatite and β-tricalcium phosphate remain the gold standards with extensive evidence of excellent biocompatibility. While MCPM-based cements can be formulated to be biocompatible, careful consideration of their degradation kinetics and local pH effects is warranted. Future research should focus on direct, long-term comparative studies of MCPM-derived materials against HA and β-TCP to fully elucidate their relative performance for specific bone regeneration applications.

References

quantitative analysis of calcium and phosphate content

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantitative Analysis of Calcium and Phosphate (B84403)

For researchers, scientists, and drug development professionals, the accurate quantification of calcium and phosphate is critical for a vast array of studies, from cellular signaling to the development of novel therapeutics. This guide provides an objective comparison of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Comparison of Quantitative Analysis Methods

The selection of an analytical method for calcium and phosphate quantification hinges on several factors, including the required sensitivity, the sample matrix, available equipment, and the desired throughput. Below is a comparative summary of the most widely used techniques.

Quantitative Data Summary
MethodAnalytePrincipleTypical Detection LimitLinearity RangeKey AdvantagesKey Disadvantages
Colorimetric Assay (o-cresolphthalein) CalciumForms a colored complex with calcium in an alkaline medium.[1]~2.0 mg/dL[2]Up to 20 mg/dL[2]Simple, rapid, inexpensive, suitable for high-throughput screening.[1]Susceptible to interference from proteins, lipids, and magnesium.[3][4]
Colorimetric Assay (Molybdenum Blue) PhosphateForms a blue-colored phosphomolybdate complex.[5][6]~3 µg/L[7]0.004 to 1.2 mg/L[8]High sensitivity, well-established method.[7][8]Potential for interference from silicates and arsenates.[8]
Atomic Absorption Spectrometry (AAS) CalciumMeasures the absorption of light by free calcium atoms in a flame.[9][10]~0.01 mg/L0.01 to 5.0 mg/L[11]High specificity and sensitivity.[12]Interferences from phosphate and other ions require the use of releasing agents like lanthanum chloride.[12][13]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Calcium & PhosphateIonizes samples in a high-temperature plasma and separates ions based on their mass-to-charge ratio.[14]~30 µg/L for Phosphate[8]Wide dynamic rangeHigh sensitivity, multi-element analysis capabilities, robust against matrix effects with modern instruments.[15][16]High initial instrument cost, requires skilled operator.
Ion Chromatography (IC) PhosphateSeparates ions based on their interaction with a stationary phase, followed by conductivity detection.[17]~10 µg/L[18]Wide rangeCan speciate different forms of phosphate, eliminates certain chemical interferences.[19][18]Can be interfered with by high concentrations of other anions.
Complexometric Titration (EDTA) CalciumTitration with EDTA, a chelating agent that forms a stable complex with calcium.[20]Dependent on indicator sensitivityDependent on titrant concentrationLow cost, simple equipment.[20]Lower sensitivity compared to instrumental methods, potential for endpoint determination error.[20]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are summaries of standard protocols for key analytical methods.

Calcium Quantification by o-Cresolphthalein (B1221799) Colorimetric Assay

This method is based on the reaction of calcium with o-cresolphthalein complexone (CPC) in an alkaline solution to form a purple-colored complex, with the absorbance measured at approximately 570 nm.[1][2]

Protocol Summary:

  • Reagent Preparation: Prepare a working reagent by combining an equal volume of a color reagent (containing o-cresolphthalein complexone and 8-hydroxyquinoline (B1678124) to mask magnesium interference) and a buffer reagent (e.g., 2-Amino-2-Methyl-1-Propanol).[1] Allow the mixture to stand at room temperature before use.[1]

  • Sample Preparation: Serum or plasma samples should be free of hemolysis.[4] Other biological fluids may require deproteinization or centrifugation to remove turbidity.[3]

  • Assay Procedure (96-well plate format):

    • Add 5 µL of standards, samples, and a blank (deionized water) to separate wells.[3]

    • Add 190 µL of the buffer solution to each well and mix. Incubate for 5 minutes at room temperature.[3]

    • Add 50 µL of the chromogen solution to each well, mix, and incubate for an additional 5 minutes at room temperature.[3]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[1][3]

  • Calculation: Subtract the blank absorbance from the standard and sample absorbances. Construct a standard curve and determine the calcium concentration in the samples.

Phosphate Quantification by Molybdenum Blue (Ascorbic Acid) Method

This widely used spectrophotometric method relies on the formation of a phosphomolybdate complex, which is then reduced by ascorbic acid to a stable blue-colored compound. The intensity of the blue color, measured around 880 nm, is directly proportional to the phosphate concentration.[5][11]

Protocol Summary:

  • Reagent Preparation:

    • Ammonium (B1175870) Molybdate (B1676688) Solution: Dissolve ammonium molybdate in sulfuric acid.[11]

    • Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid in deionized water.[11][21]

    • Potassium Antimonyl Tartrate Solution: Dissolve potassium antimonyl tartrate in deionized water.[11]

    • Mixed Reagent: Combine the ammonium molybdate, ascorbic acid, and potassium antimonyl tartrate solutions in the correct proportions. This reagent should be prepared fresh daily.[11]

  • Sample Preparation: Samples may require digestion to convert all forms of phosphorus to orthophosphate.[11]

  • Assay Procedure (Microplate format):

    • Pipette 200 µL of diluted samples and standards into the wells of a 96-well plate.[5]

    • Add 8 µL of the ammonium molybdate solution.[5]

    • Add 2 µL of a 7.2% (w/v) L-ascorbic acid solution.[5]

    • Seal the plate and mix well.[5]

    • Incubate for 20 minutes at room temperature in the dark.[5]

  • Measurement: Measure the absorbance at 880 nm.[5]

  • Calculation: After subtracting the blank reading, create a standard curve to determine the phosphate concentration in the samples.

Calcium Analysis by Atomic Absorption Spectrometry (AAS)

AAS is a highly specific method for determining calcium concentration. The sample is aspirated into a flame, where it is atomized. A light beam from a calcium hollow-cathode lamp is passed through the flame, and the amount of light absorbed by the calcium atoms is measured.[9][10]

Protocol Summary:

  • Instrument Setup:

    • Install a calcium hollow-cathode lamp.

    • Set the wavelength to 422.7 nm.[9]

    • Use a reducing air-acetylene flame.[9]

  • Reagent Preparation:

    • Standard Solutions: Prepare a series of calcium standards (e.g., 0, 2, 4, 6, 8 mg/L) from a stock solution.[9]

    • Releasing Agent: Prepare a lanthanum chloride solution (e.g., 25 g/L) to prevent interference from phosphate.[9] Add this to all standards and samples.[9]

  • Sample Preparation: Samples may require digestion (wet or dry ashing) to remove organic matter.[10] Dilute the sample to fall within the linear range of the instrument.

  • Measurement:

    • Aspirate the blank, standards, and samples into the flame.

    • Record the absorbance readings.

  • Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Use the equation of the line to calculate the calcium concentration in the samples.

Visualizing Pathways and Workflows

Understanding the context of calcium and phosphate in biological systems and the flow of analytical procedures is essential. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

CalciumSignalingPathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal (e.g., Hormone, Growth Factor) Receptor Receptor (e.g., GPCR, RTK) Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_Channel Calcium Channel Ca_Cytosol Cytosolic Ca²⁺ (Increased) Ca_Channel->Ca_Cytosol Ca²⁺ influx IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol->PKC activates Calmodulin Calmodulin Ca_Cytosol->Calmodulin binds Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) PKC->Cellular_Response CaM_Kinase CaM Kinase Calmodulin->CaM_Kinase activates CaM_Kinase->Cellular_Response IP3R->Ca_Cytosol releases Ca²⁺ Ca_ER Ca²⁺ Store Ca_ER->IP3R

Caption: A simplified diagram of a typical calcium signaling pathway.

ICPMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection Digestion 2. Acid Digestion (if required) Sample_Collection->Digestion Dilution 3. Dilution Digestion->Dilution Sample_Intro 4. Sample Introduction (Nebulization) Dilution->Sample_Intro Std_Prep Standard Preparation Std_Prep->Sample_Intro for calibration Plasma 5. Ionization in Plasma Sample_Intro->Plasma Mass_Spec 6. Mass Spectrometry Plasma->Mass_Spec Detection 7. Detection Mass_Spec->Detection Calibration 8. Calibration Curve Detection->Calibration Quantification 9. Quantification Calibration->Quantification Report 10. Report Generation Quantification->Report

Caption: A generalized experimental workflow for ICP-MS analysis.

References

A Comparative Guide to the Dissolution Rates of Calcium Phosphate Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate calcium phosphate (B84403) biomaterial for a specific application hinges on a thorough understanding of its dissolution characteristics. The rate at which a calcium phosphate material degrades in a physiological environment dictates its resorption profile, ion release kinetics, and ultimately its efficacy in bone regeneration or as a drug delivery vehicle. This guide provides an objective comparison of the dissolution rates of calcium phosphate monohydrate (Monetite) and its common alternatives, supported by experimental data and detailed methodologies.

Comparative Dissolution Rate Data

The dissolution rate of calcium phosphate biomaterials is influenced by a multitude of factors including their specific phase composition, crystallinity, porosity, surface area, and the surrounding environmental conditions such as pH. The following table summarizes quantitative data on the dissolution and degradation of various calcium phosphate phases from in vitro studies. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.

Calcium Phosphate PhaseCompositionExperimental ConditionsDissolution/Degradation RateReference
Monetite (DCPA) CaHPO₄Physiological solution, 14 daysCumulative Ca²⁺ release: ~250 mg/L[1]
Brushite (DCPD) CaHPO₄·2H₂OPhysiological solution, 14 daysCumulative Ca²⁺ release: ~560 mg/L[1]
β-Tricalcium Phosphate (β-TCP) β-Ca₃(PO₄)₂Phosphate Buffered Saline (PBS), 28 days~7% mass loss[2]
Hydroxyapatite (HA) Ca₁₀(PO₄)₆(OH)₂Ringer's solutionLowest dissolution rate among HA, TCP, and BCP[3]
Tricalcium Phosphate (TCP) Ca₃(PO₄)₂Ringer's solutionHighest dissolution rate among HA, TCP, and BCP[3]
Biphasic Calcium Phosphate (BCP) HA + TCPRinger's solutionIntermediate dissolution rate between HA and TCP[3]
Hydroxyapatite/Calcium/Magnesium Scaffold HA/Ca/MgTris-HCl solution, 4 weeks~21.8% weight loss[4]

Experimental Protocols

Accurate and reproducible assessment of dissolution rates is critical for the evaluation of calcium phosphate biomaterials. Below are detailed methodologies for common in vitro dissolution and degradation studies.

Static Immersion Dissolution Test

This method is widely used to evaluate the dissolution of calcium phosphate scaffolds and granules in a fixed volume of solution.

Objective: To determine the mass loss and ion release from a calcium phosphate material over time in a static fluid environment.

Materials:

  • Calcium phosphate samples of known weight and surface area.

  • Dissolution medium (e.g., Phosphate Buffered Saline (PBS), Simulated Body Fluid (SBF), Tris-HCl buffer).

  • Sterile containers (e.g., 50 mL polypropylene (B1209903) tubes).

  • Incubator or water bath set at 37°C.

  • Analytical balance.

  • pH meter.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for ion analysis.

Procedure:

  • Pre-weigh the sterile calcium phosphate samples (W₀).

  • Place each sample in a sterile container.

  • Add a specific volume of the pre-warmed (37°C) dissolution medium to each container, ensuring the sample is fully submerged. A common solid-to-solution ratio is 1 g of material to 100 mL of fluid.

  • Seal the containers and place them in an incubator at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), retrieve the samples.

  • Measure the pH of the dissolution medium.

  • Carefully remove the samples from the containers, rinse them with deionized water to remove any precipitated salts, and dry them to a constant weight (e.g., in a desiccator or at a low temperature in an oven).

  • Weigh the dried samples (Wₜ).

  • Collect aliquots of the dissolution medium for ion concentration analysis (e.g., Ca²⁺ and PO₄³⁻) using ICP-OES or AAS.

  • Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100.

  • Determine the concentration of released ions in the dissolution medium.

Dynamic Flow-Through Dissolution Test

This method simulates the continuous flow of physiological fluids, providing a more dynamic assessment of dissolution. This is particularly relevant for materials that will be implanted in areas with significant fluid exchange.

Objective: To evaluate the dissolution rate of a calcium phosphate material under continuous flow conditions.

Materials:

  • Flow-through cell dissolution apparatus (e.g., USP Apparatus 4).

  • Calcium phosphate sample of known dimensions and weight.

  • Dissolution medium.

  • Peristaltic pump.

  • Reservoir for the dissolution medium.

  • Fraction collector.

  • Analytical instrumentation for ion analysis (ICP-OES or AAS).

Procedure:

  • Place the calcium phosphate sample in the flow-through cell.

  • Pump the pre-warmed (37°C) dissolution medium from the reservoir through the cell at a constant flow rate (e.g., 16 mL/min).

  • Collect the effluent from the cell at specified time intervals using a fraction collector.

  • Analyze the collected fractions for the concentration of dissolved ions (e.g., Ca²⁺ and PO₄³⁻) using ICP-OES or AAS.

  • The dissolution rate can be calculated based on the concentration of the released ions, the flow rate, and the surface area of the sample.

Signaling Pathways and Logical Relationships

The dissolution of calcium phosphate biomaterials is a complex process governed by several interrelated factors. The following diagram illustrates the key relationships influencing the dissolution rate.

DissolutionFactors cluster_material Material Properties cluster_environment Environmental Factors cluster_outcome Outcome Phase Phase Composition (e.g., Monetite, Brushite, TCP, HA) DissolutionRate Dissolution Rate Phase->DissolutionRate determines intrinsic solubility Crystallinity Crystallinity (Amorphous vs. Crystalline) Crystallinity->DissolutionRate amorphous dissolves faster Porosity Porosity & Surface Area Porosity->DissolutionRate higher surface area increases rate pH pH of Medium pH->DissolutionRate lower pH increases rate IonConc Ionic Concentration IonConc->DissolutionRate saturation effects FlowRate Fluid Flow Rate FlowRate->DissolutionRate affects mass transfer IonRelease Ion Release DissolutionRate->IonRelease ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Dissolution Experiment cluster_analysis Analysis Prep Prepare Calcium Phosphate Samples (known weight and dimensions) Sterilize Sterilize Samples Prep->Sterilize Immerse Immerse in Dissolution Medium (e.g., SBF, Tris-HCl) Sterilize->Immerse Incubate Incubate at 37°C (Static or Dynamic Flow) Immerse->Incubate Collect Collect Samples and Medium (at predefined time points) Incubate->Collect MeasureWeight Measure Weight Loss Collect->MeasureWeight MeasurepH Measure pH of Medium Collect->MeasurepH MeasureIon Measure Ion Concentration (ICP-OES/AAS) Collect->MeasureIon AnalyzeData Analyze and Report Data MeasureWeight->AnalyzeData MeasurepH->AnalyzeData MeasureIon->AnalyzeData

References

A Researcher's Guide to Gene Transfection in Sensitive Cells: Alternatives to Calcium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For decades, calcium phosphate (B84403) precipitation has served as a cost-effective method for introducing foreign DNA into cells. However, its application is significantly limited when working with sensitive cell types, such as primary cells, stem cells, and neurons. These cells are often prone to cytotoxicity from the chemical precipitate, and the method's relatively low efficiency and high variability can hinder reproducible, high-quality results.[1][][3] This guide provides a comparative overview of superior alternatives for gene transfection in sensitive cells, focusing on methods that offer higher efficiency and greater cell viability.

This comparison guide explores three primary alternatives: Lipofection, Electroporation, and Viral Transduction. We will delve into their mechanisms, compare their performance using experimental data, and provide foundational protocols to aid in experimental design.

Performance Comparison: A Quantitative Overview

The choice of a transfection method is often a trade-off between efficiency, cell viability, and experimental complexity. The following table summarizes quantitative data from various studies comparing these alternatives.

Method Cell Type(s) Transfection Efficiency (%) Cell Viability / Notes Reference(s)
Calcium Phosphate Murine Mesenchymal Stem Cells (MSCs)~60-80% (optimized protocol)Good viability, cell number doubled[4]
Human MSCs~30%More resistant than murine MSCs[4]
Various<50%, highly variableCan be cytotoxic, sensitive to pH and temperature[1][5]
Lipofection Murine MSCs>80%High cytotoxicity, fewer cells than original plating[4]
Human Embryonic Stem Cells (hESCs)~1.5%Lower efficiency compared to other methods in hESCs[6]
Primary Cortical Neurons~20-23%Cytotoxicity is a serious issue, viability ~72-88%[7]
Human Foreskin Fibroblasts (hFF)~27%Higher efficiency than in hESCs[8]
Electroporation Murine MSCs>80%High cytotoxicity, fewer cells than original plating[4]
hESCs (H1 line)~16% (Nucleofection)Cell death ~25%[6]
Primary Human Cells (various)~29-45% (Nucleofector)Viability varied from 11% to 75%[9]
Primary Cortical Neurons~31%High viability (~96%) but may not induce complex dendritic arborization[7]
Viral Transduction Human CD34+ Hematopoietic Stem Cells (HSCs)>80% with optimizationHigh efficiency in non-dividing cells[10][11]
hESCs (H1 line)~25% (Lentivirus)>95% cell viability[6]
Murine HSCs~8% in vivo (Lentivirus)Stable, long-term expression observed[12]

In-Depth Analysis of Alternatives

Lipofection (Lipid-Based Transfection)

Lipofection utilizes cationic lipid-based reagents that form complexes, or lipoplexes, with negatively charged nucleic acids.[13] These complexes fuse with the cell membrane, releasing the genetic material into the cytoplasm.

Advantages:

  • High Efficiency: Generally offers higher efficiency than calcium phosphate in a wide range of cell types.[14]

  • Versatility: Can be used to deliver plasmid DNA, mRNA, and siRNA.[15]

  • Reproducibility: Commercially available reagents offer more consistent results than calcium phosphate precipitation.[5]

Disadvantages:

  • Cytotoxicity: Can be toxic to sensitive cells, a critical consideration for primary neurons and stem cells.[7][16] The ratio of lipid reagent to DNA must be carefully optimized.

  • Cost: Significantly more expensive than calcium phosphate.[14]

Lipofection_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell DNA Nucleic Acid (e.g., Plasmid DNA) Lipoplex Lipoplex (DNA-Lipid Complex) Lipid Cationic Lipid Reagent Lipid->Lipoplex Complex Formation Membrane Cell Membrane Lipoplex->Membrane Fusion/ Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import

Caption: Workflow of lipid-mediated gene transfection (Lipofection).

Electroporation

Electroporation is a physical method that applies a controlled electrical pulse to cells, creating temporary pores in the cell membrane.[15][17] This allows nucleic acids to pass directly into the cytoplasm.

Advantages:

  • High Efficiency in Difficult Cells: It is highly effective for transfecting cells that are resistant to chemical methods, such as primary cells and hematopoietic stem cells.[18][19]

  • Non-Chemical: Avoids the cytotoxicity associated with chemical reagents.[17]

  • Versatile Payload: Can deliver a wide range of molecules, including DNA, RNA, and proteins.[20]

Disadvantages:

  • Cell Death: The electrical pulse can cause significant cell death if not optimized.[6][18] Finding the balance between efficiency and viability is crucial.

  • Requires Specialized Equipment: An electroporator is required, representing a significant equipment cost.

  • Requires More Cells: Typically requires a higher number of cells and more DNA compared to chemical methods.[20]

Electroporation_Workflow Harvest 1. Harvest Cells Wash 2. Wash & Resuspend in Electroporation Buffer Harvest->Wash Mix 3. Mix Cells with Nucleic Acid Wash->Mix Transfer 4. Transfer to Cuvette Mix->Transfer Pulse 5. Apply Electrical Pulse (Electroporator) Transfer->Pulse Recover 6. Incubate for Recovery Pulse->Recover Plate 7. Plate Cells in Growth Medium Recover->Plate Assay 8. Assay for Gene Expression Plate->Assay

Caption: General experimental workflow for gene transfection via electroporation.

Viral Transduction

Viral transduction utilizes modified, replication-deficient viruses to deliver genetic material into host cells. Lentiviruses and adeno-associated viruses (AAVs) are commonly used due to their ability to infect a broad range of cell types, including non-dividing cells, with high efficiency.[21][22]

Advantages:

  • Highest Efficiency: Often provides the highest gene delivery efficiency, especially in hard-to-transfect cells like primary neurons and hematopoietic stem cells.[10][17]

  • Stable Expression: Lentiviruses integrate into the host genome, allowing for stable, long-term gene expression, which is ideal for generating stable cell lines.[13]

  • In Vivo Applications: Well-suited for in vivo gene delivery.[21]

Disadvantages:

  • Safety Concerns: Potential risks include immunogenicity and insertional mutagenesis (with integrating vectors), which requires careful consideration and biosafety protocols.[17]

  • Complex Workflow: Producing viral vectors is labor-intensive and requires specialized facilities and expertise.

  • Limited Cargo Size: The packaging capacity of viral vectors is limited, which can be a constraint for large genes.[13]

Lentiviral_Transduction cluster_extracellular Extracellular cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Lentiviral Particle Membrane Cell Membrane Virus->Membrane Binding & Fusion Uncoating Uncoating & Reverse Transcription (RNA -> dsDNA) PIC Pre-integration Complex (PIC) Uncoating->PIC Integration Integration into Host Genome PIC->Integration Nuclear Import Transcription Transcription (DNA -> mRNA) Integration->Transcription

Caption: Mechanism of gene delivery using a lentiviral vector.

Experimental Protocols: Foundational Methodologies

The following protocols are generalized starting points. Always optimize conditions for your specific cell type and plasmid.

Protocol 1: Lipofection

This protocol is based on a generic cationic lipid reagent. Refer to the manufacturer's instructions for specific ratios and volumes (e.g., Lipofectamine™).

  • Cell Plating: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.[23]

  • Prepare DNA-Lipid Complexes:

    • In tube A, dilute 2-4 µg of plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In tube B, dilute 4-8 µL of the lipid transfection reagent into 100 µL of serum-free medium.

    • Combine the contents of tubes A and B, mix gently, and incubate for 15-20 minutes at room temperature to allow lipoplexes to form.[4][23]

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the 200 µL DNA-lipid mixture to the well. Add serum-free medium to bring the total volume to 1 mL.

    • Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation, replace the transfection medium with fresh, complete growth medium.

    • Incubate for 24-72 hours before assaying for gene expression.

Protocol 2: Electroporation

This protocol is a general guideline for cuvette-based electroporation. Specific voltage and capacitance settings must be optimized.

  • Cell Preparation:

    • Harvest 5x10⁶ to 1x10⁷ cells in log-phase growth.[24]

    • Centrifuge the cells, wash with ice-cold, sterile PBS, and then resuspend them in 0.5-1.0 mL of ice-cold electroporation buffer.

  • Electroporation:

    • Add 20-25 µg of purified, linearized plasmid DNA to the cell suspension.[24]

    • Transfer the cell/DNA mixture to a pre-chilled 0.4 cm electroporation cuvette.[24]

    • Place the cuvette in the electroporator and deliver the electrical pulse using your optimized settings (e.g., start with 250V, 960µF for many mammalian cells).[25]

  • Recovery and Plating:

    • Immediately place the cuvette back on ice for 10-15 minutes to allow cells to recover.[24]

    • Gently transfer the cells from the cuvette into a culture dish containing pre-warmed, complete growth medium.

    • Incubate for 24-48 hours before analysis or applying selection.

Protocol 3: Lentiviral Transduction

This protocol requires BSL-2 or higher containment facilities. It assumes you have a pre-titered viral stock.

  • Cell Plating: The day before transduction, plate cells such that they are actively dividing and at a healthy density on the day of transduction.

  • Transduction:

    • Thaw the lentiviral stock on ice.

    • Remove the growth medium from the cells.

    • Add fresh medium containing the desired amount of virus. The amount is determined by the Multiplicity of Infection (MOI), which is the ratio of viral particles to the number of cells. An MOI of 10-20 is a common starting point.

    • Optionally, add a transduction enhancer like Polybrene (4-8 µg/mL) to the medium to increase efficiency.

  • Incubation:

    • Incubate the cells with the virus for 12-24 hours.

  • Post-Transduction:

    • After incubation, remove the virus-containing medium and replace it with fresh, complete growth medium.

    • Continue to culture the cells for 48-72 hours to allow for gene expression before analysis. For stable expression, begin antibiotic selection at this time.

References

Safety Operating Guide

Proper Disposal of Calcium Phosphate Monohydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of calcium phosphate (B84403) monohydrate, designed for researchers, scientists, and drug development professionals. The primary and most recommended method for disposing of any laboratory chemical, including calcium phosphate monohydrate, is through your institution's Environmental Health & Safety (EHS) office.

Immediate Safety & Hazard Assessment

Before handling or disposing of this compound, it is crucial to understand its potential hazards.

  • Hazard Identification: According to Safety Data Sheets (SDS), this compound is classified as a skin irritant (H315) and causes serious eye irritation (H319).[1][2] It may also cause respiratory irritation (H335).[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this substance.[2][3] In case of dust formation, use a dust respirator.[4]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek medical attention if irritation persists.[5]

    • Skin: Wash off with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[5]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4][5] Call a physician.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[1]

Primary Disposal Procedure: EHS Collection

Treating this compound as a chemical waste for collection by your institution's EHS department is the safest and most compliant disposal method.[6]

Step 1: Containerize the Waste Place the this compound waste into a chemically compatible container with a secure, tight-fitting lid.[1][6] The original product container is often the best choice.[6] Ensure the container is in good condition, free from leaks or external residue.[6] Do not mix with other waste chemicals.[1]

Step 2: Label the Container Clearly label the container with the words "Hazardous Waste" (as a best practice for all chemical waste), the full chemical name "this compound," and any known hazard information (e.g., "Irritant").[7]

Step 3: Store in a Designated Area Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8] The storage area should be a dry, cool, and well-ventilated place.[1] Ensure it is segregated from incompatible materials such as strong oxidizing agents.[8][9]

Step 4: Request a Waste Pickup Contact your institution's EHS office to schedule a pickup for the chemical waste.[6][7] Do not transport hazardous waste containers yourself.[6]

Alternative Disposal Considerations (Subject to EHS Approval)

While EHS collection is the standard, some institutions may have specific protocols for certain chemicals. Never dispose of chemicals via these alternative methods without explicit approval from your EHS department and verification of local regulations.[10]

  • Drain Disposal: Generally, drain disposal is not recommended for this compound.[1] This method is typically reserved for small quantities of water-soluble, non-hazardous substances with a pH between 5.5 and 10.5.[10]

  • Trash Disposal: To be disposed of in regular trash, a chemical must be confirmed as non-hazardous by regulatory definitions (not flammable, corrosive, reactive, or toxic).[10] Given that this compound is a skin and eye irritant, it does not typically meet the criteria for trash disposal in its pure form.[5][10] Empty containers that have been thoroughly rinsed may be disposed of as regular trash after the label has been defaced.[6]

Quantitative Disposal Guidelines

The following table summarizes key quantitative limits relevant to chemical waste management in a laboratory setting.

ParameterGuideline ValueDescriptionSource
Corrosive Waste pH≤ 2 or ≥ 12.5Aqueous solutions outside this range are considered corrosive hazardous waste.[7]
Permissible Drain Disposal pH5.5 – 10.5The generally accepted pH range for drain disposal of approved substances.[10]
SAA General Waste Limit55 gallonsMaximum volume of hazardous waste that can be stored in a Satellite Accumulation Area.[7]
SAA Acutely Toxic Waste Limit1 quart (liquid) / 1 kg (solid)Maximum volume for "P-listed" acutely toxic waste in an SAA.[7]
SAA Storage Time LimitUp to 12 monthsMaximum time a partially filled, dated container may remain in an SAA.[7]

Experimental Protocols

The procedures outlined in this document are based on standard laboratory safety and waste management principles and do not originate from specific citable experiments. They represent best practices derived from regulatory guidelines and institutional safety protocols.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.

G start This compound Waste sub1 Consult SDS and Institutional EHS Policy start->sub1 sub2 Is the material explicitly non-hazardous per EHS? sub1->sub2 sub3 Treat as Chemical Waste for EHS Disposal sub2->sub3 No (Default Path) sub6 Does EHS policy permit drain or trash disposal for this specific chemical? sub2->sub6 Yes sub4 Containerize, Label, and Store in SAA sub3->sub4 sub5 Request EHS Pickup sub4->sub5 sub6->sub3 No sub7 Follow specific EHS protocol for approved alternative disposal sub6->sub7 Yes

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Calcium Phosphate Monohydrate, building on our commitment to be your preferred source for laboratory safety and chemical handling information.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against potential hazards when handling this compound. This substance is known to cause serious eye irritation and may also irritate the skin and respiratory system.[1][2][3][4] Adherence to the following PPE guidelines is critical for ensuring personal safety.

Protection Type Specific PPE Recommendation Standards & Considerations
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields.[2][5]Must conform to appropriate government standards such as EN 166 (EU) or NIOSH (US).[2][5]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber).[1][2]Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2]
Body Protection Wear appropriate protective clothing, such as overalls or a lab coat, to prevent skin contact.[1][5][6] Protective shoes or boots are also recommended.[1]The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated.[6] Use a particulate filter respirator for nuisance exposures.[2]Ensure the respirator is properly fitted. Use in a well-ventilated area.[2][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to storage, minimizes the risk of exposure and contamination.

Step 1: Receiving and Storage
  • Inspect Container: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store the container in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][5][7]

  • Avoid Incompatibles: Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8] Protect from moisture.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Step 2: Preparation for Handling
  • Designated Area: Conduct all handling activities in a well-ventilated area, preferably in a chemical fume hood where dust can be generated.[2][5]

  • Assemble PPE: Before handling, put on all required PPE as detailed in the table above.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

Step 3: Handling Procedure
  • Avoid Dust Formation: Handle the chemical carefully to avoid the formation of dust and aerosols.[2][5]

  • Weighing and Transfer: If transferring the chemical, use a scoop or spatula. Avoid scooping directly from the primary container to prevent contamination.

  • Good Hygiene: Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Contamination: Avoid contact with skin, eyes, and clothing.[1][2][5] If contact occurs, follow the first-aid measures outlined in the Safety Data Sheet.

G Diagram 1: Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Receiving & Inspection B Secure Storage A->B C Don PPE B->C Before Handling D Prepare Well-Ventilated Workspace C->D E Careful Transfer (Avoid Dust) D->E F Perform Experimental Work E->F G Decontaminate Workspace F->G After Handling H Properly Store or Dispose of Chemical G->H I Doff PPE H->I J Wash Hands I->J

Diagram 1: Operational Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Collection
  • Dedicated Waste Container: Use a dedicated, clearly labeled, and sealable container for collecting this compound waste.

  • Avoid Mixing: Do not mix with other waste materials.[7] Handle uncleaned containers as you would the product itself.[2][7]

  • Spill Cleanup: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in the designated waste container for disposal.[1][2]

Step 2: Waste Storage
  • Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

Step 3: Final Disposal
  • Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[9]

  • Licensed Disposal Company: It is recommended to use a licensed professional waste disposal service to handle the final disposal.[2]

  • Prohibited Disposal: Do not dispose of the chemical down the drain or with regular household garbage.[4][7] Prevent entry into waterways.[1][5]

G Diagram 2: Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Collect Waste in Dedicated Container B Includes Spills & Contaminated PPE A->B C Securely Seal Container B->C D Label Container Clearly (Chemical Name & Hazards) C->D E Store in Designated Secure Area D->E F Arrange for Pickup by Licensed Disposal Company E->F G Ensure Regulatory Compliance F->G H Maintain Disposal Records G->H

Diagram 2: Disposal Plan for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium phosphate monohydrate
Reactant of Route 2
Reactant of Route 2
Calcium phosphate monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.